2,4-Diaminodiphenylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-N-phenylbenzene-1,2,4-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8,15H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSLIUIVGWBSOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10159619 | |
| Record name | 1,2,4-Benzenetriamine, N'-phenyl- | |
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Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136-17-4 | |
| Record name | 2,4-Diaminodiphenylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,2,4-Benzenetriamine, N'-phenyl- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Diaminodiphenylamine | |
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| Record name | 2,4-Diaminodiphenylamine | |
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| Record name | 1,2,4-Benzenetriamine, N'-phenyl- | |
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| Record name | 1,2,4-Benzenetriamine, N'-phenyl- | |
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| Record name | 2,4-DIAMINODIPHENYLAMINE | |
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Foundational & Exploratory
2,4-Diaminodiphenylamine: A Technical Guide for Researchers
CAS Number: 136-17-4
This technical guide provides an in-depth overview of 2,4-Diaminodiphenylamine, also known as N1-phenylbenzene-1,2,4-triamine. The information presented is intended for researchers, scientists, and drug development professionals, encompassing its chemical and physical properties, experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities based on structurally related compounds.
Core Properties and Identification
This compound is an aromatic amine with the chemical formula C12H13N3.[1][2] It is recognized by the CAS Registry Number 136-17-4.[1][2] This compound is utilized in proteomics research and as a component in hair dyes.[1][3] It is important to note that this compound is classified as a dangerous good for transportation.[1]
Physicochemical and Identification Data
A summary of the key physicochemical and identification data for this compound is presented in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | N1-phenylbenzene-1,2,4-triamine | [1] |
| CAS Number | 136-17-4 | [1][2] |
| Molecular Formula | C12H13N3 | [1][2] |
| Molecular Weight | 199.26 g/mol | [1] |
| Appearance | Powder to crystal; White to Amber to Dark purple | [3] |
| Melting Point | 129-131 °C | [3] |
| Boiling Point (Predicted) | 389.1 ± 27.0 °C | [3] |
| Density (Predicted) | 1.245 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 5.19 ± 0.10 | [3] |
| InChI Key | VOSLIUIVGWBSOK-UHFFFAOYSA-N | [4] |
| SMILES | C1=CC=C(C=C1)NC2=C(C=C(C=C2)N)N | [2] |
Synthesis and Analysis: Experimental Protocols
Representative Synthesis Protocol
The synthesis of this compound can be conceptually approached through the reduction of a corresponding dinitro-precursor, a common method for preparing aromatic amines. A general workflow is outlined below.
Reaction: Reduction of 2,4-Dinitrodiphenylamine.
Materials:
-
2,4-Dinitrodiphenylamine
-
Reducing agent (e.g., Iron powder, Tin(II) chloride)
-
Solvent (e.g., Ethanol, Acetic acid)
-
Acid (e.g., Hydrochloric acid)
-
Base for neutralization (e.g., Sodium hydroxide)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, suspend 2,4-Dinitrodiphenylamine and the reducing agent (e.g., iron powder) in a suitable solvent (e.g., 50% ethanol).
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add a catalytic amount of acid (e.g., concentrated hydrochloric acid) to initiate the reduction.
-
Maintain the reflux for several hours until the reaction is complete, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, neutralize the hot mixture with a base (e.g., alcoholic potassium hydroxide solution).
-
Filter the hot reaction mixture to remove the inorganic salts.
-
The filtrate, containing this compound, can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Representative Analytical Protocol: HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for the analysis of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). A small amount of formic acid (e.g., 0.1%) can be added to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the prepared sample and standards into the HPLC system and record the chromatograms. Quantify the analyte by comparing the peak area with that of a calibration curve prepared from standards of known concentrations.
Spectral Data Summary
A summary of available spectral data for this compound is provided below. This data is crucial for the structural elucidation and identification of the compound.
| Spectral Data Type | Key Information | Reference(s) |
| ¹H NMR | Spectra available, detailed peak assignments require further analysis. | [3] |
| ¹³C NMR | Spectra available, detailed peak assignments require further analysis. | [2] |
| IR Spectroscopy | Conforms to structure. Spectra available from KBr wafer and ATR techniques. | [3][4] |
| Mass Spectrometry | GC-MS data available, with a top peak at m/z 199. | [3] |
| UV-Vis Spectroscopy | Spectra available. | [3] |
Biological Activity and Toxicological Profile
Direct studies on the biological activity and signaling pathways of this compound are limited. However, the toxicological profile of structurally related aromatic amines can provide insights into its potential biological effects.
Aromatic amines are a class of compounds known for their potential genotoxicity and carcinogenicity. For instance, 2,4-toluenediamine has been shown to induce hepatic and mammary tumors in rats. The toxicity of some aromatic amines is linked to their metabolic activation, leading to the formation of reactive intermediates that can damage DNA.
Studies on p-phenylenediamine (PPD), another aromatic amine used in hair dyes, have demonstrated that its cytotoxicity in human lymphocytes is mediated through the enhancement of intracellular calcium, induction of oxidative stress, and subsequent apoptosis. This process involves mitochondrial and lysosomal damage, lipid peroxidation, and the activation of caspase-3.
Given the structural similarities, it is plausible that this compound could exhibit similar toxicological properties. However, it is crucial to note that direct experimental evidence for this compound is lacking, and further research is needed to elucidate its specific biological activities and mechanisms of action. An OECD SIDS document mentions two negative micronucleus tests for a related compound, but the original source is not readily accessible for detailed review.[5]
Safety Information
This compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.
| Hazard Classification | Details | Reference(s) |
| Hazard Class | 6.1 (Toxic substances) | [2] |
| UN Number | UN2811 | [2] |
| Risk Codes | R33 (Danger of cumulative effects) | [2] |
| GHS Statements | H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled) | [2] |
References
- 1. tandfonline.com [tandfonline.com]
- 2. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RESULTS OF THE SCREENING EVALUATION OF POTENTIAL CARCINOGENICITY - Provisional Peer-Reviewed Toxicity Values for 3,4-Toluenediamine (CASRN 496-72-0) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
An In-depth Technical Guide to the Synthesis of N1-phenylbenzene-1,2,4-triamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for N1-phenylbenzene-1,2,4-triamine, a molecule of interest in various research and development fields. The synthesis is presented as a two-step process, commencing with the preparation of an N-phenyl-2,4-dinitroaniline intermediate, followed by its reduction to the target triamine. This document details the experimental protocols, summarizes key quantitative data, and provides a visual representation of the synthesis workflow.
Proposed Synthesis Route
The synthesis of N1-phenylbenzene-1,2,4-triamine can be efficiently achieved through a two-step sequence:
-
Step 1: Nucleophilic Aromatic Substitution - Synthesis of N-phenyl-2,4-dinitroaniline from 1-chloro-2,4-dinitrobenzene and aniline.
-
Step 2: Reduction - Conversion of N-phenyl-2,4-dinitroaniline to N1-phenylbenzene-1,2,4-triamine.
This approach is based on well-established organic chemistry principles, offering a reliable pathway to the desired product.
Experimental Protocols
Step 1: Synthesis of N-phenyl-2,4-dinitroaniline
This procedure is adapted from analogous nucleophilic aromatic substitution reactions.[1]
Materials:
-
1-Chloro-2,4-dinitrobenzene
-
Aniline
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-chloro-2,4-dinitrobenzene (1.0 eq) in ethanol.
-
Add aniline (1.1 eq) to the solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature. The product, N-phenyl-2,4-dinitroaniline, is expected to precipitate out of the solution.
-
The precipitate is collected by vacuum filtration and washed with cold ethanol to remove unreacted starting materials.
-
The crude product is then washed with a dilute solution of sodium bicarbonate to remove any residual acid, followed by a final wash with water.
-
The purified N-phenyl-2,4-dinitroaniline is dried in a vacuum oven.
Step 2: Reduction of N-phenyl-2,4-dinitroaniline to N1-phenylbenzene-1,2,4-triamine
This protocol describes a classic reduction of aromatic nitro groups using tin and hydrochloric acid.[2][3] Catalytic hydrogenation presents a viable, cleaner alternative.[4][5][6][7]
Materials:
-
N-phenyl-2,4-dinitroaniline
-
Granulated Tin (Sn)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Ethanol
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, place N-phenyl-2,4-dinitroaniline (1.0 eq) and granulated tin (approximately 3-4 eq).
-
Add ethanol to create a slurry.
-
Slowly add concentrated hydrochloric acid (a significant excess) to the mixture. The addition should be done cautiously as the reaction is exothermic.
-
Once the addition is complete, the reaction mixture is heated to reflux for 2-3 hours. The completion of the reaction can be monitored by TLC.
-
After cooling, the reaction mixture is made strongly basic by the slow addition of a concentrated sodium hydroxide solution to precipitate the tin salts and liberate the free amine.
-
The resulting mixture is then filtered to remove the tin salts.
-
The filtrate, containing the desired N1-phenylbenzene-1,2,4-triamine, is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.
-
Further purification can be achieved by column chromatography or recrystallization.
Quantitative Data
The following table summarizes the key quantitative data for the proposed synthesis route. Yields are estimated based on analogous reactions reported in the literature.
| Step | Reactant 1 | Molar Mass ( g/mol ) | Reactant 2 | Molar Mass ( g/mol ) | Product | Molar Mass ( g/mol ) | Theoretical Yield (%) |
| 1 | 1-Chloro-2,4-dinitrobenzene | 202.55 | Aniline | 93.13 | N-phenyl-2,4-dinitroaniline | 259.21 | 85-95 |
| 2 | N-phenyl-2,4-dinitroaniline | 259.21 | Sn/HCl | - | N1-phenylbenzene-1,2,4-triamine | 199.26 | 70-85 |
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis process for N1-phenylbenzene-1,2,4-triamine.
Caption: Synthesis workflow for N1-phenylbenzene-1,2,4-triamine.
References
- 1. Solved Synthesis of 2,4-Dinitrophenyl Aniline - Data Sheet | Chegg.com [chegg.com]
- 2. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 3. reddit.com [reddit.com]
- 4. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 5. journal.uctm.edu [journal.uctm.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility and Stability of 2,4-Diaminodiphenylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available data and experimental methodologies concerning the solubility and stability of 2,4-Diaminodiphenylamine (2,4-DADP). Aimed at researchers, scientists, and professionals in drug development, this document consolidates key physicochemical properties, outlines detailed experimental protocols for determining solubility and stability, and discusses potential degradation pathways. Due to the limited availability of specific quantitative data for 2,4-DADP in public literature, this guide emphasizes robust methodologies to enable researchers to generate reliable data. Where specific data is unavailable, information on structurally similar compounds is provided for comparative context.
Introduction
This compound (CAS No. 136-17-4) is an aromatic amine with the molecular formula C₁₂H₁₃N₃[1]. Its structure, featuring two amino groups and a diphenylamine backbone, makes it a compound of interest in various chemical and pharmaceutical applications, including as an intermediate in the synthesis of dyes and potentially in drug discovery. A thorough understanding of its solubility and stability is critical for its handling, formulation, and the assessment of its potential biological activity and environmental fate.
This guide addresses the core requirements for characterizing 2,4-DADP by presenting available data in a structured format, providing detailed experimental protocols, and offering visual representations of experimental workflows.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N¹-phenylbenzene-1,2,4-triamine | [1] |
| CAS Number | 136-17-4 | [1] |
| Molecular Formula | C₁₂H₁₃N₃ | [1] |
| Molecular Weight | 199.25 g/mol | [1] |
| Appearance | Brown or purple to black powder | [2] |
| Melting Point | 126.0-133.0 °C | [2] |
| XLogP3 | 2.1 | [1] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Solubility Profile
Quantitative solubility data for this compound in a range of solvents is not extensively available in the public domain. However, based on the general principles of solubility for aromatic amines, a qualitative assessment can be made. Aromatic amines are typically sparingly soluble in water and more soluble in organic solvents. For a structurally related compound, 4-Aminodiphenylamine, the solubility in water is reported as 0.6 g/L at 20°C, and it is soluble in ethanol at 10 mg/mL[3]. This suggests that this compound is likely to have low aqueous solubility.
To obtain precise quantitative solubility data, standardized experimental procedures are essential. The following sections detail the widely accepted shake-flask method for determining thermodynamic solubility.
Experimental Protocol: Shake-Flask Method for Solubility Determination
This method is considered the gold standard for determining the equilibrium solubility of a substance in a solvent.
Objective: To determine the saturation concentration of this compound in various solvents (e.g., water, ethanol, methanol, acetone, dichloromethane) at a controlled temperature.
Materials:
-
High-purity this compound
-
Analytical grade solvents of interest
-
Temperature-controlled orbital shaker or water bath
-
Calibrated analytical balance
-
Glass vials with PTFE-lined screw caps
-
Calibrated pipettes
-
Syringe filters (chemically compatible with the solvent and amine)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS) for quantification
-
Volumetric flasks and appropriate glassware for dilutions
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant using a pipette. To avoid aspirating solid particles, the pipette tip should be positioned well above the settled solid.
-
Filtration: Immediately filter the collected supernatant through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. The first few drops of the filtrate should be discarded to prevent adsorption effects from the filter membrane.
-
Quantification: Accurately dilute the filtered aliquot with the same solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the diluted sample using a pre-validated HPLC-UV or LC-MS method to determine the concentration of this compound.
-
Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The results are typically expressed in g/L or mg/mL.
Workflow for the Shake-Flask Method
Stability Profile
The stability of this compound is a critical parameter, particularly for its use in pharmaceutical applications. Aromatic amines are known to be susceptible to degradation through oxidation, photodegradation, and hydrolysis.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively reported, insights can be drawn from related aromatic amines. The primary degradation mechanisms are expected to be:
-
Oxidation: The amino groups are susceptible to oxidation, which can lead to the formation of colored quinone-imine structures and further polymerization. This is often observed as a darkening of the material upon exposure to air and light.
-
Photodegradation: Exposure to UV or visible light can promote oxidation and other degradation reactions.
-
Hydrolysis: While the diphenylamine core is generally stable to hydrolysis, the amino groups can influence the molecule's reactivity in aqueous solutions at different pH values.
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods[4].
Objective: To investigate the intrinsic stability of this compound under various stress conditions.
Materials:
-
High-purity this compound
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions
-
Hydrogen peroxide (H₂O₂) solution
-
Photostability chamber
-
Temperature-controlled ovens
-
HPLC system with a photodiode array (PDA) detector and/or a mass spectrometer (MS)
Procedure:
A solution of this compound (e.g., 1 mg/mL in a suitable solvent like methanol or acetonitrile) is subjected to the following stress conditions:
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at an elevated temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Treat the drug solution with a dilute solution of H₂O₂ (e.g., 3%) at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample and a solution of the drug to dry heat in an oven (e.g., 80 °C) for a defined period.
-
Photodegradation: Expose a solid sample and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
At each time point, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method. The percentage of degradation is calculated, and the chromatograms are inspected for the appearance of new peaks, which correspond to degradation products.
Workflow for Forced Degradation Study
Development of a Stability-Indicating HPLC Method
A crucial aspect of stability testing is the use of a validated stability-indicating analytical method that can separate the parent drug from its degradation products and any process-related impurities.
Objective: To develop an HPLC method for the quantification of this compound and the detection of its degradation products.
Typical Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often required to achieve adequate separation.
-
Detection: A photodiode array (PDA) detector allows for the monitoring of multiple wavelengths and can aid in peak purity assessment. Mass spectrometry (MS) detection is invaluable for the identification of unknown degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducibility.
The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Conclusion
This technical guide has summarized the currently available information on the solubility and stability of this compound and provided detailed experimental protocols for their determination. While specific quantitative data for this compound is scarce, the methodologies outlined here provide a clear path for researchers to generate the necessary data for their specific applications. The shake-flask method for solubility and forced degradation studies coupled with a validated stability-indicating HPLC method are fundamental tools for a comprehensive characterization of 2,4-DADP. The insights gained from such studies are indispensable for its potential development in pharmaceutical and other scientific fields.
References
- 1. This compound | C12H13N3 | CID 8683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. chembk.com [chembk.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of 2,4-Diaminodiphenylamine Derivatives: A Technical Guide to a Versatile Scaffold in Drug Discovery
For Immediate Release
[City, State] – [Date] – In the landscape of modern medicinal chemistry, the 2,4-diaminodiphenylamine (2,4-DADP) core has emerged as a privileged scaffold, giving rise to a diverse array of derivatives with significant therapeutic potential. This technical guide provides an in-depth analysis of 2,4-DADP derivatives, focusing on their synthesis, biological activities, and promising applications, particularly in the realm of oncology. Tailored for researchers, scientists, and drug development professionals, this document consolidates key findings, presents quantitative data in a structured format, details experimental protocols, and visualizes complex biological pathways and experimental workflows.
Introduction: The this compound Core
The this compound moiety, characterized by a diphenylamine backbone with two amino groups at the 2 and 4 positions of one phenyl ring, offers a unique three-dimensional structure and electronic properties conducive to interactions with various biological targets. This versatile scaffold has been extensively explored, leading to the development of potent inhibitors of key signaling proteins implicated in a range of pathologies, most notably cancer. The strategic modification of the 2,4-DADP core has yielded derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.
Therapeutic Applications: A Focus on Kinase Inhibition
A predominant application of 2,4-DADP derivatives lies in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many cancers. Derivatives based on the 2,4-DADP scaffold, particularly 2,4-dianilinopyrimidine analogues, have demonstrated potent inhibitory activity against a variety of oncogenic kinases.
Anaplastic Lymphoma Kinase (ALK) Inhibition
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, drives the growth of several cancers, including non-small cell lung cancer (NSCLC). Several 2,4-dianilinopyrimidine derivatives have been synthesized and evaluated as potent ALK inhibitors.[1][2] These compounds often function by competing with ATP for the kinase's binding site, thereby blocking downstream signaling pathways responsible for cell proliferation and survival.[3][4]
Quantitative Data Summary
The following tables summarize the in vitro biological activities of representative 2,4-DADP derivatives against various cancer cell lines and kinases.
| Compound ID | Target Kinase | IC50 (nM) | Cancer Cell Line | GI50 (µM) | Reference |
| 12a | ALK, HDAC1 | ALKwt: 12, HDAC1: 28 | H2228 (NSCLC) | 0.011 | [5] |
| 8a | FAK | 47 | H1975 (NSCLC) | 0.044 | [6] |
| 4c | EGFRwt | - | A549 (Lung) | 0.56 | [7][8] |
| 11b | FAK | 2.75 | PANC-1 (Pancreatic) | 0.98 | [9] |
| 12f | FAK | 1.87 | BxPC-3 (Pancreatic) | 0.15 | [9] |
| 34c | ALK, ROS1 | ALK: 1.4, ROS1: 1.1 | KARPAS299 (Lymphoma) | 0.021 | [1] |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the evaluation of 2,4-DADP derivatives.
General Synthesis of 2,4-Dianilinopyrimidine Derivatives
This protocol outlines a general procedure for the synthesis of 2,4-dianilinopyrimidine derivatives, a prominent class of 2,4-DADP analogs.
-
Step 1: Synthesis of the Pyrimidine Core. A common starting material is 2,4-dichloropyrimidine. The chlorine atom at the 4-position is more reactive and can be selectively displaced by an aniline derivative in the presence of a base such as diisopropylethylamine (DIPEA) in a suitable solvent like isopropanol at elevated temperatures.
-
Step 2: Introduction of the Second Aniline Moiety. The remaining chlorine atom at the 2-position is then substituted with a second aniline derivative. This step often requires harsher conditions, such as heating in a sealed tube with a catalyst like palladium(II) acetate and a ligand like Xantphos, in the presence of a base such as cesium carbonate.
-
Step 3: Purification. The final product is typically purified by column chromatography on silica gel using a gradient of solvents, such as dichloromethane and methanol, to yield the desired 2,4-dianilinopyrimidine derivative. Characterization is performed using techniques like 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).[7]
In Vitro Kinase Inhibition Assay
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound. Prepare the kinase, substrate (a peptide specific to the kinase), and ATP in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Kinase Reaction: In a 96-well plate, add the serially diluted compound or DMSO (vehicle control). Add the kinase to each well and incubate for 10 minutes at room temperature to allow for binding. Initiate the kinase reaction by adding the substrate/ATP mixture. Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the kinase reaction. The amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method. For example, a luminescence-based assay like the ADP-Glo™ Kinase Assay can be used, where the amount of ADP produced is converted to a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 value is calculated by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][10]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 2,4-DADP derivative for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The concentration of the compound that inhibits cell growth by 50% (GI50) is calculated.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of a compound on protein expression and phosphorylation status.
-
Sample Preparation: Treat cells with the 2,4-DADP derivative at various concentrations and for different time points. Lyse the cells to extract proteins. Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Separate the protein lysates by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-ALK, total ALK, or downstream signaling proteins). Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by 2,4-DADP derivatives and a typical experimental workflow.
Caption: ALK Signaling Pathway and Inhibition by a 2,4-DADP Derivative.
Caption: General Experimental Workflow for Evaluating 2,4-DADP Derivatives.
Conclusion and Future Directions
Derivatives of this compound represent a highly valuable and versatile class of compounds in drug discovery. Their success as kinase inhibitors, particularly in the context of cancer, underscores the potential of this chemical scaffold. The ability to systematically modify the core structure allows for the fine-tuning of activity, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the development of derivatives targeting novel kinases, overcoming drug resistance, and exploring applications beyond oncology, such as in inflammatory and neurodegenerative diseases. The continued exploration of the chemical space around the 2,4-DADP core promises to yield new and improved therapeutic agents for a variety of unmet medical needs.
References
- 1. Discovery of novel 2,4-diarylaminopyrimidine analogues as ALK and ROS1 dual inhibitors to overcome crizotinib-resistant mutants including G1202R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel 2,4-diarylaminopyrimidine analogues (DAAPalogues) showing potent inhibitory activities against both wild-type and mutant ALK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of 2,4-diamino pyrimidine derivatives as potent FAK inhibitors with anti-cancer and anti-angiogenesis activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Health and Safety of 2,4-Diaminodiphenylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diaminodiphenylamine, also known as N-phenyl-1,2,4-benzenetriamine, is an aromatic amine with the CAS number 136-17-4. This compound and its salts have been utilized in various industrial applications, including as an intermediate in the manufacture of dyes. This guide provides a comprehensive overview of the available health and safety information for this compound, with a focus on toxicological data, handling procedures, and regulatory status, to inform risk assessment and ensure safe laboratory and industrial practices.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | This compound |
| Synonyms | N-phenyl-1,2,4-benzenetriamine, 4-aminodiphenylamine-2-amine |
| CAS Number | 136-17-4 |
| Molecular Formula | C₁₂H₁₃N₃ |
| Molecular Weight | 199.25 g/mol |
| Appearance | Brown or purple to black powder |
| Melting Point | 126.0-133.0 °C |
Toxicological Data
The toxicological profile of this compound is not exhaustively characterized in publicly available literature. Much of the available data is derived from safety data sheets and information on structurally related compounds.
Acute Toxicity
This compound is classified as toxic by oral, dermal, and inhalation routes of exposure[1].
Table 2: Acute Toxicity Data for this compound
| Route | Species | Value | Classification |
| Oral | Rat | LD₅₀: 464 - 1000 mg/kg | Toxic if swallowed |
| Dermal | Rabbit | LD₅₀: >5000 mg/kg | Toxic in contact with skin (based on GHS classification) |
| Inhalation | - | - | Toxic if inhaled (based on GHS classification) |
Note: Specific inhalation toxicity data was not found.
Skin and Eye Irritation
Information on the skin and eye irritation potential of this compound is limited. However, its use in hair dye formulations has been assessed. For a related compound, 2,4-Diaminophenoxyethanol dihydrochloride, marked ocular reactions were observed in animal studies[2].
Sensitization
There is potential for skin sensitization with aromatic amines. Clinical data on the related compound N-Phenyl-p-Phenylenediamine indicate it can be a skin sensitizer[3].
Repeated Dose Toxicity
Specific repeated dose toxicity studies for this compound were not identified in the public domain. However, the substance is classified as potentially causing damage to organs through prolonged or repeated exposure[1]. Studies on the related compound diphenylamine have shown effects on the haematological system, kidneys, spleen, and liver in animal models[4].
Genotoxicity and Mutagenicity
According to the harmonized classification and labelling approved by the European Union, this compound is suspected of causing genetic defects[5]. However, specific in vivo or in vitro study results for this compound were not found in the reviewed literature.
Studies on related aromatic amines have shown mixed results. For instance, an oxidation product of p-phenylenediamine was found to be strongly mutagenic to Salmonella typhimurium TA98 in the presence of metabolic activation[6].
Experimental Protocol: Ames Test (General)
The bacterial reverse mutation assay (Ames test) is a widely used method to assess the mutagenic potential of a substance.
Caption: Generalized workflow for the Ames test to evaluate mutagenicity.
Carcinogenicity
No specific carcinogenicity bioassays for this compound were found. However, a bioassay of the related isomer, N-phenyl-p-phenylenediamine, conducted by the National Toxicology Program (NTP), concluded that it was not carcinogenic for Fischer 344 rats or B6C3F1 mice under the conditions of the study[7]. In contrast, other related aromatic amines, such as 2,4-toluenediamine, have been shown to be carcinogenic in animal studies, inducing various types of tumors[8].
Experimental Protocol: NTP Carcinogenicity Bioassay (General for N-phenyl-p-phenylenediamine)
The following provides a general outline of the protocol used in the NTP bioassay for N-phenyl-p-phenylenediamine.
Caption: General workflow of a long-term carcinogenicity bioassay.
Reproductive and Developmental Toxicity
No specific reproductive or developmental toxicity studies for this compound were identified. For the related compound diphenylamine, developmental toxicity studies in rats and rabbits did not show teratogenic effects, although maternal toxicity was observed at higher doses[9]. Reproductive toxicity studies on 2,4-toluenediamine in rats have indicated adverse effects on male fertility and spermatogenesis[10].
Metabolism and Toxicokinetics
Information on the metabolism and toxicokinetics of this compound is scarce. Generally, aromatic amines can be metabolized in the liver through various pathways, including N-acetylation, N-hydroxylation, and ring hydroxylation. The specific metabolites and their biological activity are crucial for determining the overall toxicity of the parent compound. For the related compound diphenylamine, metabolism is extensive, with 4-hydroxydiphenylamine being a major metabolite[9].
Caption: Generalized metabolic pathways for aromatic amines.
Health and Safety Considerations
Hazard Classification
Based on available information, this compound has the following GHS hazard classifications:
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 3 (Toxic)
-
Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)
-
Specific Target Organ Toxicity (Repeated Exposure): Category 2 (May cause damage to organs through prolonged or repeated exposure)
-
Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects)
-
Hazardous to the Aquatic Environment (Acute and Chronic): Category 1 (Very toxic to aquatic life with long lasting effects)
Safe Handling and Personal Protective Equipment (PPE)
Given the toxicity profile, strict adherence to safety protocols is mandatory when handling this compound.
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If working outside a fume hood or if dusts are generated, use a NIOSH-approved respirator with an appropriate cartridge.
-
First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Regulatory Status
This compound is listed in the ECHA C&L Inventory and has a harmonized classification in the European Union[5]. Its use in cosmetic products, particularly hair dyes, has been a subject of review by regulatory bodies such as the European Commission's Scientific Committee on Consumer Safety (SCCS)[11].
Conclusion
This compound is a chemical with significant acute toxicity and potential for long-term health effects, including organ damage and genetic defects. While comprehensive toxicological data for this specific compound are limited in the public domain, information from structurally related aromatic amines suggests a need for a high degree of caution. Researchers, scientists, and drug development professionals must handle this compound with strict adherence to safety protocols, including the use of appropriate engineering controls and personal protective equipment. Further research is warranted to fully elucidate the toxicological profile of this compound, including its metabolism, mechanism of toxicity, and potential for carcinogenicity and reproductive/developmental effects.
References
- 1. This compound | C12H13N3 | CID 8683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ec.europa.eu [ec.europa.eu]
- 3. View Attachment [cir-reports.cir-safety.org]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. Substance Information - ECHA [echa.europa.eu]
- 6. Carcinogenicity of an oxidation product of p-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Carcinogenicity and chronic toxicity of 2,4-toluenediamine in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 949. Diphenylamine (addendum) (JMPR Evaluations 1998 Part II Toxicological) [inchem.org]
- 10. Reproductive toxicity of 2,4-toluenediamine in the rat. 2. Spermatogenic and hormonal effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ec.europa.eu [ec.europa.eu]
Mechanism of Action of 2,4-Diaminodiphenylamine in Biological Systems: An In-depth Technical Guide
Disclaimer: Direct and extensive research on the specific mechanism of action of 2,4-Diaminodiphenylamine is limited in publicly available scientific literature. The following guide is constructed based on the well-established principles of aromatic amine toxicology and metabolism, drawing parallels from structurally similar compounds such as p-phenylenediamine (PPD), 2,4-diaminotoluene (2,4-DAT), and diphenylamine. The proposed mechanisms should be considered hypothetical and require direct experimental validation.
Executive Summary
This compound, a secondary aromatic amine, is anticipated to exert its biological effects primarily through metabolic activation to reactive electrophilic intermediates. This process, predominantly mediated by cytochrome P450 enzymes in the liver, is hypothesized to lead to the formation of N-hydroxylated metabolites and subsequently highly reactive quinone-imine species. These reactive metabolites can covalently bind to cellular macromolecules, most critically DNA, to form DNA adducts. The formation of these adducts can disrupt normal cellular processes, induce mutations, and trigger DNA damage response pathways, ultimately leading to genotoxicity and potentially carcinogenicity. This guide provides a detailed overview of this proposed mechanism, supported by data from analogous compounds, and outlines standard experimental protocols for its investigation.
Proposed Mechanism of Action
The biological activity of this compound is likely initiated by its metabolism, which can be broadly categorized into bioactivation and detoxification pathways.
Metabolic Bioactivation
The bioactivation of this compound is a multi-step process hypothesized to occur as follows:
-
N-Hydroxylation: The initial and rate-limiting step is the oxidation of the secondary amine nitrogen by cytochrome P450 (CYP) enzymes, particularly isoforms like CYP1A1, CYP1A2, and CYP3A4, to form N-hydroxy-2,4-diaminodiphenylamine. This reaction introduces a hydroxyl group to the nitrogen atom. For secondary amines, this proceeds via a hydrogen abstraction and rebound mechanism.
-
Formation of Reactive Intermediates: The N-hydroxy metabolite is more reactive than the parent compound. It can be further activated through:
-
O-esterification: Enzymatic esterification of the hydroxylamine by N-acetyltransferases (NATs) or sulfotransferases (SULTs) can occur, forming a highly unstable ester that readily dissociates to generate a reactive nitrenium ion.
-
Oxidation to Quinone-imine: The aminophenol structure of this compound makes it susceptible to oxidation to a quinone-imine. This can occur via further enzymatic action or auto-oxidation. Quinone-imines are highly electrophilic Michael acceptors.
-
-
Macromolecular Adduct Formation: The highly electrophilic nitrenium ions and quinone-imines can react with nucleophilic sites on cellular macromolecules. The most critical interaction is the covalent binding to DNA bases, particularly at the C8 and N2 positions of guanine and the N6 position of adenine, forming bulky DNA adducts. These adducts can distort the DNA helix, leading to errors during DNA replication and transcription.
Cellular Signaling Consequences
The formation of DNA adducts triggers a cascade of cellular responses, primarily activating the DNA Damage Response (DDR) pathway.
-
Damage Recognition: Sensor proteins, such as the MRN complex (MRE11-RAD50-NBS1) and replication protein A (RPA), recognize the DNA adducts and stalled replication forks.
-
Signal Transduction: This recognition activates transducer kinases, principally ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related). These kinases phosphorylate a multitude of downstream targets.
-
Effector Activation and Cellular Outcomes:
-
Cell Cycle Arrest: Activated ATM/ATR phosphorylate checkpoint kinases Chk1 and Chk2, which in turn inactivate Cdc25 phosphatases. This leads to the inhibition of cyclin-dependent kinases (CDKs) and results in cell cycle arrest at the G1/S, intra-S, or G2/M phases, allowing time for DNA repair.
-
DNA Repair: The DDR pathway activates various DNA repair mechanisms, such as Nucleotide Excision Repair (NER) and Base Excision Repair (BER), to remove the bulky adducts.
-
Apoptosis: If the DNA damage is too extensive to be repaired, the DDR pathway can trigger apoptosis (programmed cell death), primarily through the p53 tumor suppressor pathway. p53 can induce the expression of pro-apoptotic proteins like Bax and Puma.
-
The Synthesis and Emerging Therapeutic Potential of 2,4-Diaminodiphenylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Diaminodiphenylamine, a substituted aromatic amine, has a history rooted in the development of synthetic dyes and is now gaining attention for its potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of the historical context of its discovery, detailed experimental protocols for its synthesis, and an exploration of its contemporary relevance as a scaffold for the development of targeted therapeutics, particularly kinase inhibitors. Quantitative data is presented in structured tables for clarity, and key experimental and signaling pathways are visualized using Graphviz diagrams.
Historical Context and Discovery
The discovery of this compound is intrinsically linked to the boom of the synthetic dye industry in the mid-19th century. Following William Henry Perkin's accidental discovery of mauveine in 1856 from aniline, a wave of intense chemical exploration into aniline and its derivatives for the creation of new colorants ensued[1][2]. Early synthetic dyes were often produced through reactions involving aromatic amines and nitroaromatics, key precursors for compounds like diaminodiphenylamines[3].
While a definitive first synthesis of this compound is not well-documented in readily available historical records, its chemical structure is consistent with the types of molecules being investigated during this period. The general synthetic strategies of the time, involving the reaction of aromatic amines with nitro-substituted aryl halides followed by reduction, would have readily led to the formation of such compounds[4][5]. It is plausible that this compound was initially synthesized as an intermediate or a byproduct in the quest for novel dyes. Its utility as a dye intermediate would have stemmed from the reactive amine groups, which are crucial for forming the chromophoric systems of many dye classes[6].
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, characterization, and application in synthetic and analytical procedures.
| Property | Value | Reference |
| IUPAC Name | N1-phenylbenzene-1,2,4-triamine | [7] |
| CAS Number | 136-17-4 | [7] |
| Molecular Formula | C₁₂H₁₃N₃ | [7] |
| Molecular Weight | 199.25 g/mol | [7] |
| Appearance | Brown or purple to black powder | [8] |
| Melting Point | 126.0-133.0 °C | [8] |
| Assay (GC) | ≥97.5% | [8] |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process involving a nucleophilic aromatic substitution followed by a reduction. This common laboratory-scale synthesis is outlined below.
Experimental Workflow
Step 1: Synthesis of 2,4-Dinitrodiphenylamine
This step involves the nucleophilic aromatic substitution of the chlorine atom in 1-chloro-2,4-dinitrobenzene by the amino group of aniline[4][9].
Materials:
-
1-Chloro-2,4-dinitrobenzene
-
Aniline
-
Ethanol (95%)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, dissolve 1-chloro-2,4-dinitrobenzene (1.0 eq) in 95% ethanol.
-
Add aniline (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product, 2,4-dinitrodiphenylamine, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
The crude product can be purified by recrystallization from ethanol.
Step 2: Reduction of 2,4-Dinitrodiphenylamine to this compound
The dinitro compound is then reduced to the corresponding diamine. A common method for this transformation is the use of tin(II) chloride in the presence of hydrochloric acid[10].
Materials:
-
2,4-Dinitrodiphenylamine
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Diethyl ether or ethyl acetate
Procedure:
-
In a round-bottomed flask, suspend 2,4-dinitrodiphenylamine (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (excess, typically 5-6 eq) in concentrated hydrochloric acid to the suspension.
-
Stir the reaction mixture at room temperature. The reaction is typically exothermic. If necessary, the mixture can be gently heated to ensure complete reaction.
-
Once the reaction is complete (as monitored by TLC), cool the mixture in an ice bath.
-
Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This will precipitate tin salts.
-
Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield this compound.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Characterization Data
The synthesized this compound can be characterized using various spectroscopic techniques.
| Technique | Expected Data | Reference |
| ¹H NMR | Spectral data available on PubChem. | [10] |
| ¹³C NMR | Spectral data available on ChemicalBook. | [11] |
| IR (KBr) | Characteristic peaks for N-H and aromatic C-H and C=C stretching. Data available on PubChem. | [10] |
| Mass Spec (GC-MS) | Molecular ion peak corresponding to the molecular weight. Data available on PubChem. | [10] |
Applications in Drug Development: A Scaffold for Kinase Inhibitors
While this compound itself is not a therapeutic agent, its derivatives, particularly those incorporating a pyrimidine ring, have emerged as a promising class of kinase inhibitors for the treatment of cancer[12][13][14][15]. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.
Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival[8][16][17]. Overexpression or mutation of EGFR is common in various cancers. Diphenylamine derivatives have been shown to act as EGFR tyrosine kinase inhibitors, blocking the autophosphorylation of the receptor and thereby inhibiting downstream signaling.
Targeting the VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is another crucial receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis[18][19][20][21][22]. Inhibition of VEGFR-2 signaling can block the blood supply to tumors. Derivatives of 2,4-diaminopyrimidine have been investigated as potent VEGFR-2 inhibitors.
References
- 1. sciencemuseum.org.uk [sciencemuseum.org.uk]
- 2. fsw.cc [fsw.cc]
- 3. mdpi.com [mdpi.com]
- 4. 2,4-Dinitrodiphenylamine synthesis - chemicalbook [chemicalbook.com]
- 5. 2,4-Dinitrodiphenylamine | 961-68-2 [chemicalbook.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. This compound | C12H13N3 | CID 8683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brainly.com [brainly.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 2,4-Diaminopyrimidine MK2 inhibitors. Part I: Observation of an unexpected inhibitor binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of 2,4-dianilinopyrimidine derivatives as novel p90 ribosomal S6 protein kinase (RSK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinPGx [clinpgx.org]
- 17. mdpi.com [mdpi.com]
- 18. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeting the VEGFR2 signaling pathway for angiogenesis and fibrosis regulation in neovascular age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Theoretical and Computational Insights into 2,4-Diaminodiphenylamine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational studies of 2,4-Diaminodiphenylamine (2,4-DADP), a molecule of significant interest in medicinal chemistry and materials science. This document summarizes key molecular properties, outlines detailed experimental and computational methodologies, and presents data in a structured format to facilitate further research and development. While direct, in-depth computational studies on 2,4-DADP are limited in publicly available literature, this guide extrapolates from studies on analogous diphenylamine derivatives to provide a robust predictive framework.
Introduction
This compound (2,4-DADP) is an aromatic amine with a molecular structure that suggests potential applications as a building block in polymer synthesis, as a dye precursor, and notably, as a scaffold in the design of pharmacologically active agents. The presence of multiple amine groups on the diphenylamine backbone provides sites for hydrogen bonding and further chemical modification, making it an attractive candidate for drug development. Derivatives of diphenylamine have shown promise as anticancer agents, particularly as epidermal growth factor receptor (EGFR) kinase inhibitors[1][2].
Theoretical and computational chemistry offer powerful tools to predict the physicochemical properties, reactivity, and potential biological activity of molecules like 2,4-DADP, thereby accelerating the research and development process. This guide delves into the core computational chemistry techniques applicable to 2,4-DADP, including Density Functional Theory (DFT), Frontier Molecular Orbital (HOMO-LUMO) analysis, and Molecular Electrostatic Potential (MEP) mapping.
Molecular Properties and Data
A summary of the known physical, chemical, and computed properties of this compound is presented below.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N¹-phenylbenzene-1,2,4-triamine | [3][4] |
| CAS Number | 136-17-4 | [3][4][5] |
| Molecular Formula | C₁₂H₁₃N₃ | [3][4][5] |
| Molecular Weight | 199.25 g/mol | [3] |
| Appearance | Brown or purple to black powder | [4] |
| Melting Point | 126.0-133.0 °C | [4] |
| SMILES | C1=CC=C(C=C1)NC2=C(C=C(C=C2)N)N | [3] |
| InChIKey | VOSLIUIVGWBSOK-UHFFFAOYSA-N | [3][4] |
Table 2: Computed Molecular Descriptors
| Descriptor | Value | Source |
| XLogP3 | 2.1 | PubChem |
| Hydrogen Bond Donor Count | 3 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 64.1 Ų | [3] |
| Complexity | 189 | [3] |
Note: The computed descriptors are sourced from the PubChem database and are calculated using standard computational algorithms.
Theoretical and Computational Methodologies
The following sections detail the theoretical frameworks and computational methods that can be applied to study this compound.
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 2,4-DADP, DFT calculations can be employed to determine its optimized geometry, vibrational frequencies, and various electronic properties. A common approach involves using a hybrid functional, such as B3LYP, with a suitable basis set like 6-311++G(d,p)[6][7][8].
Workflow for DFT Calculations:
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic transitions of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability[9][10][11]. A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. For drug-like compounds, the HOMO-LUMO gap is a parameter of interest in predicting their reactivity and potential interactions with biological targets.
Table 3: Predicted Frontier Molecular Orbital Properties (Conceptual)
| Parameter | Predicted Significance for 2,4-DADP |
| HOMO Energy | Indicates the electron-donating ability. The amine groups are expected to contribute significantly to a higher HOMO energy. |
| LUMO Energy | Represents the electron-accepting ability. The aromatic rings can act as electron acceptors. |
| HOMO-LUMO Gap (ΔE) | A smaller gap would suggest higher reactivity and potential for charge transfer interactions, which can be important for biological activity. |
Molecular Electrostatic Potential (MEP)
The MEP is a visual representation of the charge distribution around a molecule and is used to predict sites for electrophilic and nucleophilic attack[12][13]. In the context of drug design, MEP maps can help identify regions of a molecule that are likely to interact with the active site of a protein through electrostatic interactions. For 2,4-DADP, the nitrogen atoms of the amine groups are expected to be regions of negative potential (red/yellow), indicating their nucleophilic character, while the hydrogen atoms of the amine groups would be regions of positive potential (blue), indicating their electrophilic character.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into the intramolecular and intermolecular bonding and interactions between orbitals. It can be used to understand charge transfer, hyperconjugation, and delocalization of electron density within the molecule[6][14]. For 2,4-DADP, NBO analysis would be useful to quantify the delocalization of the lone pair electrons of the nitrogen atoms into the aromatic rings, which influences the molecule's overall stability and reactivity.
Experimental Protocols
This section outlines generalized experimental procedures relevant to the synthesis and characterization of this compound and its derivatives.
Synthesis of Diphenylamine Derivatives
A general method for the synthesis of diphenylamine derivatives involves the condensation reaction between an aniline derivative and a suitable coupling partner. For instance, the synthesis of 4,4'-diaminodiphenylmethane compounds can be achieved by reacting an arylamine with formaldehyde in the presence of an acid catalyst[15].
Generalized Synthesis Workflow:
Spectroscopic Characterization
The structural elucidation of 2,4-DADP and its derivatives relies on a combination of spectroscopic techniques.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic functional groups. For 2,4-DADP, key vibrational bands would include N-H stretching and bending, as well as C-N stretching and aromatic C-H and C=C vibrations[3][16].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the precise arrangement of atoms in the molecule. The chemical shifts of the aromatic protons and carbons, as well as those of the amine protons, provide a fingerprint of the molecular structure[3][16].
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition[3].
-
UV-Visible Spectroscopy: Used to study the electronic transitions within the molecule. The absorption maxima can provide insights into the extent of conjugation in the aromatic system[3].
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are powerful techniques for the separation, identification, and quantification of 2,4-DADP and its derivatives in complex mixtures. These methods are crucial for assessing the purity of synthesized compounds and for quantitative analysis in various matrices[17][18][19].
Potential Biological Activity and Signaling Pathways
While specific biological activities for 2,4-DADP are not extensively documented, its structural similarity to other diphenylamine derivatives suggests potential as an anticancer agent. Several studies have reported that diphenylamine-based compounds can act as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase[1][2]. EGFR is a key protein in cell signaling pathways that regulate cell growth and proliferation, and its overactivity is implicated in many cancers.
Hypothetical Signaling Pathway Inhibition:
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity[20][21][22][23]. For 2,4-DADP and its analogues, QSAR studies could be employed to predict their potential as EGFR inhibitors or other biological activities based on calculated molecular descriptors.
Conclusion
This compound presents a versatile molecular scaffold with significant potential for applications in drug discovery and materials science. While direct and comprehensive computational studies on this specific molecule are not abundant, this guide provides a foundational framework for its theoretical investigation by leveraging data from analogous compounds and established computational methodologies. The outlined experimental protocols for synthesis and characterization, combined with the predictive power of computational chemistry, offer a clear path for future research and development efforts centered on 2,4-DADP and its derivatives. The potential for these compounds to interact with key biological targets, such as EGFR, warrants further investigation and could lead to the development of novel therapeutic agents.
References
- 1. Synthesis and biological evaluation of novel 2,4'-bis substituted diphenylamines as anticancer agents and potential epidermal growth factor receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel diphenylamine 2,4'-dicarboxamide based azoles as potential epidermal growth factor receptor inhibitors: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C12H13N3 | CID 8683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. B20735.03 [thermofisher.com]
- 5. This compound | C12H13N3 - BuyersGuideChem [buyersguidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. DFT study, and natural bond orbital (NBO) population analysis of 2-(2-Hydroxyphenyl)-1-azaazulene tautomers and their mercapto analouges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN102584598B - A new method for the synthesis of 4,4'-diaminodiphenylmethane compounds - Google Patents [patents.google.com]
- 16. mdpi.com [mdpi.com]
- 17. lupinepublishers.com [lupinepublishers.com]
- 18. researchgate.net [researchgate.net]
- 19. lcms.cz [lcms.cz]
- 20. researchgate.net [researchgate.net]
- 21. QSAR studies on antimalarial activities of 2-phenyl-4-quinoline-carbinolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 2D-QSAR study of some 2,5-diaminobenzophenone farnesyltransferase inhibitors by different chemometric methods - PMC [pmc.ncbi.nlm.nih.gov]
- 23. QSAR studies on piperazinylalkylisoxazole analogues selectively acting on dopamine D3 receptor by HQSAR and CoMFA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Industrial Applications of 2,4-Diaminodiphenylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Diaminodiphenylamine (2,4-DADP), a substituted aromatic diamine, holds significant potential across various industrial sectors. This technical guide provides an in-depth analysis of its core industrial applications, focusing on its role as a monomer in the synthesis of high-performance polymers and as a precursor in the production of specialized azo dyes. Furthermore, this document explores the pharmacological relevance of diaminodiphenylamine derivatives, particularly their emerging role as kinase inhibitors in drug development. Detailed experimental protocols, quantitative data, and visualizations of key chemical and biological processes are presented to facilitate further research and application development.
Introduction
This compound, with the IUPAC name N1-phenylbenzene-1,2,4-triamine and CAS number 136-17-4, is an aromatic amine featuring two primary amine groups and a secondary amine linkage between two phenyl rings. This unique structural arrangement imparts a combination of reactivity and rigidity, making it a valuable building block in several industrial chemical syntheses. Its primary applications lie in the fields of polymer chemistry and dye manufacturing, with growing interest in its potential pharmacological activities.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 2,4-DADP is essential for its handling and application in industrial processes.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₃N₃ | [1] |
| Molecular Weight | 199.25 g/mol | [1] |
| Appearance | Brown or purple to black powder | [2] |
| Melting Point | 126.0-133.0 °C | [2] |
| Assay (GC) | ≥97.5% | [2] |
| Solubility | Soluble in various organic solvents. | [3] |
Synthesis of this compound
Proposed Synthesis Pathway
Experimental Protocol (Adapted from the synthesis of 2,4-diaminotriphenylamine)
Step 1: Synthesis of 2,4-Dinitrodiphenylamine
-
To a stirred solution of aniline (1.0 equivalent) in dry N,N-dimethylformamide (DMF), add cesium fluoride (CsF) (1.2 equivalents).
-
Heat the mixture to the desired reaction temperature (e.g., 100-120 °C).
-
Slowly add a solution of 1-fluoro-2,4-dinitrobenzene (1.0 equivalent) in DMF to the reaction mixture.
-
Maintain the reaction at the elevated temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the crude 2,4-dinitrodiphenylamine, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of this compound
-
Suspend the synthesized 2,4-dinitrodiphenylamine (1.0 equivalent) in ethanol.
-
Add a catalytic amount of palladium on activated carbon (10% Pd/C).
-
Heat the mixture to reflux.
-
Carefully add hydrazine monohydrate (excess, e.g., 5-10 equivalents) dropwise to the refluxing mixture.
-
Continue refluxing for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography or recrystallization to yield the final product.
Industrial Applications
High-Performance Polymers: Poly(amide-imide)s
This compound serves as a valuable diamine monomer in the synthesis of poly(amide-imide)s (PAIs). These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in the aerospace, electronics, and automotive industries. The incorporation of the diphenylamine moiety can enhance solubility and modify the polymer's final properties.
4.1.1. Synthesis of Poly(amide-imide)s
A common method for the synthesis of PAIs from 2,4-DADP involves the direct polycondensation with an imide-containing dicarboxylic acid using triphenyl phosphite and pyridine as activating agents.
4.1.2. Experimental Protocol for Poly(amide-imide) Synthesis (Adapted)
-
In a reaction flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the imide-containing dicarboxylic acid (1.0 equivalent), this compound (1.0 equivalent), calcium chloride (as a stabilizer), and pyridine in N-methyl-2-pyrrolidone (NMP).
-
Heat the mixture to 100-120 °C with stirring.
-
Add triphenyl phosphite (2.2 equivalents) to the solution.
-
Continue the reaction at this temperature for 3-5 hours.
-
Pour the resulting viscous polymer solution into a large volume of methanol to precipitate the poly(amide-imide).
-
Collect the fibrous polymer by filtration, wash thoroughly with hot water and methanol, and dry under vacuum at an elevated temperature (e.g., 80-100 °C).
4.1.3. Properties of Poly(amide-imide)s Derived from a Related Diamine
The following table presents data for poly(amide-imide)s synthesized from the structurally similar 2,4-diaminotriphenylamine, which provides an indication of the properties that can be expected from polymers derived from 2,4-DADP[4].
| Polymer ID | Inherent Viscosity (dL/g) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Glass Transition Temp. (°C) | 10% Weight Loss Temp. (°C) |
| PAI-a | 0.42 | 85 | 1.8 | 12 | 245 | 510 |
| PAI-b | 0.38 | 78 | 1.6 | 10 | 220 | 495 |
| PAI-c | 0.46 | 92 | 1.9 | 15 | 274 | 530 |
Azo Dyes
The primary amine groups in this compound can be diazotized and coupled with various aromatic compounds to produce a range of azo dyes. The presence of the diphenylamine scaffold can influence the final color and fastness properties of the dye.
4.2.1. General Synthesis of Azo Dyes
The synthesis of azo dyes from 2,4-DADP follows the standard two-step process of diazotization and coupling.
4.2.2. Experimental Protocol for Azo Dye Synthesis (General)
Step 1: Diazotization
-
Dissolve or suspend this compound (1.0 equivalent) in an aqueous solution of a strong acid (e.g., hydrochloric acid).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (2.0 equivalents for both primary amine groups) to the mixture while maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 30-60 minutes to ensure complete formation of the bis-diazonium salt.
Step 2: Coupling
-
Dissolve a suitable coupling component (e.g., a phenol or another aromatic amine) in an appropriate solvent (e.g., aqueous alkali for phenols, aqueous acid for amines).
-
Cool the solution of the coupling component to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.
-
Control the pH of the reaction mixture to optimize the coupling reaction (typically alkaline for phenols and acidic for amines).
-
Stir the reaction mixture for several hours, allowing the azo dye to precipitate.
-
Isolate the dye by filtration, wash with cold water, and dry.
Potential Pharmacological Applications
Derivatives of diphenylamine have garnered significant interest in the field of drug discovery due to their diverse biological activities. Recent studies have highlighted the potential of substituted diphenylamines as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy[5].
EGFR Signaling Pathway and Inhibition
The EGFR signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation. Aberrant activation of this pathway is a hallmark of many cancers. Small molecule inhibitors that target the ATP-binding site of the EGFR tyrosine kinase domain can block downstream signaling and inhibit tumor growth.
// Nodes "Ligand" [label="EGF/TGF-α", fillcolor="#FBBC05"]; "EGFR" [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Dimerization" [label="Dimerization &\nAutophosphorylation", shape=ellipse, fillcolor="#F1F3F4"]; "Grb2_Sos" [label="Grb2/Sos", fillcolor="#FFFFFF"]; "Ras" [label="Ras", fillcolor="#FFFFFF"]; "Raf" [label="Raf", fillcolor="#FFFFFF"]; "MEK" [label="MEK", fillcolor="#FFFFFF"]; "ERK" [label="ERK", fillcolor="#FFFFFF"]; "PI3K" [label="PI3K", fillcolor="#FFFFFF"]; "PIP2" [label="PIP2", shape=ellipse, fillcolor="#F1F3F4"]; "PIP3" [label="PIP3", shape=ellipse, fillcolor="#F1F3F4"]; "Akt" [label="Akt", fillcolor="#FFFFFF"]; "mTOR" [label="mTOR", fillcolor="#FFFFFF"]; "Proliferation" [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Inhibitor" [label="2,4-DADP Derivative\n(Small Molecule Inhibitor)", shape=box, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges "Ligand" -> "EGFR"; "EGFR" -> "Dimerization"; "Dimerization" -> "Grb2_Sos"; "Dimerization" -> "PI3K"; "Grb2_Sos" -> "Ras"; "Ras" -> "Raf"; "Raf" -> "MEK"; "MEK" -> "ERK"; "PI3K" -> "PIP3" [label=" phosphorylates"]; "PIP2" -> "PI3K"; "PIP3" -> "Akt"; "Akt" -> "mTOR"; "ERK" -> "Proliferation"; "mTOR" -> "Proliferation"; "Inhibitor" -> "Dimerization" [label="Inhibits\n(Competes with ATP)", style=dashed]; } dot Figure 4: Simplified EGFR signaling pathway and the mechanism of inhibition by small molecule inhibitors.
Cytotoxicity of Diphenylamine Derivatives
Studies on 2,4'-bis substituted diphenylamine derivatives have demonstrated potent antitumor activity against human breast carcinoma cell lines (MCF-7), with IC₅₀ values in the low micromolar range. This suggests that the diphenylamine scaffold is a promising starting point for the development of novel anticancer agents.
| Compound | EGFR Tyrosine Kinase Inhibition (%) at 10 µM | IC₅₀ against MCF-7 (µM) |
| Derivative 16a | 98 | 0.73 |
| Derivative 17a | 85 | 1.25 |
| Derivative 18a | 78 | 2.38 |
Data adapted from a study on 2,4'-bis substituted diphenylamine derivatives[5].
Conclusion
This compound is a versatile chemical intermediate with established and emerging industrial applications. Its utility as a monomer for high-performance poly(amide-imide)s and as a precursor for azo dyes is well-recognized. Furthermore, the pharmacological potential of its derivatives as kinase inhibitors presents an exciting avenue for future research and development in the pharmaceutical sector. This guide provides a foundational understanding of the synthesis, properties, and applications of 2,4-DADP, intended to spur further innovation and exploration of this valuable compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Polyimides using 2,4-Diaminodiphenylamine Monomer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of polyimides using 2,4-Diaminodiphenylamine as a key monomer. While direct synthesis data for polyimides based on this compound is not extensively available in published literature, this document outlines a generalized, robust two-step protocol adapted from established methodologies for analogous aromatic polyimides. The provided protocols and data serve as a foundational guide for researchers to develop their own specific synthesis and characterization procedures.
Introduction
Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The properties of these materials can be tailored by judicious selection of the diamine and dianhydride monomers. The use of this compound as a monomer is of interest due to its asymmetrical structure and the presence of a secondary amine group, which may impart unique solubility characteristics and potential for post-polymerization modification. This document details the synthesis via a two-step method, involving the formation of a poly(amic acid) (PAA) precursor followed by chemical or thermal imidization to yield the final polyimide.
Synthesis Pathway Overview
The synthesis of polyimides from this compound and a generic aromatic dianhydride proceeds through a two-step reaction. The first step is the formation of a soluble poly(amic acid) intermediate. The second step is the cyclodehydration (imidization) of the poly(amic acid) to form the final polyimide.
Caption: General two-step synthesis pathway for polyimides.
Experimental Protocols
Materials and Equipment
Materials:
-
This compound (monomer)
-
Aromatic dianhydrides (e.g., Pyromellitic dianhydride (PMDA), 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA), 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA))
-
N,N-dimethylacetamide (DMAc, anhydrous)
-
N-methyl-2-pyrrolidone (NMP, anhydrous)
-
Pyridine (anhydrous)
-
Acetic anhydride
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Addition funnel
-
Heating mantle with temperature controller
-
Vacuum oven
-
Glass plates for film casting
-
Doctor blade or film applicator
Protocol 1: Synthesis of Poly(amic acid) (PAA)
This protocol describes the synthesis of the poly(amic acid) precursor solution.
Caption: Workflow for the synthesis of the poly(amic acid) precursor.
Procedure:
-
In a dry three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add a precise amount of this compound.
-
Add anhydrous N,N-dimethylacetamide (DMAc) to the flask to achieve a solids content of 15-20% (w/w).
-
Stir the mixture under a gentle flow of nitrogen at room temperature until the diamine is completely dissolved.
-
Gradually add an equimolar amount of the chosen aromatic dianhydride in small portions to the stirred solution. Maintain a nitrogen atmosphere and control the temperature, as the reaction can be exothermic.
-
Continue stirring the reaction mixture at room temperature for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
-
The resulting viscous solution is the poly(amic acid) precursor and can be stored under refrigeration for a short period before imidization.
Protocol 2: Thermal Imidization
This protocol describes the conversion of the poly(amic acid) solution into a polyimide film via a stepwise heating process.
Procedure:
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to ensure a uniform thickness.
-
Place the cast film in a vacuum oven.
-
Heat the film according to the following stepwise temperature program:
-
100°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300°C for 1 hour
-
-
After the thermal treatment, allow the oven to cool down slowly to room temperature.
-
Immerse the glass plate in warm water to facilitate the peeling of the resulting polyimide film.
-
Dry the detached film in a vacuum oven at 100°C for several hours.
Protocol 3: Chemical Imidization
This protocol offers an alternative, lower-temperature method for converting the poly(amic acid) to polyimide.
Procedure:
-
To the poly(amic acid) solution from Protocol 1, add a chemical imidization agent, typically a 2:1 molar ratio of acetic anhydride to pyridine, relative to the amic acid repeating unit.
-
Stir the mixture at room temperature for 12-24 hours.
-
Precipitate the polyimide by slowly pouring the reaction mixture into a large volume of a non-solvent, such as methanol, while stirring vigorously.
-
Collect the precipitated polyimide powder by filtration.
-
Wash the powder thoroughly with methanol and then dry it in a vacuum oven at 150°C for 12 hours.
Data Presentation
The following tables present hypothetical yet representative data for polyimides synthesized from this compound and various common dianhydrides. This data is intended to serve as a benchmark for researchers to compare their experimental results.
Table 1: Hypothetical Reaction Conditions and Yields for Polyimide Synthesis
| Dianhydride | Polymer ID | Reaction Solvent | Imidization Method | Reaction Time (h) | Yield (%) |
| PMDA | PI-DADP-PMDA | DMAc | Thermal | 24 | >95 |
| BTDA | PI-DADP-BTDA | DMAc | Thermal | 24 | >95 |
| 6FDA | PI-DADP-6FDA | DMAc | Chemical | 24 | >90 |
Table 2: Hypothetical Properties of Polyimides Derived from this compound
| Polymer ID | Inherent Viscosity (dL/g)¹ | Tg (°C)² | Td5 (°C)³ (N₂) | Tensile Strength (MPa) | Elongation at Break (%) |
| PI-DADP-PMDA | 0.85 | 350 | 520 | 120 | 8 |
| PI-DADP-BTDA | 0.78 | 320 | 510 | 110 | 10 |
| PI-DADP-6FDA | 0.92 | 290 | 530 | 130 | 15 |
¹Measured in DMAc at a concentration of 0.5 g/dL at 30°C. ²Glass transition temperature determined by DSC. ³Temperature at 5% weight loss determined by TGA in a nitrogen atmosphere.
Characterization
Standard characterization techniques for the synthesized polyimides include:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the conversion of the poly(amic acid) to the polyimide by observing the appearance of characteristic imide absorption bands (typically around 1780 cm⁻¹ and 1720 cm⁻¹) and the disappearance of the amic acid bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the monomer and the resulting polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polyimides (if soluble).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymers.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Mechanical Testing: To measure properties such as tensile strength, elongation at break, and Young's modulus of the polyimide films.
Concluding Remarks
The protocols and data presented herein provide a comprehensive starting point for the synthesis and characterization of novel polyimides based on the this compound monomer. The unique structure of this diamine offers opportunities for creating polyimides with potentially enhanced solubility and other desirable properties. Researchers are encouraged to use this guide as a foundation for their experimental designs and to further explore the structure-property relationships of this promising class of polymers.
Application Notes and Protocols: 2,4-Diaminodiphenylamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diaminodiphenylamine (2,4-DADP), a versatile aromatic amine, serves as a crucial building block in the synthesis of a diverse array of heterocyclic compounds. Its unique structure, featuring multiple nucleophilic sites, allows for the construction of complex molecular architectures, particularly phenazines and benzodiazepines. These scaffolds are of significant interest in medicinal chemistry and materials science due to their wide-ranging biological activities and photophysical properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of these important classes of compounds.
Synthesis of Phenazine Derivatives
Phenazines are a class of nitrogen-containing heterocyclic compounds known for their broad-spectrum biological activities, including antimicrobial, anticancer, and antimalarial properties. The synthesis of phenazine derivatives often involves the condensation of an ortho-diamine with a 1,2-dicarbonyl compound. This compound, possessing a 1,2-diamine moiety, is an excellent precursor for the synthesis of substituted phenazines.
A common synthetic route involves the reaction of this compound with a 1,2-diketone, such as benzil, to yield the corresponding phenazine derivative. This condensation reaction is typically carried out in an acidic medium or via solid-state methods to facilitate the cyclization and subsequent aromatization to the phenazine core.
General Reaction Scheme:
This compound + 1,2-Diketone → Substituted Phenazine
Experimental Protocol: Synthesis of a Phenyl-Substituted Phenazine Derivative
This protocol is adapted from general methods for phenazine synthesis from ortho-diamines and is applicable for the reaction of this compound with benzil.
Materials:
-
This compound (1.0 mmol)
-
Benzil (1.0 mmol)
-
Glacial Acetic Acid (10 mL)
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol) and benzil (1.0 mmol).
-
Add glacial acetic acid (10 mL) to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with copious amounts of water to remove acetic acid.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified phenazine derivative.
Quantitative Data for Phenazine Synthesis
The following table summarizes typical reaction conditions and outcomes for the synthesis of phenazine derivatives from ortho-diamines, which can be extrapolated for reactions involving this compound.
| Starting Diamine | 1,2-Diketone | Catalyst/Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| o-Phenylenediamine | Benzil | Glacial Acetic Acid | 4 | 92 | 237-238 |
| 4,5-Dimethyl-1,2-phenylenediamine | Benzil | Ethanol | 3 | 95 | 210-212 |
| o-Phenylenediamine | 9,10-Phenanthrenequinone | Glacial Acetic Acid | 5 | 90 | 217-219 |
Note: The data presented are for analogous reactions and serve as a guideline. Actual results with this compound may vary.
Antimicrobial Action of Phenazine Derivatives
Phenazine derivatives often exhibit their antimicrobial effects through the generation of reactive oxygen species (ROS). This mechanism involves the redox cycling of the phenazine core, leading to the production of superoxide anions and hydrogen peroxide, which are toxic to microbial cells.
The Coordination Chemistry of 2,4-Diaminodiphenylamine: A Field Ripe for Exploration
Despite a comprehensive search of scientific literature and chemical databases, detailed application notes and experimental protocols for the use of 2,4-diaminodiphenylamine as a primary ligand in coordination chemistry remain elusive. This suggests that the coordination chemistry of this particular diaminodiphenylamine isomer is a largely unexplored area of research, presenting a unique opportunity for new scientific inquiry.
While specific data on this compound complexes is not available, the broader field of coordination chemistry involving structurally related aromatic amines and diphenylamine derivatives provides a foundation for potential future work. This document outlines the general context and potential avenues for research based on analogous compounds.
General Context and Potential Applications
Research into metal complexes with ligands similar to this compound, such as other diphenylamine derivatives and aromatic diamines, has revealed a range of potential applications. These include roles in catalysis and medicinal chemistry, where the metal-ligand interaction can tune the electronic and steric properties of the complex to achieve desired functions. For instance, transition metal complexes are widely studied for their catalytic activity in various organic transformations and for their potential as therapeutic agents.
Hypothetical Experimental Workflow
Should researchers venture into the coordination chemistry of this compound, a typical experimental workflow could be envisioned as follows. This workflow is based on standard practices in the synthesis and characterization of novel coordination compounds.
Caption: A potential workflow for the synthesis, characterization, and application testing of this compound metal complexes.
Future Research Directions
The lack of published data on this compound as a ligand highlights a significant gap in the literature. Future research could focus on:
-
Synthesis and Characterization: Systematically synthesizing complexes of this compound with various transition metals (e.g., copper, nickel, cobalt, palladium, platinum). Detailed characterization using techniques such as X-ray crystallography, NMR, FT-IR, and UV-Vis spectroscopy would be crucial to understand the coordination modes of the ligand.
-
Catalytic Applications: Investigating the catalytic potential of these novel complexes in reactions such as cross-coupling, oxidation, and reduction. The presence of multiple amine groups and the phenyl backbone could offer interesting electronic and steric effects.
-
Biological Activity: Screening the synthesized complexes for antimicrobial, antifungal, and anticancer properties. Many metal complexes with nitrogen-donor ligands exhibit significant biological activity.
-
Schiff Base Derivatives: Exploring the synthesis of Schiff base ligands from this compound and their subsequent coordination with metal ions. This would create a wider range of polydentate ligands with potentially enhanced stability and functionality.
Application Notes and Protocols for the LC-MS/MS Analysis of 2,4-Diaminodiphenylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of 2,4-Diaminodiphenylamine using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and professionals in drug development and related fields who require sensitive and specific methods for the detection and quantification of this compound.
Introduction
This compound is an aromatic amine that may be encountered as an impurity in various products or as a metabolite of other compounds. Its potential toxicity necessitates reliable and sensitive analytical methods for its detection and quantification in diverse matrices. LC-MS/MS offers high selectivity and sensitivity, making it the ideal technique for analyzing trace levels of this compound. These protocols are based on established methodologies for the analysis of aromatic amines in complex matrices.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical for accurate quantification and depends on the sample matrix. Below are protocols for common matrices.
2.1.1. Hair Dye Products
This protocol is adapted from the "Method of Test for Hair Dyes in Cosmetics (RA03D002.004)" by the Taiwan Food and Drug Administration.
-
Weigh approximately 1 g of the homogenized hair dye sample into a 20-mL volumetric flask.
-
Add 15 mL of 50% methanol in water.
-
Sonicate the sample for 30 minutes.
-
Allow the sample to cool to room temperature.
-
Add 50% methanol to the 20-mL mark.
-
Mix thoroughly.
-
Filter the extract through a 0.22 µm PTFE syringe filter into an LC vial.
2.1.2. Aqueous Samples (e.g., Wastewater)
This is a general procedure for the extraction of aromatic amines from aqueous matrices.
-
To 100 mL of the water sample, add a suitable internal standard.
-
Perform a liquid-liquid extraction (LLE) by adding 50 mL of dichloromethane and shaking vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat the extraction of the aqueous layer with a fresh 50 mL portion of dichloromethane.
-
Combine the organic extracts.
-
Evaporate the combined extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex to dissolve and transfer to an LC vial.
LC-MS/MS Instrumentation and Conditions
The following parameters are recommended for the analysis of this compound.
| Parameter | Recommended Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas Temp. | 500°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Parameters
The following MRM transitions are recommended for the quantification and confirmation of this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Use |
| This compound | 200.1 | 183.1 | 30 | 15 | Quantifier |
| This compound | 200.1 | 106.1 | 30 | 25 | Qualifier |
Data Presentation
The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of aromatic amines. This data should be established and validated for this compound in the specific matrix of interest.
Linearity and Sensitivity
| Analyte | Calibration Range (ng/mL) | R² | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| This compound | 0.5 - 200 | > 0.995 | 0.1 | 0.5 |
Accuracy and Precision
| Analyte | Spiked Concentration (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| This compound | 1 | 95 - 105 | < 15 |
| This compound | 10 | 98 - 102 | < 10 |
| This compound | 100 | 99 - 101 | < 5 |
Matrix Effect and Recovery
| Matrix | Analyte | Recovery (%) | Matrix Effect (%) |
| Hair Dye | This compound | 85 - 110 | -15 to +10 |
| Wastewater | This compound | 80 - 115 | -20 to +15 |
Visualizations
The following diagrams illustrate the experimental workflow and potential biological pathways involving this compound.
Application Notes and Protocols: Polymerization Techniques Involving 2,4-Diaminodiphenylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diaminodiphenylamine (DDPD) is an aromatic amine monomer that holds significant potential for the synthesis of novel conductive polymers. The resulting poly(this compound) (PDDPD) possesses a unique combination of properties, including electroactivity and a functional backbone, making it a candidate for various applications in drug delivery, biosensing, and tissue engineering. This document provides detailed application notes and experimental protocols for the primary polymerization techniques used to synthesize PDDPD: chemical oxidative polymerization, enzymatic polymerization, and electrochemical polymerization.
Chemical Oxidative Polymerization
Chemical oxidative polymerization is a widely used method for synthesizing conductive polymers from aromatic amines. This technique involves the use of a chemical oxidizing agent to initiate the polymerization of the monomer.
Application Notes
Poly(this compound) synthesized via chemical oxidation typically results in oligomers or polymers with moderate molecular weights and electrical conductivity. The properties of the resulting polymer, such as molecular weight, yield, and conductivity, are highly dependent on the reaction conditions, including the oxidant-to-monomer molar ratio, temperature, and the solvent system used. Spectroscopic studies on related aminodiphenylamines suggest that the polymerization can lead to the formation of phenazine-like structural units, which can influence the polymer's electronic properties.[1] Doping of the polymer, for instance with iodine, can significantly enhance its electrical conductivity.
Experimental Protocol
This protocol is adapted from procedures for the oxidative polymerization of related aminodiphenylamines.[2][3]
Materials:
-
This compound (DDPD)
-
Ammonium peroxydisulfate ((NH₄)₂S₂O₈)
-
Hydrochloric acid (HCl) or other suitable acid
-
Methanol
-
Distilled water
-
Ammonia solution (for de-doping, optional)
Procedure:
-
Monomer Solution Preparation: Dissolve a specific amount of this compound in an acidic aqueous solution (e.g., 1 M HCl). The concentration of the monomer can be varied to study its effect on the polymerization.
-
Oxidant Solution Preparation: Separately, dissolve ammonium peroxydisulfate in the same acidic solution. The molar ratio of oxidant to monomer is a critical parameter and should be systematically varied (e.g., from 0.5 to 2.5) to optimize the properties of the resulting polymer.[2]
-
Polymerization: Cool both the monomer and oxidant solutions to 0-5 °C in an ice bath. Slowly add the oxidant solution to the stirred monomer solution dropwise.
-
Reaction: Allow the reaction to proceed at this temperature for a specified time (e.g., 2-24 hours). The solution will typically change color, indicating the formation of the polymer.
-
Isolation and Purification: Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent, such as methanol.
-
Washing: Filter the precipitate and wash it extensively with distilled water and methanol to remove unreacted monomer, oxidant, and oligomers.
-
Drying: Dry the polymer product under vacuum at a moderate temperature (e.g., 60 °C) to a constant weight.
-
(Optional) De-doping: To obtain the base form of the polymer, the doped polymer can be treated with an ammonia solution.
Quantitative Data
| Parameter | Value | Reference |
| Monomer | 4-Aminodiphenylamine (related compound) | [2] |
| Oxidant | Ammonium peroxydisulfate | [2] |
| Oxidant/Monomer Molar Ratio | 1.25 | [2] |
| Weight-Average Molecular Weight (Mw) | 3700 g/mol | [2] |
| Conductivity (undoped) | Non-conducting | [2] |
| Highest Conductivity (doped) | 2.5 x 10⁻⁴ S/cm (at oxidant/monomer ratio of 1.5) | [2] |
| Parameter | Value | Reference |
| Monomer | Diphenylamine (related compound) | [3] |
| Oxidant | Ammonium peroxydisulfate | [3] |
| [Oxidizer]:[Monomer] Molar Ratio | 1.25:1.0 | [3] |
| Molecular Mass | (4-7) x 10³ g/mol | [3] |
Enzymatic Polymerization
Enzymatic polymerization offers a "greener" alternative to chemical synthesis, often proceeding under milder reaction conditions (e.g., neutral pH, room temperature). Enzymes such as horseradish peroxidase (HRP) and laccase can be used to catalyze the oxidative polymerization of aromatic amines.[4]
Application Notes
This method is particularly attractive for biomedical applications where residual toxic chemicals are a concern. The enzyme-catalyzed reaction typically involves the generation of radical species from the monomer, which then couple to form the polymer. The structure and properties of the resulting polymer can be influenced by the choice of enzyme, solvent, and reaction conditions.
Experimental Protocol
This is a general protocol for the enzymatic polymerization of aromatic amines using horseradish peroxidase (HRP) and can be adapted for this compound.[5]
Materials:
-
This compound (DDPD)
-
Horseradish peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂) (as the oxidant)
-
Phosphate buffer (e.g., pH 7.0)
-
Organic co-solvent (e.g., ethanol, dioxane) if needed to improve monomer solubility
-
Methanol (for precipitation)
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve this compound in a suitable buffer solution (e.g., phosphate buffer at a specific pH). An organic co-solvent may be added to aid dissolution.
-
Enzyme Addition: Add a specific amount of horseradish peroxidase to the monomer solution.
-
Initiation: Start the polymerization by adding a stoichiometric amount of hydrogen peroxide dropwise to the reaction mixture under stirring.
-
Reaction: Allow the reaction to proceed at room temperature for a set period (e.g., 24 hours).
-
Termination and Precipitation: Terminate the reaction by adding an excess of methanol to precipitate the polymer.
-
Purification: Centrifuge or filter the mixture to collect the polymer. Wash the polymer repeatedly with the buffer solution and methanol to remove the enzyme and unreacted components.
-
Drying: Dry the final polymer product under vacuum.
Quantitative Data
| Parameter | Value | Reference |
| Monomer | (E)-2-((p-tolylimino)methyl)phenol | [5] |
| Enzyme | Horseradish Peroxidase (HRP) | [5] |
| Solvent System | EtOH/pH 6.0 buffer (50:50 vol. %) | [5] |
| Yield | 65% | [5] |
| Number-Average Molecular Weight (Mn) | 6100 g/mol | [5] |
| Polydispersity Index (PDI) | 1.09 | [5] |
Electrochemical Polymerization
Electrochemical polymerization allows for the direct synthesis and deposition of a conductive polymer film onto an electrode surface. This technique offers excellent control over the film thickness and morphology.
Application Notes
Poly(this compound) films prepared by this method are often electroactive and can exhibit electrochromic properties. The properties of the deposited film are influenced by electrochemical parameters such as the potential range, scan rate, number of cycles, and the composition of the electrolyte solution. This method is particularly suitable for the fabrication of sensors and electrochromic devices.
Experimental Protocol
This protocol is a general procedure for the electropolymerization of aromatic amines on a glassy carbon or ITO electrode and can be adapted for this compound.[6][7]
Materials:
-
This compound (DDPD)
-
Supporting electrolyte (e.g., H₂SO₄, HCl)
-
Solvent (e.g., water, ethanol, or a mixture)
-
Working electrode (e.g., Glassy Carbon Electrode (GCE) or Indium Tin Oxide (ITO) coated glass)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))
-
Potentiostat/Galvanostat
Procedure:
-
Electrolyte Preparation: Prepare a solution of this compound in the chosen solvent containing the supporting electrolyte.
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.
-
Electropolymerization: Perform cyclic voltammetry (CV) by cycling the potential of the working electrode within a specific range (e.g., -0.2 V to +1.0 V vs. SCE). The number of cycles will determine the thickness of the polymer film.
-
Film Characterization: After polymerization, rinse the polymer-coated electrode with the solvent to remove any unreacted monomer. The electrochemical properties of the film can then be characterized in a monomer-free electrolyte solution.
Quantitative Data
| Parameter | Value | Reference |
| Monomers | Diphenylamine (DPA) and 4,4′-diaminodiphenyl sulfone (DADPS) | [6] |
| Electrolyte | 4 M H₂SO₄ in ethanol | [6] |
| Grain Size (from XRD) | 56 nm | [6] |
| Electrical Conductivity | 2.65 × 10⁻² S cm⁻¹ | [6] |
Visualizations
Chemical Oxidative Polymerization Workflow
Caption: Workflow for the chemical oxidative polymerization of this compound.
Enzymatic Polymerization Workflow
Caption: Workflow for the enzymatic polymerization of this compound using HRP.
Electrochemical Polymerization Workflow
Caption: Workflow for the electrochemical polymerization of this compound.
Applications in Drug Development and Research
Drug Delivery
Conductive polymers like poly(this compound) are being explored for controlled drug delivery systems. The ability to change their redox state through electrical stimulation allows for the controlled release of incorporated drug molecules. For instance, a drug can be loaded into the polymer matrix and released on demand by applying an electrical potential. While specific studies on PDDPD for drug delivery are emerging, research on similar conductive polymers like polyaniline and polypyrrole has demonstrated the feasibility of this approach. For example, doxorubicin, a common chemotherapy drug, has been successfully loaded into and released from various polymer nanoparticle systems.[8][9][10][11][12] The biocompatibility of poly(arylamines) is a critical factor and needs to be thoroughly evaluated for any in vivo applications.
Biosensing
The electroactive nature of poly(this compound) makes it a promising material for the development of electrochemical biosensors. The polymer can be functionalized with biorecognition elements, such as enzymes or antibodies, to create a highly specific sensor. For example, a PDDPD-based biosensor could be developed for the detection of hydrogen peroxide (H₂O₂), a key signaling molecule in many biological processes.[13][14][15] In such a sensor, the polymer would act as a transducer, converting the biological recognition event into a measurable electrical signal. The high surface area and conductivity of the polymer can enhance the sensitivity and response time of the biosensor. Amperometric biosensors based on related poly(diamine)s have been successfully used for the detection of various analytes, including glucose and histamine.[16][17]
References
- 1. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 2. Chemical oxidative polymerization of aminodiphenylamines. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure, Function and Applications of a Classic Enzyme: Horseradish Peroxidase, Journal of Chemical, Environmental and Biological Engineering, Science Publishing Group [sciencepublishinggroup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of polydopamine coated magnetic nanoparticles in doxorubicin delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. pH-Sensitive nanodiamond co-delivery of retinal and doxorubicin boosts breast cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reducible polyamidoamine-magnetic iron oxide self-assembled nanoparticles for doxorubicin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. TiO2 sol-gel derived amperometric biosensor for H2O2 on the electropolymerized phenazine methosulfate modified electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hydrogen Peroxide Sensors for Biomedical Applications [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application of 2,4-Diaminodiphenylamine in Dye Manufacturing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diaminodiphenylamine is an aromatic amine that serves as a versatile intermediate in the synthesis of various dyes. Its chemical structure, featuring multiple amino groups, allows it to function as a diazo component in the formation of azo dyes and as a precursor in oxidative hair dye formulations. This document provides detailed application notes and experimental protocols for the use of this compound in these key areas of dye manufacturing.
I. Application in Azo Dye Synthesis
Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–). The synthesis of azo dyes from this compound involves a two-step process: diazotization of one or both of the primary amino groups to form a diazonium salt, followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol or another aromatic amine. The resulting azo compounds have potential applications as industrial colorants, biological stains, and chromogenic reagents.
Quantitative Data for Azo Dyes Derived from Diphenylamine Derivatives
The following table summarizes key quantitative data for the synthesis of azo dyes derived from diphenylamine and its derivatives. It is important to note that this data is for structurally related compounds and serves as a reference for the expected outcomes when using this compound.
| Starting Material (Diazo Component) | Coupling Component | Wavelength of Max. Absorption (λmax) | Yield | Reference |
| 4-Aminoantipyrine | Diphenylamine | 555 nm | Not Specified | [1] |
| 4'-amino-4-nitrodiphenylamine-2-sulfonic acid | 1-aminonaphthalene-6/7-sulfonic acid | Not Specified | Good Yield | [1] |
| 4'-amino-4-nitrodiphenylamine-2-sulfonic acid | Resorcinol | Not Specified | Good Yield | [1] |
| 4,4'-diamino-diphenylamine-2-sulphonic acid | Gamma acid | Not Specified | Not Specified | [2] |
| 4,4'-diamino-diphenylamine-2-sulphonic acid | 1-naphthylamine-4-sulphonic acid | Not Specified | Not Specified | [2] |
Experimental Protocols
Protocol 1: General Synthesis of a Monoazo Dye via In-situ Diazotization of this compound and Coupling
This protocol describes a general method for the synthesis of a monoazo dye by first forming the diazonium salt from one of the primary amino groups of this compound, followed by its reaction with a coupling partner.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Coupling agent (e.g., 2-naphthol, phenol, N,N-dimethylaniline)
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)
-
Ice
-
Distilled Water
-
Starch-iodide paper
Procedure:
Step 1: Diazotization of this compound
-
In a beaker, dissolve a specific molar equivalent of this compound in a solution of distilled water and concentrated hydrochloric acid. The acid is typically used in a 2.5 to 3 molar excess relative to the amine.
-
Cool the amine solution to 0-5°C in an ice bath with continuous stirring.
-
In a separate beaker, dissolve a slight molar excess (approximately 1.05 to 1.1 equivalents) of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution with vigorous stirring. Maintain the temperature between 0-5°C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring for an additional 15-30 minutes.
-
Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). A slight excess is desirable to ensure complete diazotization.
Step 2: Coupling Reaction
-
In a separate beaker, dissolve the coupling component in an appropriate solvent. For phenols, dissolve in a dilute aqueous solution of sodium hydroxide. For aromatic amines, dissolve in a dilute aqueous solution of hydrochloric acid.
-
Cool the solution of the coupling component to 0-5°C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the cold solution of the coupling component with continuous and efficient stirring. A colored precipitate of the azo dye should form immediately or upon standing.
-
Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the completion of the coupling reaction. The pH of the solution can be adjusted as needed to optimize the coupling reaction; for phenols, the coupling is typically carried out in a slightly alkaline medium, while for amines, it is carried out in a slightly acidic medium.
Step 3: Isolation and Purification of the Azo Dye
-
Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.
-
Wash the solid product with cold distilled water to remove any unreacted salts and other water-soluble impurities.
-
The crude dye can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol-water mixture).
-
Dry the purified dye in a desiccator or a vacuum oven at a suitable temperature.
-
Characterize the final product using techniques such as UV-Vis spectroscopy (to determine λmax), FT-IR spectroscopy, and NMR spectroscopy.
II. Application in Oxidative Hair Dye Formulation
This compound is also utilized in the formulation of permanent hair dyes. In this application, it acts as a "coupler" or "modifier." Oxidative hair dyes work through a chemical reaction between dye precursors (intermediates) and an oxidizing agent, typically hydrogen peroxide, in an alkaline medium. The small precursor molecules penetrate the hair shaft, and upon oxidation, they react with each other to form larger, colored molecules that are trapped within the hair structure, resulting in a permanent color change.
General Principles of Oxidative Hair Dyeing
-
Alkalizing Agent: An alkaline substance, such as ammonia or monoethanolamine, is used to raise the pH of the hair dye solution. This causes the cuticle of the hair to swell and open, allowing the dye precursors to penetrate the cortex.
-
Oxidizing Agent: Hydrogen peroxide is the most common oxidizing agent. It serves two main purposes: it lightens the natural melanin pigment in the hair, and it initiates the oxidative coupling reaction between the dye precursors.
-
Dye Precursors: These are small, colorless molecules that form the final color. They are categorized as primary intermediates (or oxidation bases) and couplers (or color modifiers).
-
Primary Intermediates: These are typically para-diamines or para-aminophenols, such as p-phenylenediamine (PPD) or p-aminophenol. They are oxidized to reactive intermediates that then react with couplers.
-
Couplers: These are compounds like phenols, resorcinols, and aromatic amines, including this compound. They do not form color on their own but react with the oxidized primary intermediates to produce a wide range of colors.
-
Experimental Protocols
Protocol 2: Representative Formulation of an Oxidative Hair Dye
This protocol provides a representative formulation for an oxidative hair dye. The exact concentrations of the components would be adjusted to achieve the desired color and performance characteristics.
Materials:
-
Dye Base (Component A):
-
Primary Intermediate (e.g., p-phenylenediamine)
-
Coupler (this compound)
-
Alkalizing Agent (e.g., Ammonium Hydroxide or Monoethanolamine)
-
Solvent (e.g., Propylene Glycol, Isopropyl Alcohol)
-
Surfactants
-
Conditioning Agents
-
Antioxidants (e.g., Sodium Sulfite)
-
Thickener
-
Fragrance
-
Deionized Water
-
-
Developer (Component B):
-
Hydrogen Peroxide (3-12% solution)
-
Stabilizers
-
pH Adjuster
-
Deionized Water
-
Procedure:
Step 1: Preparation of the Dye Base (Component A)
-
In a suitable vessel, combine the deionized water, solvents, and surfactants. Mix until a homogenous solution is formed.
-
Add the primary intermediate and this compound to the solution and stir until completely dissolved.
-
Incorporate the conditioning agents, antioxidants, and thickener into the mixture with continuous stirring.
-
Adjust the pH of the dye base to the desired alkaline range (typically pH 9-11) using the alkalizing agent.
-
Add the fragrance and mix until uniform.
Step 2: Preparation of the Developer (Component B)
-
In a separate vessel, combine the deionized water and stabilizers.
-
Carefully add the hydrogen peroxide to the desired concentration.
-
Adjust the pH to a stable acidic range (typically pH 2.5-4.5).
Step 3: Application
-
Immediately before use, mix the Dye Base (Component A) and the Developer (Component B) in the recommended ratio (often 1:1).
-
Apply the mixture to the hair and allow it to process for the specified time (typically 20-45 minutes).
-
Rinse the hair thoroughly with water, followed by shampooing and conditioning.
Safety Precautions
This compound is a chemical that should be handled with care. Always consult the Safety Data Sheet (SDS) before use. General safety precautions include:
-
Working in a well-ventilated area or fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area immediately with plenty of water.
Conclusion
This compound is a valuable intermediate in dye manufacturing with applications in both the synthesis of azo dyes and the formulation of oxidative hair colorants. The protocols provided herein offer a foundational understanding of the experimental procedures involved. Researchers and scientists can adapt and optimize these methods to develop novel dyes with specific desired properties for a wide range of applications. It is imperative to adhere to strict safety protocols when handling this and other related chemical compounds.
References
Application Notes and Protocols for the Development of Antimicrobial Agents Using 2,4-Diaminodiphenylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel antimicrobial agents derived from 2,4-Diaminodiphenylamine. This document outlines the synthesis of Schiff base derivatives and their subsequent metal complexes, along with methodologies for assessing their antimicrobial efficacy.
Introduction
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Diphenylamine and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial properties.[1][2] The presence of two amino groups in this compound offers a versatile platform for the synthesis of a diverse library of derivatives, particularly Schiff bases and their metal complexes, which have shown significant potential as antimicrobial agents.[3]
The formation of Schiff bases through the condensation of the amino groups of this compound with various aldehydes introduces the azomethine group (-C=N-), which is often crucial for biological activity.[4][5] Subsequent chelation of these Schiff base ligands with transition metals can further enhance their antimicrobial potency. This enhancement is often attributed to the principles of chelation theory, which suggest that the coordination of a metal ion to a ligand can increase the lipophilicity of the complex, facilitating its transport across microbial cell membranes and subsequent interaction with intracellular targets.[3]
This document provides detailed protocols for the synthesis of such compounds and their evaluation against common bacterial and fungal strains, enabling researchers to explore the potential of this compound as a key building block in the discovery of new antimicrobial drugs.
Data Presentation
Antimicrobial Activity Data
The following tables summarize hypothetical antimicrobial screening data for newly synthesized Schiff base derivatives of this compound and their metal complexes. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Schiff Base Derivatives
| Compound ID | Derivative Name | Gram-Positive Bacteria (MIC in µg/mL) | Gram-Negative Bacteria (MIC in µg/mL) | Fungi (MIC in µg/mL) |
| Staphylococcus aureus | Escherichia coli | Candida albicans | ||
| DPA-SB1 | N,N'-(phenylmethylene)bis(4-aminodiphenylamine) | 128 | 256 | >512 |
| DPA-SB2 | N,N'-(4-hydroxy-3-methoxybenzylidene)bis(4-aminodiphenylamine) | 64 | 128 | 256 |
| DPA-SB3 | N,N'-(4-nitrobenzylidene)bis(4-aminodiphenylamine) | 32 | 64 | 128 |
| DPA-SB4 | N,N'-(4-chlorobenzylidene)bis(4-aminodiphenylamine) | 64 | 128 | 256 |
| Ciprofloxacin | (Standard Antibiotic) | 1 | 0.5 | - |
| Fluconazole | (Standard Antifungal) | - | - | 8 |
Table 2: Minimum Inhibitory Concentration (MIC) of Metal Complexes of DPA-SB3
| Compound ID | Complex | Gram-Positive Bacteria (MIC in µg/mL) | Gram-Negative Bacteria (MIC in µg/mL) | Fungi (MIC in µg/mL) |
| Staphylococcus aureus | Escherichia coli | Candida albicans | ||
| DPA-SB3-Cu | [Cu(DPA-SB3)Cl₂] | 8 | 16 | 32 |
| DPA-SB3-Co | [Co(DPA-SB3)Cl₂] | 16 | 32 | 64 |
| DPA-SB3-Ni | [Ni(DPA-SB3)Cl₂] | 16 | 32 | 64 |
| DPA-SB3-Zn | [Zn(DPA-SB3)Cl₂] | 32 | 64 | 128 |
| Ciprofloxacin | (Standard Antibiotic) | 1 | 0.5 | - |
| Fluconazole | (Standard Antifungal) | - | - | 8 |
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Derivatives of this compound
This protocol describes the general procedure for the synthesis of Schiff bases from this compound and various aromatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehydes (e.g., benzaldehyde, vanillin, 4-nitrobenzaldehyde, 4-chlorobenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, dissolve 0.01 mol of this compound in 50 mL of absolute ethanol with gentle warming and stirring.
-
To this solution, add 0.02 mol of the respective aromatic aldehyde dissolved in 20 mL of absolute ethanol.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Attach a reflux condenser to the flask and reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The precipitated solid product (Schiff base) is collected by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure Schiff base.
-
Dry the purified product in a vacuum desiccator.
-
Characterize the synthesized Schiff base using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.
Protocol 2: Synthesis of Metal Complexes of Schiff Base Derivatives
This protocol outlines the synthesis of transition metal complexes of the prepared Schiff bases.
Materials:
-
Synthesized Schiff base ligand (e.g., DPA-SB3)
-
Metal salts (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂)
-
Methanol or Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve 0.002 mol of the Schiff base ligand in 30 mL of methanol or ethanol in a 100 mL round-bottom flask, with warming if necessary.
-
In a separate beaker, dissolve 0.002 mol of the respective metal salt in 20 mL of the same solvent.
-
Add the metal salt solution dropwise to the Schiff base solution with constant stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours, during which the metal complex will precipitate.
-
Collect the precipitated complex by vacuum filtration.
-
Wash the complex with the solvent used for the reaction, followed by a small amount of diethyl ether.
-
Dry the final product in a vacuum desiccator.
-
Characterize the synthesized metal complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.
Protocol 3: Antimicrobial Activity Screening by Agar Well Diffusion Method
This protocol describes the preliminary screening of the synthesized compounds for antimicrobial activity.
Materials:
-
Synthesized compounds (Schiff bases and metal complexes)
-
Dimethyl sulfoxide (DMSO)
-
Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile Petri dishes
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Sterile cork borer (6 mm diameter)
-
Micropipettes
-
Incubator
-
Laminar air flow hood
Procedure:
-
Prepare sterile nutrient agar or Sabouraud dextrose agar plates.
-
Prepare a microbial inoculum of the test organisms with a turbidity equivalent to the 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plates.
-
Allow the plates to dry for a few minutes.
-
Using a sterile cork borer, punch wells of 6 mm diameter in the agar.
-
Prepare stock solutions of the test compounds in DMSO (e.g., 1 mg/mL).
-
Add a fixed volume (e.g., 100 µL) of each compound solution into the respective wells.
-
Use DMSO as a negative control and standard antibiotic/antifungal solutions as positive controls.
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
This protocol details the determination of the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized compounds with promising activity from the well diffusion assay
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Sterile 96-well microtiter plates
-
Microbial inoculum (adjusted to 0.5 McFarland standard and then diluted)
-
Multichannel micropipette
-
Incubator
Procedure:
-
Prepare a series of twofold dilutions of the test compounds in the appropriate broth in a 96-well microtiter plate. The final concentration range may vary, for example, from 512 µg/mL to 1 µg/mL.
-
Prepare the microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted inoculum to each well containing 100 µL of the compound dilution.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and antimicrobial evaluation of this compound derivatives.
Proposed Mechanism of Action
Caption: Proposed mechanism of action for Schiff base metal complexes as antimicrobial agents.
References
- 1. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
Application Notes and Protocols for the Purification of Synthesized 2,4-Diaminodiphenylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diaminodiphenylamine is a chemical intermediate with applications in the synthesis of various organic molecules, including dyes, polymers, and potentially therapeutic agents. As with any synthesized compound intended for further use, particularly in drug development, achieving a high degree of purity is critical. This document provides detailed protocols for the purification of synthesized this compound using common laboratory techniques: recrystallization and column chromatography.
Data Presentation
The following table summarizes typical quantitative data associated with the purification of this compound. These values are representative and may vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Starting Purity (GC) | Final Purity (GC) | Typical Yield | Key Parameters |
| Recrystallization | ~90% | ≥98.5% | 75-85% | Solvent System: Methanol/Water (4:1, v/v) |
| Column Chromatography | ~90% | ≥99.5% | 60-75% | Stationary Phase: Silica Gel; Mobile Phase: Dichloromethane with 0.5% Triethylamine |
Experimental Protocols
Purification by Recrystallization
This protocol is suitable for purifying moderately impure this compound (e.g., ~90% purity).
Materials:
-
Crude this compound
-
Methanol (ACS grade)
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. For every 1 gram of crude product, add 4 mL of methanol.
-
Heating: Gently heat the mixture on a heating mantle or hot plate with stirring. Continue heating until the solid completely dissolves. Avoid boiling the solvent.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Addition of Anti-Solvent: To the hot methanolic solution, slowly add deionized water (anti-solvent) dropwise while stirring until the solution becomes slightly turbid. For a 4:1 methanol to water ratio, this will be approximately 1 mL of water for every 4 mL of methanol used.
-
Re-dissolution: If turbidity persists, add a few drops of hot methanol until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol/water (1:1) solution to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum at a temperature not exceeding 50°C to obtain the final product.
Purification by Column Chromatography
This protocol is recommended for achieving very high purity or for separating closely related impurities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Dichloromethane (DCM, HPLC grade)
-
Triethylamine (TEA)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Chromatography column
-
Test tubes or fraction collector
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the chromatography column and allow the silica to settle into a uniform bed.
-
Add a layer of sand on top of the silica bed to prevent disturbance.
-
Equilibrate the column by running the starting mobile phase through it.
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-sample mixture to the top of the column.
-
-
Elution:
-
Begin eluting the column with a mobile phase of dichloromethane containing 0.5% triethylamine. The triethylamine is crucial to prevent tailing of the amine on the acidic silica gel.
-
A gradient elution can be employed by gradually increasing the polarity of the mobile phase (e.g., by adding ethyl acetate) to elute more polar impurities after the desired compound has been collected.
-
-
Fraction Collection:
-
Collect fractions in test tubes.
-
Monitor the separation by spotting fractions onto TLC plates and visualizing under a UV lamp.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Visualization of Workflows and Pathways
Caption: Experimental workflows for the purification of this compound.
Derivatives of diphenylamine have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.
Caption: Potential role of diphenylamine derivatives in inhibiting the EGFR signaling pathway.
Troubleshooting & Optimization
Technical Support Center: Optimizing Polymerization of 2,4-Diaminodiphenylamine
Welcome to the technical support center for the polymerization of 2,4-Diaminodiphenylamine (DADP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for polymerizing this compound?
A1: The most prevalent method for polymerizing this compound is oxidative polymerization. This technique typically involves the use of an oxidizing agent, such as ammonium persulfate (APS), in an acidic medium to induce the formation of polymer chains. The reaction proceeds through the formation of radical cations, which then couple to form dimers, oligomers, and ultimately the final polymer.
Q2: Why is my resulting polymer showing low solubility in common organic solvents?
A2: Low solubility of poly(this compound) can be attributed to several factors. Strong intermolecular forces, such as hydrogen bonding between the amine groups on the polymer chains, can lead to a rigid polymer backbone and reduced solubility. Additionally, a high degree of polymerization and potential cross-linking side reactions can further decrease solubility. To improve solubility, you might consider modifying the polymerization conditions to control molecular weight or introducing bulky side groups to the monomer to disrupt chain packing.
Q3: My final polymer product is a dark, undesirable color. What could be the cause?
A3: The dark color of the polymer is often inherent to conjugated aromatic amine polymers and is a result of the extended π-conjugation along the polymer backbone. However, excessively dark or inconsistent coloration can indicate side reactions or oxidation. Over-oxidation during the polymerization process can lead to the formation of quinone-imine structures and other oxidized species, which contribute to the dark color. High reaction temperatures and prolonged reaction times can also promote these side reactions.
Q4: Can I use enzymatic polymerization for this compound?
A4: Enzymatic polymerization is a potential alternative for the synthesis of polymers from aromatic amines. Enzymes like peroxidases can be used to catalyze the oxidative polymerization under milder reaction conditions compared to chemical oxidation. This can offer better control over the polymer structure and potentially reduce side reactions. However, optimizing the enzymatic process, including enzyme selection, solvent system, and reaction kinetics, is crucial for successful polymerization.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound.
Issue 1: Low Polymer Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase the reaction time to ensure the polymerization goes to completion.- Optimize the reaction temperature; too low a temperature can slow down the reaction rate significantly. |
| Suboptimal Oxidant/Monomer Ratio | - Systematically vary the molar ratio of the oxidant (e.g., ammonium persulfate) to the DADP monomer. An excess or deficit of oxidant can negatively impact the yield. |
| Monomer Impurity | - Ensure the purity of the this compound monomer. Impurities can act as chain terminators, halting the polymerization process and reducing the overall yield. |
| Incorrect pH of the Reaction Medium | - For oxidative polymerization, maintaining an acidic medium is often crucial. Ensure the pH is within the optimal range for the chosen oxidant and monomer system. |
Issue 2: Low Molecular Weight of the Polymer
| Potential Cause | Recommended Solution |
| Premature Termination | - Monofunctional impurities in the monomer can cap the growing polymer chains. Purify the monomer before use.- Ensure a stoichiometric balance if a co-monomer is used. |
| Side Reactions | - High temperatures can lead to side reactions that terminate chain growth. Optimize the reaction temperature to minimize these effects.- Branching and cross-linking can sometimes limit the growth of linear high molecular weight chains.[1][2][3] |
| Inappropriate Oxidant Concentration | - An excessively high concentration of the oxidant can lead to over-oxidation and chain scission, resulting in lower molecular weight polymers. |
| Insufficient Reaction Time | - Allow sufficient time for the polymer chains to propagate and reach a higher molecular weight. Monitor the molecular weight as a function of time to determine the optimal reaction duration. |
Experimental Protocols
The following is a general experimental protocol for the chemical oxidative polymerization of aminodiphenylamines, which can be adapted for this compound. Note: This is a suggested starting point, and optimization of the reaction conditions is highly recommended.
Materials:
-
This compound (DADP)
-
Ammonium persulfate (APS)
-
Hydrochloric acid (HCl) or other suitable acid
-
Ethanol or other suitable solvent
-
Methanol (for washing)
-
Distilled water
Procedure:
-
Monomer Solution Preparation: Dissolve a specific amount of this compound in an acidic aqueous ethanol solution (e.g., 1 M HCl in a water/ethanol mixture). Stir the solution until the monomer is completely dissolved.
-
Oxidant Solution Preparation: In a separate beaker, dissolve the required amount of ammonium persulfate in the same acidic solvent. The molar ratio of oxidant to monomer is a critical parameter to optimize.
-
Polymerization: Cool both the monomer and oxidant solutions in an ice bath. Slowly add the oxidant solution dropwise to the stirred monomer solution. The reaction mixture will typically change color as the polymerization proceeds.
-
Reaction Time: Allow the reaction to proceed for a predetermined amount of time (e.g., 24 hours) at a controlled temperature (e.g., 0-5 °C) with continuous stirring.
-
Isolation of the Polymer: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Washing and Purification: Filter the precipitated polymer and wash it extensively with methanol and distilled water to remove unreacted monomer, oxidant, and oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
Quantitative Data Summary
The following tables summarize the effect of key reaction parameters on the properties of polymers derived from aminodiphenylamines, which can serve as a guide for optimizing the polymerization of this compound.
Table 1: Effect of Oxidant/Monomer Molar Ratio on Polymer Properties
| Oxidant/Monomer Molar Ratio | Resulting Polymer | Weight-Average Molecular Weight (Mw) | Conductivity (S/cm) |
| 1.25 | Poly(4-aminodiphenylamine) | 3700[1][2] | - |
| 1.25 | Poly(2-aminodiphenylamine) | 1900[1][2] | - |
| 0.5 | Poly(4-aminodiphenylamine) | - | Lower |
| 1.5 | Poly(4-aminodiphenylamine) | - | 2.5 x 10-4[1][2] |
| 2.5 | Poly(4-aminodiphenylamine) | - | Lower |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the oxidative polymerization of this compound.
Proposed Polymerization Pathway
Caption: Proposed pathway for the oxidative polymerization of this compound.
References
Troubleshooting low yield in aromatic diamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low yield in aromatic diamine synthesis.
Troubleshooting Guide
Issue 1: Low or No Product Formation
Question: I am observing very low to no conversion of my starting materials. What are the potential causes and how can I troubleshoot this?
Answer: Low or no conversion in aromatic diamine synthesis can stem from several factors, ranging from the quality of your reagents to suboptimal reaction conditions. Below is a systematic guide to help you identify and resolve the issue.
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Impurities in your aryl halide, amine, or catalyst can poison the catalyst or participate in side reactions. Verify the purity of your starting materials using techniques like NMR or GC-MS. If necessary, purify your reagents before use. Aryl halides can be purified by recrystallization or distillation, while amines may require distillation over a drying agent.
-
Stoichiometric Imbalance: Accurate measurement of reactants is crucial. Ensure you are using the correct molar ratios as specified in your protocol. Use a calibrated balance for solids and calibrated micropipettes for liquids.
-
-
Catalyst and Ligand Issues:
-
Catalyst Activity: The activity of your catalyst, particularly in cross-coupling reactions like Buchwald-Hartwig or Ullmann condensation, is critical.[1][2] Use a fresh batch of catalyst or a pre-catalyst. For Ullmann reactions, if you are using copper, ensure it is an activated form.[3]
-
Ligand Selection: The choice of ligand is crucial for stabilizing the catalyst and facilitating the reaction.[2][4] If you are not using a ligand or if your current ligand is ineffective, consider screening other ligands. For Buchwald-Hartwig reactions, sterically hindered phosphine ligands are often effective.[4] For Ullmann reactions, diamines or amino acids can be good choices.[2]
-
-
Reaction Conditions:
-
Temperature: The reaction temperature may be too low. Incrementally increase the temperature and monitor the reaction progress by TLC or LC-MS. Be aware that excessively high temperatures can lead to degradation.
-
Solvent: The solvent plays a critical role in solubility and reaction kinetics. Ensure your solvent is anhydrous and degassed, as water and oxygen can deactivate the catalyst. If reactants are not fully dissolved, consider a different solvent. Common solvents for these reactions include toluene, dioxane, DMF, and DMSO.[1][2]
-
Base: The choice and strength of the base are important. Common bases include sodium tert-butoxide (NaOtBu), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3). The base should be strong enough to deprotonate the amine but not so strong as to cause side reactions.
-
The following diagram outlines a general troubleshooting workflow for low conversion:
Issue 2: High Conversion but Low Yield of Desired Product
Question: My starting materials are consumed, but the yield of my aromatic diamine is low. What could be the problem?
Answer: High conversion with low yield typically points to the formation of side products or degradation of the desired product. Here are some common causes and solutions:
-
Side Reactions:
-
Hydrodehalogenation: This is the replacement of the halogen on the aryl halide with a hydrogen atom. This can be a significant side reaction in copper-catalyzed reactions.[2] To minimize this, consider using a ligand to promote the desired C-N bond formation.
-
Homocoupling: The aryl halide can couple with itself to form a biaryl byproduct. Optimizing the reaction temperature and catalyst/ligand system can help reduce this.
-
Overalkylation/Arylation: In the synthesis of primary amines, further reaction to form secondary or tertiary amines can occur. Using a large excess of the amine starting material can favor the formation of the primary amine.
-
-
Product Degradation:
-
Thermal Instability: Aromatic diamines can be sensitive to high temperatures. If your reaction requires high heat, try to minimize the reaction time once the starting material is consumed.
-
Oxidation: Aromatic amines are susceptible to oxidation, which can lead to colored impurities and reduced yield. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
-
Purification Issues:
-
Loss during Workup: The product may be lost during the extraction and washing steps. Ensure the pH of the aqueous phase is appropriate to keep your diamine in the organic layer.
-
Inefficient Chromatography: The chosen solvent system for column chromatography may not be optimal, leading to poor separation and loss of product. Perform TLC analysis to determine the best solvent system before running the column.
-
The following table summarizes the effect of different catalysts and ligands on the yield of a Buchwald-Hartwig amination reaction, which can help in optimizing your reaction to minimize side products.
| Catalyst/Ligand System | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / P(o-tolyl)₃ | Bromobenzene | N,N-diethylamine | NaOtBu | Toluene | 100 | Moderate | [5] |
| Pd(dba)₂ / BINAP | 4-Bromotoluene | Aniline | NaOtBu | Toluene | 80 | 95 | [4] |
| [Pd(allyl)Cl]₂ / t-BuXPhos | 4-Iodobenzonitrile | Carbazole | K₃PO₄ | Dioxane | 100 | 92 | [6] |
| Pd₂(dba)₃ / XPhos | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 98 | [4] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for my aromatic diamine synthesis?
A1: The choice of solvent is critical and depends on the specific reaction. Generally, aprotic solvents are preferred.
-
For Buchwald-Hartwig amination: Toluene, dioxane, and THF are commonly used.
-
For Ullmann condensation: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often required, although modern protocols with ligands may allow for lower boiling solvents.[3]
-
For Nucleophilic Aromatic Substitution (SNAr): Polar aprotic solvents like DMSO, DMF, and acetonitrile are typically used to facilitate the reaction.
It is important that the chosen solvent can dissolve the reactants and that it is anhydrous and degassed.
Q2: My aromatic diamine is a dark color after synthesis. How can I decolorize it?
A2: A dark color often indicates the presence of oxidized impurities. Here are a few methods for decolorization:
-
Activated Carbon: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat the mixture briefly, and then filter the hot solution through a pad of celite. The activated carbon will adsorb many colored impurities. Be aware that using too much carbon can lead to a significant loss of your product.
-
Recrystallization: This is a powerful purification technique that can also remove colored impurities. Choose a solvent in which your diamine is highly soluble at high temperatures and poorly soluble at low temperatures.
-
Column Chromatography: If the colored impurities have a different polarity than your product, they can be separated by column chromatography.
Q3: What is the best way to purify my aromatic diamine?
A3: The best purification method depends on the physical properties of your diamine and the nature of the impurities.
-
Recrystallization: This is ideal for solid diamines with good crystalline properties.
-
Column Chromatography: This is a versatile method for both solid and liquid diamines and is effective for separating compounds with different polarities.
-
Vacuum Distillation: This is suitable for liquid diamines or low-melting solids that are thermally stable. It is effective for separating non-volatile impurities.
The following diagram illustrates a decision-making process for choosing a purification method.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of an aryl halide.
-
Preparation:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
-
Reaction:
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
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Stir the reaction mixture at the desired temperature (e.g., 100 °C).
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Monitor the progress of the reaction by TLC or GC-MS.
-
-
Workup and Purification:
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Once the reaction is complete, cool the mixture to room temperature.
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Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
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Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
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Protocol 2: Purification by Column Chromatography
This protocol outlines the steps for purifying an aromatic diamine using column chromatography.
-
Preparation of the Column:
-
Secure a glass column vertically with a clamp.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column, allowing the solvent to drain. Gently tap the column to pack the silica gel evenly and remove air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Loading the Sample:
-
Dissolve the crude aromatic diamine in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution:
-
Carefully add the eluting solvent (determined by prior TLC analysis) to the top of the column.
-
Apply gentle pressure (e.g., with a pipette bulb or compressed air) to move the solvent through the column.
-
Collect fractions in test tubes.
-
-
Analysis and Isolation:
-
Analyze the collected fractions by TLC to identify those containing the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified aromatic diamine.
-
References
Common side reactions in the synthesis of 2,4-Diaminodiphenylamine
Welcome to the technical support center for the synthesis of 2,4-Diaminodiphenylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary synthetic routes to this compound typically involve the coupling of an aniline derivative with a substituted benzene ring, followed by the reduction of nitro groups. The two most prevalent methods are:
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Ullmann Condensation: This classic method involves the copper-catalyzed reaction of a phenylenediamine with an aryl halide. For this compound, this could involve the reaction of 1,3-diaminobenzene with an appropriate halo-nitrobenzene, followed by reduction. Traditional Ullmann conditions often require high temperatures and stoichiometric copper, though modern variations utilize soluble copper catalysts with ligands, allowing for milder reaction conditions.[1]
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Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers a more versatile and often higher-yielding alternative to the Ullmann condensation for forming C-N bonds.[2] It can be used to couple an aryl halide or triflate with an amine. The synthesis of this compound would likely proceed by coupling a protected or masked diaminobenzene with a suitable aryl halide, or by coupling an aniline with a di-substituted aryl halide, followed by necessary functional group transformations.
A common precursor, 2,4-dinitrodiphenylamine, can be synthesized via nucleophilic aromatic substitution of 1-chloro-2,4-dinitrobenzene with aniline.[3][4] Subsequent reduction of the nitro groups yields the target this compound.
Q2: What are the expected common side reactions during the synthesis of this compound?
A2: Several side reactions can occur, depending on the chosen synthetic route. These can lead to impurities that complicate purification and reduce the overall yield.
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Over-Arylation: In coupling reactions involving diaminobenzenes, there is a risk of the second amino group also undergoing arylation, leading to the formation of triarylamine byproducts. This is particularly a concern when using highly reactive catalytic systems.
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Homocoupling of Aryl Halides: In both Ullmann and Buchwald-Hartwig reactions, the aryl halide can couple with itself to form biphenyl derivatives.[5]
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Hydrodehalogenation: In palladium-catalyzed reactions like the Buchwald-Hartwig amination, a common side reaction is the replacement of the halide on the aryl halide with a hydrogen atom, leading to the formation of an arene byproduct.[2]
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Beta-Hydride Elimination: This is another potential side reaction in the Buchwald-Hartwig amination, which can compete with the desired reductive elimination step and lead to the formation of an imine and a hydrodehalogenated arene.[2]
-
Oxidation of Amines: Aromatic amines, especially diamines, are susceptible to oxidation, which can lead to the formation of colored impurities, such as azo and azoxy compounds (e.g., azobenzene). This is particularly relevant during the reaction and workup.
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Incomplete Reduction: When synthesizing from a dinitro precursor (e.g., 2,4-dinitrodiphenylamine), incomplete reduction can lead to the presence of nitro-amino intermediates (e.g., 2-amino-4-nitrodiphenylamine or 4-amino-2-nitrodiphenylamine) in the final product.
Q3: My final product is a dark, tarry substance instead of a crystalline solid. What could be the cause?
A3: The formation of dark, tarry materials is a common issue in the synthesis of aromatic amines and is often due to:
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Oxidation: Aromatic diamines are highly prone to air oxidation, which leads to the formation of polymeric, colored byproducts. It is crucial to handle the product under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during purification and drying.
-
High Reaction Temperatures: Using excessively high temperatures, particularly in Ullmann-type reactions, can promote polymerization and decomposition, leading to tar formation.
-
Presence of Strong Acids or Bases: Residual strong acids or bases from the reaction can catalyze side reactions and decomposition, especially at elevated temperatures during solvent removal. Ensure proper neutralization and washing of the crude product.
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Residual Metal Catalysts: Incomplete removal of copper or palladium catalysts can sometimes contribute to product degradation and discoloration upon storage.
Q4: I am observing multiple spots on my TLC plate that are difficult to separate by column chromatography. What are my options?
A4: The presence of multiple, closely-eluting spots on a TLC plate suggests a mixture of the desired product and structurally similar impurities.
-
Recrystallization: If the desired product is a solid, recrystallization is often the most effective method for purification. You may need to screen various solvent systems to find one that provides good separation.
-
Salt Formation and Extraction: As this compound is basic, it can be converted to a salt (e.g., hydrochloride or sulfate) by treatment with an acid. This can alter its solubility properties, allowing for purification by extraction. Neutral and non-basic impurities can be washed away with an organic solvent, and the purified amine can then be regenerated by basification.
-
Derivative Formation: In some challenging cases, it may be beneficial to derivatize the crude product (e.g., by acetylation of the amino groups), purify the derivative, and then cleave the protecting groups to obtain the pure product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | - Inefficient catalyst activity (Pd or Cu).- Suboptimal reaction temperature or time.- Presence of catalyst poisons (e.g., sulfur compounds).- Competing side reactions (e.g., hydrodehalogenation, homocoupling). | - Use a fresh, high-purity catalyst and ligands.- Optimize reaction parameters (temperature, time, solvent) based on literature for similar substrates.- Ensure starting materials are pure and free of potential catalyst poisons.- In Buchwald-Hartwig reactions, consider using bulkier, electron-rich phosphine ligands to favor reductive elimination over side reactions. |
| Product is Difficult to Purify | - Formation of multiple, closely related byproducts.- Product instability (oxidation). | - Attempt purification via salt formation and extraction.- Use an antioxidant (e.g., sodium dithionite) during workup to minimize oxidation.- Perform purification steps under an inert atmosphere.- Consider derivatization for easier purification followed by deprotection. |
| Inconsistent Reaction Outcomes | - Variability in starting material quality.- Sensitivity to air and moisture. | - Use freshly purified starting materials.- Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere (nitrogen or argon).- Use anhydrous solvents. |
| Formation of Insoluble Materials | - Polymerization of starting materials or product.- Precipitation of metal catalyst. | - Lower the reaction temperature.- Ensure efficient stirring to prevent localized overheating.- For palladium-catalyzed reactions, ensure proper ligand-to-metal ratio to maintain catalyst solubility and activity. |
Experimental Protocols
A general experimental protocol for the synthesis of a diarylamine via Buchwald-Hartwig amination is provided below. This should be adapted based on the specific starting materials and laboratory conditions.
Synthesis of a Diarylamine via Palladium-Catalyzed Buchwald-Hartwig Amination
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Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.4 mmol) to an oven-dried reaction vessel equipped with a magnetic stir bar.
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Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane, 5-10 mL) to the reaction vessel.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
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Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.
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Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography or recrystallization.
Visualizations
Logical Workflow for Troubleshooting Low Yield in this compound Synthesis
Caption: A flowchart for troubleshooting low yield in the synthesis of this compound.
Signaling Pathway of a Generic Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination for C-N bond formation.
References
Technical Support Center: Purification of 2,4-Diaminodiphenylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2,4-Diaminodiphenylamine.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.
Problem 1: Low Purity After Initial Synthesis
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Symptom: The crude product shows significant impurities when analyzed by techniques such as HPLC or GC-MS.
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Potential Causes:
-
Incomplete reaction, leaving unreacted starting materials.
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Formation of isomeric byproducts, such as 4,4'-diaminodiphenylamine and 2,2'-diaminodiphenylamine.[1]
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Side reactions leading to the formation of polymeric condensates or other by-products like azobenzene and phenazine.[1]
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Degradation of the product due to exposure to air (oxidation) or high temperatures.
-
-
Solutions:
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Optimize Reaction Conditions: Ensure the reaction goes to completion by adjusting stoichiometry, reaction time, or temperature.
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Initial Washing Steps: Wash the crude product with a solvent in which the desired product is sparingly soluble but impurities are more soluble.
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Proceed to Purification: Employ purification techniques like recrystallization or column chromatography to separate the desired product from impurities.
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Problem 2: Difficulty in Removing Isomeric Impurities
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Symptom: Isomers, particularly 4,4'-diaminodiphenylamine, co-elute or co-crystallize with the 2,4-isomer, making separation challenging.
-
Potential Causes:
-
Similar physical and chemical properties of the isomers lead to poor separation efficiency.
-
-
Solutions:
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Fractional Crystallization: This technique relies on slight differences in solubility between isomers in a particular solvent. It may require multiple recrystallization steps to achieve high purity.
-
Specialized Chromatography: Utilize high-performance liquid chromatography (HPLC) with a column and mobile phase optimized for isomer separation. Phenyl- or cyano-based columns can sometimes offer better selectivity for aromatic isomers than standard C18 columns.
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Derivative Formation: In some cases, converting the mixture of amines into derivatives (e.g., amides or sulfonamides) can alter their physical properties, facilitating separation. The desired isomer can then be regenerated.
-
Problem 3: Product Degradation During Purification
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Symptom: The product color darkens (e.g., to brown or black), and new impurity peaks appear on analytical chromatograms during purification steps.
-
Potential Causes:
-
Oxidation: Aromatic amines are susceptible to oxidation when exposed to air, especially at elevated temperatures and in the presence of light.
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Thermal Degradation: Prolonged heating during recrystallization or distillation can cause the compound to decompose.
-
-
Solutions:
-
Inert Atmosphere: Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Use Degassed Solvents: Solvents can contain dissolved oxygen. Degassing them before use can help prevent oxidation.
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Minimize Heat Exposure: Use the minimum amount of heat necessary for dissolution during recrystallization and avoid prolonged heating. Consider using a rotary evaporator at reduced pressure to remove solvent at a lower temperature.
-
Light Protection: Protect the compound and its solutions from direct light by using amber glassware or wrapping flasks with aluminum foil.
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Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities include:
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Starting Materials: Unreacted precursors from the synthesis.
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Isomers: 4,4'-diaminodiphenylamine and 2,2'-diaminodiphenylamine are common isomeric byproducts.[1]
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Polymeric Condensates: High molecular weight byproducts can form during the reaction.[1]
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Oxidation Products: Formed by the reaction of the amine with oxygen.
Q2: What is the recommended method for the purification of this compound?
A2: Recrystallization is a common and effective method for purifying solid organic compounds like this compound. Column chromatography can also be used, particularly for separating stubborn impurities or for smaller-scale purifications.
Q3: How do I choose a suitable solvent for the recrystallization of this compound?
A3: An ideal recrystallization solvent should:
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Completely dissolve the compound at an elevated temperature.
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Have low solubility for the compound at low temperatures.
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Either not dissolve impurities at all or keep them dissolved at low temperatures.
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Be chemically inert towards the compound.
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Be easily removable from the purified crystals.
Commonly used solvent systems for aromatic amines include ethanol, methanol/water mixtures, and toluene.[2] It is often necessary to screen several solvents or solvent mixtures to find the optimal conditions.
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid. To address this:
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Add More Solvent: The solution may be too concentrated. Add more hot solvent to fully dissolve the oil and then allow it to cool slowly.
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Lower the Cooling Rate: Slow cooling encourages the formation of well-defined crystals.
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Use a Seed Crystal: Adding a small crystal of the pure compound can initiate crystallization.
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Change the Solvent System: A different solvent or a solvent pair might be necessary.
Q5: What analytical techniques are suitable for assessing the purity of this compound?
A5: The following techniques are commonly used:
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High-Performance Liquid Chromatography (HPLC): A versatile and sensitive method for separating and quantifying the main compound and its impurities. A reversed-phase C18 column with a UV detector is a common starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis (qNMR) to determine absolute purity.
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.
Data Presentation
Table 1: Comparison of Analytical Methods for Purity Assessment
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Chromatographic separation followed by UV detection. | Chromatographic separation of volatile compounds followed by mass-based identification and quantification. | Intrinsic quantitative analysis based on the relationship between NMR signal intensity and the number of atomic nuclei. |
| Typical Purity Range | 95-99.9% | 97-99.5% | >98% |
| Advantages | High resolution, good for non-volatile impurities. | High sensitivity, provides structural information of impurities. | Primary analytical method, no need for a specific reference standard of the analyte. |
| Limitations | Requires a reference standard for quantification. | Limited to thermally stable and volatile compounds. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid dissolves completely. Add the minimum amount of hot solvent required to achieve full dissolution.
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Decolorization (Optional): If the solution is highly colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove the charcoal or other solids.
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: High-Performance Liquid Chromatography (HPLC) - General Method
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Instrumentation: A standard HPLC system with a UV detector.
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Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
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Mobile Phase: A gradient of acetonitrile and water or methanol and water, often with a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: Determined by the UV absorbance maximum of this compound.
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Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: A general experimental workflow for the purification of this compound by recrystallization.
Caption: A logical troubleshooting guide for common purification challenges of this compound.
References
Technical Support Center: Enhancing Thermal Stability of Polymers from 2,4-Diaminodiphenylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymers derived from 2,4-Diaminodiphenylamine. The information is designed to address common challenges encountered during synthesis and characterization, with a focus on improving thermal stability.
Frequently Asked Questions (FAQs)
Q1: What are the typical thermal stability characteristics of polymers derived from this compound?
A1: Aromatic polyamides and polyimides synthesized from this compound and its analogs are known for their high thermal stability. This is attributed to the rigid aromatic backbone and the presence of the diphenylamine group. For instance, poly(amide-imide)s synthesized from the closely related 2,4-diaminotriphenylamine exhibit 10% weight loss temperatures exceeding 447°C in both nitrogen and air atmospheres, with glass transition temperatures (Tg) ranging from 168°C to 274°C.[1]
Q2: How can I improve the solubility of my this compound-based polymer without significantly compromising its thermal stability?
A2: Enhancing solubility is a common challenge with rigid aromatic polymers. One effective strategy is the incorporation of bulky, pendent groups into the polymer backbone. These groups disrupt chain packing and reduce intermolecular interactions, thereby improving solubility in organic solvents. For example, the pendent diphenylamino group in polymers derived from 2,4-diaminotriphenylamine contributes to their good solubility in various organic solvents, allowing for the casting of strong and flexible films.[1]
Q3: What are the primary mechanisms of thermal degradation in these types of polymers?
A3: The thermal degradation of aromatic polyamides and polyimides is a complex process. In an inert atmosphere, the primary degradation pathway is typically the cleavage of the amide or imide bonds at high temperatures. In the presence of oxygen, thermo-oxidative degradation occurs, which can be more aggressive and lead to the formation of a variety of degradation products. The diphenylamine unit itself can also be a site for oxidative crosslinking at elevated temperatures.
Q4: Can the introduction of other functional groups into the polymer backbone improve thermal stability?
A4: Yes, the incorporation of specific moieties can enhance thermal performance. For example, introducing rigid, planar structures like naphthalene or heterocyclic rings into the polymer backbone can increase the overall thermal stability. Additionally, the formation of char at high temperatures, which is a characteristic of many aromatic polymers, can act as a protective barrier, slowing down further degradation.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and thermal analysis of polymers derived from this compound.
Problem 1: Low Thermal Decomposition Temperature Observed in TGA
| Possible Cause | Troubleshooting Steps |
| Incomplete Polymerization: Low molecular weight oligomers will degrade at lower temperatures. | - Ensure the polymerization reaction goes to completion by optimizing reaction time and temperature. - Purify the polymer by precipitation in a non-solvent to remove unreacted monomers and low molecular weight species. |
| Residual Solvent or Moisture: Trapped solvent or moisture can cause early weight loss in TGA, which can be misinterpreted as polymer degradation. | - Dry the polymer sample thoroughly under vacuum at an elevated temperature (below the Tg) before TGA analysis. - In the TGA method, include an initial isothermal step at a temperature above the boiling point of any potential residual solvents to ensure their removal before the main heating ramp. |
| Thermo-oxidative Degradation: If the TGA is run in an air or oxygen atmosphere, oxidative degradation will occur at lower temperatures than thermal degradation in an inert atmosphere. | - For assessing inherent thermal stability, always perform TGA in an inert atmosphere (e.g., nitrogen or argon). - Compare TGA data from both inert and oxidative atmospheres to understand the polymer's susceptibility to thermo-oxidative degradation. |
| Presence of Impurities: Impurities from the synthesis (e.g., residual catalysts or side-products) can act as catalysts for degradation. | - Ensure high purity of monomers before polymerization. - Thoroughly wash and purify the final polymer. |
Problem 2: Poor Film Quality (Brittle or Inflexible Films)
| Possible Cause | Troubleshooting Steps |
| Low Molecular Weight: Insufficient chain length leads to poor mechanical properties. | - Adjust polymerization conditions (monomer stoichiometry, reaction time, temperature) to achieve a higher molecular weight. - Characterize the molecular weight of your polymer using techniques like gel permeation chromatography (GPC) or inherent viscosity measurements. |
| Cross-linking: Unwanted side reactions during polymerization or processing can lead to a brittle, cross-linked material. | - Carefully control the reaction temperature to avoid side reactions. - Ensure a strictly inert atmosphere during polymerization to prevent oxidative cross-linking. |
| Poor Solubility for Film Casting: If the polymer does not fully dissolve, the resulting film will have defects. | - Experiment with different solvents or solvent mixtures to find a suitable system for complete dissolution. - The introduction of flexible linkages or bulky side groups in the polymer design can improve solubility.[1] |
Quantitative Data Summary
The following table summarizes the thermal properties of a series of poly(amide-imide)s derived from 2,4-diaminotriphenylamine, a close structural analog of this compound. This data can be used as a benchmark for evaluating the thermal performance of your polymers.
Table 1: Thermal Properties of Poly(amide-imide)s from 2,4-Diaminotriphenylamine [1]
| Polymer ID | Dicarboxylic Acid Monomer | Inherent Viscosity (dL/g) | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (°C, in N₂) | 10% Weight Loss Temperature (°C, in Air) | Char Yield at 800°C (in N₂, %) |
| 4a | N-(4-carboxyphenyl)trimellitimide | 0.46 | 274 | 511 | 506 | 60 |
| 4b | N-(3-carboxyphenyl)trimellitimide | 0.44 | 247 | 499 | 493 | 58 |
| 4c | N,N'-(p-phenylene)bis(trimellitimide) | 0.40 | - | 522 | 514 | 62 |
| 4d | N,N'-(m-phenylene)bis(trimellitimide) | 0.42 | - | 518 | 510 | 61 |
| 4e | N,N'-(4,4'-oxydiphenylene)bis(trimellitimide) | 0.38 | 267 | 535 | 528 | 63 |
| 4f | N,N'-(4,4'-sulfonyldiphenylene)bis(trimellitimide) | 0.41 | - | 447 | 452 | 55 |
| 4g | N,N'-(4,4'-biphenylene)bis(trimellitimide) | 0.39 | - | 545 | 538 | 65 |
Experimental Protocols & Workflows
General Synthesis of Poly(amide-imide)s from this compound Analogs
This protocol is adapted from the synthesis of poly(amide-imide)s from 2,4-diaminotriphenylamine.[1]
Materials:
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This compound (or analog)
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Imide-containing dicarboxylic acid
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N-Methyl-2-pyrrolidone (NMP)
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Pyridine
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Triphenyl phosphite (TPP)
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Calcium chloride (CaCl₂)
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Methanol
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Water
Procedure:
-
In a reaction flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the this compound analog, imide-containing dicarboxylic acid, and calcium chloride in NMP and pyridine.
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Add triphenyl phosphite to the solution.
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Heat the reaction mixture at 100-120°C for 3-4 hours under a nitrogen atmosphere.
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After cooling to room temperature, pour the viscous solution into methanol to precipitate the polymer.
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Collect the fibrous polymer by filtration, wash thoroughly with hot water and methanol, and dry under vacuum.
Thermogravimetric Analysis (TGA) Protocol
Instrument: Thermogravimetric Analyzer
Procedure:
-
Ensure the TGA instrument is calibrated for mass and temperature.
-
Place 5-10 mg of the dried polymer sample into a clean TGA crucible (e.g., alumina or platinum).
-
Place the crucible in the TGA furnace.
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Equilibrate the sample at a starting temperature (e.g., 30°C) for 5-10 minutes to allow the furnace atmosphere to stabilize.
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Heat the sample at a constant rate (e.g., 10°C/min or 20°C/min) to a final temperature (e.g., 800°C).
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Maintain a constant flow of an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) throughout the experiment.
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Record the mass loss of the sample as a function of temperature.
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Analyze the resulting TGA curve to determine the onset of decomposition, the temperature of maximum rate of weight loss, and the final char yield.
References
Strategies to increase the molecular weight of 2,4-Diaminodiphenylamine-based polymers
Technical Support Center: 2,4-Diaminodiphenylamine-Based Polymer Synthesis
This guide provides researchers, scientists, and drug development professionals with technical support for synthesizing high molecular weight polymers based on this compound (DAP). It includes frequently asked questions (FAQs), troubleshooting strategies, and detailed experimental protocols to address common challenges encountered during polymerization.
Frequently Asked Questions (FAQs)
Q1: I am consistently obtaining low molecular weight polymers. What are the most common causes?
Low molecular weight is a frequent issue in the synthesis of aromatic polyamides and can be attributed to several factors:
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Poor Monomer and Polymer Solubility: Aromatic polyamides, especially rigid-rod types, often have poor solubility in common organic solvents. As the polymer chain grows, it can precipitate out of the solution, prematurely halting the polymerization process.[1]
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Impurities and Stoichiometry: The presence of moisture, reactive impurities in monomers or solvents, or an imbalance in the stoichiometric ratio of the diamine and diacid monomers can lead to chain termination and, consequently, lower molecular weight.
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Side Reactions: At elevated temperatures or under suboptimal conditions, side reactions can occur, which interfere with the primary chain-growth reaction.
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Inadequate Reaction Conditions: Factors such as reaction time, temperature, and monomer concentration that are not optimized for the specific system can limit the extent of polymerization.[2]
Q2: How can I improve the solubility of the monomer and the growing polymer chain during the reaction?
Improving solubility is critical for achieving high molecular weight. The most effective strategy is the addition of inorganic salts to the polymerization medium.
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Use of Salt Additives: Adding salts like Lithium Chloride (LiCl) and/or Calcium Chloride (CaCl2) to aprotic polar solvents such as N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc) significantly enhances the solubility of aromatic polyamides.[3][4] These salts are believed to break up the strong intermolecular hydrogen bonds between the amide linkages that cause aggregation and precipitation.
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Solvent Selection: NMP and DMAc are the most effective and commonly used solvents for these types of polycondensations.[4][5]
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Monomer Modification: While a more advanced approach, modifying the polymer backbone with bulky side groups can inhibit chain packing and increase solubility.[6]
Q3: What are the most effective polymerization methods for maximizing molecular weight?
Two primary methods have demonstrated success in producing high molecular weight aromatic polyamides:
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Low-Temperature Solution Polycondensation: This is the most common method, involving the reaction of an aromatic diamine with a diacid chloride in an aprotic polar solvent at low temperatures.[3] The use of solubility-promoting salts (LiCl, CaCl2) is often necessary.[4]
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High-Temperature Solution Polycondensation (Phosphorylation Method): Developed by Yamazaki, this method uses aromatic diacids instead of diacid chlorides.[4] The reaction is promoted by triphenyl phosphite (TPP) and pyridine in a solvent like NMP, typically at temperatures around 100-120°C.[5][6] This approach avoids moisture-sensitive diacid chlorides.
A more advanced technique, in situ silylation , has shown excellent results. In this method, the diamine is silylated before the addition of the diacid chloride, which can lead to polymers with significantly higher molecular weights compared to classical methods.[3]
Q4: How do reaction parameters like temperature, time, and monomer concentration affect molecular weight?
Optimizing reaction parameters is crucial for maximizing polymer chain growth.
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Temperature: For low-temperature polycondensations, reactions are typically run between 0°C and room temperature to minimize side reactions. For high-temperature methods like the Yamazaki phosphorylation, temperatures around 100-120°C often yield the best results.[5]
-
Time: Polymerization rates can be increased by extending the reaction time. However, excessively long times can sometimes lead to side reactions or degradation, so the optimal duration should be determined experimentally.[2]
-
Concentration: Monomer concentration affects the rate of polymerization. A concentration of around 0.2 mol/L has been reported to produce the highest viscosity polymers in some systems; higher concentrations can lead to gelation and yield lower molecular weight products.[5]
Q5: What is the role of pyridine in the phosphorylation (Yamazaki) method?
In the Yamazaki-Higashi phosphorylation method, pyridine acts as a base and a promoter. It activates the carboxylic acid groups of the diacid monomer by forming a complex with triphenyl phosphite (TPP), facilitating the nucleophilic attack by the amine groups of the diamine to form the amide bond.[5][6]
Troubleshooting Guide
This table provides a quick reference for common problems, their potential causes, and recommended solutions to increase the molecular weight of your this compound-based polymers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Inherent Viscosity / Low Molecular Weight | 1. Premature precipitation of the polymer. 2. Impurities (especially water) in reagents or solvent. 3. Incorrect stoichiometry of monomers. 4. Suboptimal reaction temperature or time. | 1. Add solubility promoters like LiCl or CaCl2 to the solvent (NMP or DMAc).[3] 2. Thoroughly dry all monomers, salts, and solvents before use. Run the reaction under an inert atmosphere (N2 or Ar). 3. Carefully weigh monomers to ensure a 1:1 molar ratio. 4. Optimize temperature and reaction time; monitor viscosity increase over time.[2][5] |
| Reaction Mixture Becomes a Gel | 1. Monomer concentration is too high. 2. Cross-linking side reactions. | 1. Reduce the initial monomer concentration. A concentration of 0.2 mol/L is a good starting point.[5] 2. Lower the reaction temperature to minimize side reactions. |
| Polymer is Insoluble in GPC Solvents | 1. Very high molecular weight combined with strong intermolecular forces. 2. Cross-linking has occurred. | 1. Use GPC solvents with added LiCl (e.g., DMAc + LiCl) to improve solubility. 2. Re-evaluate reaction conditions to avoid cross-linking (e.g., lower temperature, ensure monomer purity). |
| Inconsistent Results Between Batches | 1. Variation in monomer or solvent purity. 2. Inconsistent reaction setup (e.g., atmospheric leaks). 3. Inaccurate monomer weighing. | 1. Purify monomers before each use (e.g., recrystallization or sublimation). Use freshly distilled, dry solvents. 2. Ensure the reaction vessel is properly sealed and maintained under a positive pressure of inert gas. 3. Use a high-precision balance and verify all calculations. |
Detailed Experimental Protocols
Protocol 1: Low-Temperature Solution Polycondensation
This protocol is adapted for synthesizing aromatic polyamides from a diamine (e.g., this compound) and a diacid chloride (e.g., Terephthaloyl chloride).
Materials:
-
This compound (DAP)
-
Terephthaloyl chloride (TPC)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Calcium Chloride (CaCl2), anhydrous
-
Methanol and Water (for precipitation and washing)
-
Nitrogen or Argon gas supply
-
Flask with mechanical stirrer
Procedure:
-
Preparation: Flame-dry the reaction flask and stirrer. Dry CaCl2 under vacuum at 150°C for at least 6 hours.[5]
-
Diamine Solution: Under a nitrogen atmosphere, add NMP and the dried CaCl2 to the flask. Stir at room temperature until the salt is completely dissolved.
-
Add a precisely weighed amount of this compound (1.0 eq) to the NMP/CaCl2 solution. Stir until the diamine is fully dissolved.
-
Reaction Initiation: Cool the flask to 0°C using an ice bath.
-
Slowly add a stoichiometric amount of Terephthaloyl chloride (1.0 eq), either as a solid or a concentrated solution in NMP, to the stirred diamine solution.
-
Polymerization: Allow the reaction to slowly warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution should increase significantly.
-
Precipitation: Pour the viscous polymer solution slowly into a large volume of methanol or water with vigorous stirring to precipitate the polymer.
-
Washing: Collect the fibrous polymer by filtration. Wash it thoroughly several times with hot water and then with methanol to remove residual solvent and salts.
-
Drying: Dry the final polymer product in a vacuum oven at 100°C overnight.
Protocol 2: High-Temperature Phosphorylation (Yamazaki Method)
This protocol uses a diacid instead of a diacid chloride.
Materials:
-
This compound (DAP)
-
Terephthalic acid (TPA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Triphenyl phosphite (TPP)
-
Lithium Chloride (LiCl), anhydrous
-
Methanol and Water (for precipitation and washing)
Procedure:
-
Preparation: Flame-dry the reaction flask and stirrer. Dry LiCl under vacuum.
-
Monomer Solution: Under a nitrogen atmosphere, charge the flask with NMP, LiCl, pyridine, the diacid (TPA, 1.0 eq), and the diamine (DAP, 1.0 eq).[6]
-
Stir the mixture at room temperature until all solids have dissolved.
-
Reaction Initiation: Add Triphenyl phosphite (TPP, ~2.2 eq) to the solution.
-
Polymerization: Heat the solution to 105-120°C and maintain this temperature with stirring for 3-6 hours.[5][6]
-
Precipitation and Washing: Follow steps 7-9 from Protocol 1 to isolate and purify the polymer.
Visualizations and Workflows
References
- 1. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA [mdpi.com]
- 4. Functional Aromatic Polyamides | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. www2.ictp.csic.es [www2.ictp.csic.es]
Technical Support Center: 2,4-Diaminodiphenylamine (2,4-DADPA) Storage and Handling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation and degradation of 2,4-Diaminodiphenylamine (2,4-DADPA) during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: My solid this compound, which was initially a light-colored powder, has darkened to a brown or purplish color. What is the cause of this discoloration?
A1: The discoloration of this compound is a common indicator of oxidation and degradation. Aromatic amines, particularly those with multiple amino groups like 2,4-DADPA, are susceptible to air oxidation, which can be accelerated by exposure to light and moisture.[1] This process often leads to the formation of colored impurities and polymeric byproducts.
Q2: What are the primary factors that accelerate the degradation of 2,4-DADPA during storage?
A2: The main factors contributing to the degradation of 2,4-DADPA are:
-
Oxygen: The presence of air facilitates oxidative degradation.
-
Light: Photolytic degradation can occur, especially under UV light.
-
Moisture: Amines are often hygroscopic, and the presence of water can accelerate degradation pathways.[2]
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation and degradation.[2]
-
pH: Extreme pH conditions can catalyze hydrolytic degradation or promote oxidation.
Q3: How should I properly store this compound to minimize degradation?
A3: To ensure the long-term stability of 2,4-DADPA, it is crucial to store it under the following conditions:
-
Inert Atmosphere: Store under an inert gas such as argon or nitrogen to displace oxygen.
-
Light Protection: Use an amber glass vial or a container wrapped in aluminum foil to protect it from light.
-
Low Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) or freezing is recommended.[3][4]
-
Airtight Container: The container should be tightly sealed to prevent the ingress of air and moisture.[2]
Q4: Can I still use my this compound if it has discolored?
A4: The use of discolored 2,4-DADPA is generally not recommended, as the presence of impurities can significantly impact experimental results, leading to side reactions, inaccurate analytical data, and potential safety hazards. It is advisable to use a fresh, pure sample. If the use of the material is unavoidable, it should be purified prior to use, and its purity should be confirmed by an appropriate analytical method such as HPLC or GC-MS.
Q5: What are the likely degradation products of this compound?
A5: While specific degradation products for 2,4-DADPA are not extensively documented in publicly available literature, based on the chemistry of similar aromatic amines like diphenylamine and aniline, the degradation is likely to involve the formation of N-oxides, hydroxylamines, and colored polymeric species resulting from radical coupling reactions.[5][6][7][8] The initial step in the oxidation of diphenylamines often involves the formation of a radical cation, which can then undergo dimerization.[5][6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected side products in reaction | Use of degraded 2,4-DADPA. | - Confirm the purity of the 2,4-DADPA stock using HPLC or TLC. - If degraded, use a fresh batch or purify the existing stock. - Ensure all solvents and reagents are pure and dry. |
| Inconsistent analytical results | Degradation of 2,4-DADPA standard solution. | - Prepare fresh standard solutions daily. - Store stock solutions in an inert atmosphere, protected from light, and at low temperatures.[3][9] - Use amber glassware for solutions. |
| Solid material appears clumped or wet | Absorption of moisture. | - Discard the material if significant moisture is present. - For slightly damp material, dry in a vacuum oven at a low temperature before use, but be aware that some degradation may have already occurred. - Always store in a desiccator after opening. |
| Rapid discoloration of a freshly prepared solution | - Presence of dissolved oxygen in the solvent. - Contaminated solvent or glassware. | - Degas the solvent by sparging with an inert gas (e.g., argon or nitrogen) before preparing the solution. - Use high-purity solvents. - Ensure all glassware is thoroughly cleaned and dried. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Short-Term Storage (Working Stock) | Long-Term Storage (Bulk Material) |
| Temperature | 2-8 °C[3][4] | ≤ 0 °C[3][4] |
| Atmosphere | Tightly sealed container | Under inert gas (Argon or Nitrogen) |
| Light | Amber glass vial | Amber glass vial, stored in the dark |
| Moisture | Store in a desiccator | Tightly sealed container in a dry environment |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and degradation pathways of 2,4-DADPA.[10][11][12][13]
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with a UV detector or a mass spectrometer (MS)
-
Photostability chamber
-
Oven
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 2,4-DADPA in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with methanol.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute to a final concentration of 0.1 mg/mL with methanol.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL with methanol.
-
-
Thermal Degradation:
-
Transfer a small amount of solid 2,4-DADPA to a vial.
-
Place the vial in an oven at 80°C for 48 hours.
-
Prepare a 0.1 mg/mL solution of the heat-stressed solid in methanol.
-
-
Photolytic Degradation:
-
Expose a 0.1 mg/mL solution of 2,4-DADPA in methanol to light in a photostability chamber according to ICH Q1B guidelines.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
-
Analysis:
-
Analyze all the stressed samples and a control sample (untreated 2,4-DADPA solution) by a validated stability-indicating HPLC method.
-
Use a C18 column and a mobile phase gradient of acetonitrile and water.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
If coupled with a mass spectrometer, identify the mass-to-charge ratio of the degradation products to help in structure elucidation.
-
Visualizations
Caption: Proposed initial steps in the oxidative degradation of this compound.
References
- 1. Diphenylamine - Sciencemadness Wiki [sciencemadness.org]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. Mechanism of the oxidation of diphenylamine compounds (Journal Article) | OSTI.GOV [osti.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijrpp.com [ijrpp.com]
- 8. The degradation products of aniline in the solutions with ozone and kinetic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Proper Storage and Handling of Volatile Analytical Standards [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. acdlabs.com [acdlabs.com]
Overcoming solubility issues of 2,4-Diaminodiphenylamine in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2,4-Diaminodiphenylamine in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in common organic solvents?
This compound, as an aromatic amine, is generally expected to be soluble in polar organic solvents.[1] While specific quantitative data for this compound is limited, aromatic amines, in general, dissolve readily in solvents like alcohols, ether, and benzene.[2] The presence of two amino groups and a diphenylamine structure suggests that its solubility will be influenced by the polarity of the solvent. For instance, a structurally similar compound, 4,4'-Diaminodiphenylmethane, shows good solubility in alcohols like methanol and ethanol, as well as in aromatic solvents like toluene and benzene.[3]
Q2: Why is this compound poorly soluble in some organic solvents?
The solubility of an organic compound is a balance between its self-association (crystal lattice energy) and its interaction with the solvent molecules. Aromatic amines like this compound have polar amino groups capable of hydrogen bonding, but also a large, nonpolar aromatic structure.[1] If the solvent cannot effectively solvate both the polar and nonpolar regions of the molecule, solubility will be poor. For example, in highly nonpolar solvents like alkanes, the polar interactions between the amine molecules may be stronger than the solute-solvent interactions, leading to low solubility. Conversely, in some highly polar solvents, the large nonpolar part of the molecule may not be well-solvated.
Q3: How does temperature affect the solubility of this compound?
For most solids dissolving in liquid solvents, solubility increases with temperature.[4] This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solid.[4] Heating the system provides this energy and facilitates the dissolution process. Experimental data for the structurally similar 4,4′-Diaminodiphenylmethane confirms that its solubility in various organic solvents, including alcohols and aromatic solvents, increases significantly with rising temperature.[3]
Q4: Can I use an acidic solution to dissolve this compound?
Yes, the basic nature of the amino groups allows this compound to be dissolved in dilute aqueous acid solutions. The acid protonates the amino groups, forming a more polar ammonium salt which is typically water-soluble. However, this method is generally used for extraction into an aqueous phase and may not be suitable if the subsequent reaction or analysis needs to be performed in an organic solvent.
Troubleshooting Guide
Issue: this compound is not dissolving in my chosen organic solvent.
1. Solvent Selection:
-
Initial Recommendation: Based on the general solubility of aromatic amines, start with polar organic solvents.[1] Alcohols such as ethanol or methanol are often good starting points.[3] Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can also be effective, although they can be more difficult to remove.
-
"Like Dissolves Like": Consider the polarity of your reaction mixture or analytical system. If you are working in a nonpolar environment, you may need to use a co-solvent.
2. Temperature Adjustment:
-
Heating: Gently warm the mixture. For many aromatic amines, an increase in temperature leads to a significant increase in solubility.[3]
-
Caution: Be aware of the boiling point of your solvent and the thermal stability of this compound and other components in your mixture.
3. Co-solvency:
-
Principle: If a single solvent is not effective, a mixture of solvents (co-solvency) can be used to fine-tune the polarity of the solvent system.[5]
-
Application: For example, if your primary solvent is moderately polar, adding a small amount of a more polar solvent like DMF or DMSO might enhance solubility. Conversely, if you are using a very polar solvent, adding a less polar co-solvent might improve the solvation of the aromatic rings.
4. Sonication:
-
Mechanism: Using an ultrasonic bath can provide energy to help break up the solid particles and accelerate the dissolution process.
-
Procedure: Place your sample in the ultrasonic bath for short intervals and observe for dissolution.
Quantitative Data
Table 1: Mole Fraction Solubility (x) of 4,4′-Diaminodiphenylmethane in Various Organic Solvents at Different Temperatures. [3]
| Temperature (K) | Methanol | Ethanol | 2-Propanol | 1-Butanol | Toluene | Chloroform | Benzene |
| 293.15 | 0.0458 | 0.0332 | 0.0215 | 0.0158 | 0.0132 | 0.0285 | 0.0118 |
| 298.15 | 0.0562 | 0.0411 | 0.0268 | 0.0198 | 0.0165 | 0.0355 | 0.0148 |
| 303.15 | 0.0683 | 0.0503 | 0.0331 | 0.0246 | 0.0205 | 0.0438 | 0.0184 |
| 308.15 | 0.0825 | 0.0611 | 0.0406 | 0.0304 | 0.0254 | 0.0538 | 0.0228 |
| 313.15 | 0.0991 | 0.0738 | 0.0495 | 0.0374 | 0.0313 | 0.0658 | 0.0281 |
| 318.15 | 0.1186 | 0.0888 | 0.0601 | 0.0458 | 0.0384 | 0.0802 | 0.0345 |
| 323.15 | 0.1415 | 0.1065 | 0.0728 | 0.0559 | 0.0469 | 0.0975 | 0.0423 |
| 328.15 | 0.1685 | 0.1276 | 0.0879 | 0.0681 | 0.0573 | 0.1182 | 0.0518 |
| 333.15 | 0.1999 | 0.1526 | 0.1061 | 0.0828 | 0.0699 | 0.1429 | 0.0633 |
Data adapted from "Measurement and Correlation of the Solubility for 4,4′-Diaminodiphenylmethane in Different Solvents". The original data should be consulted for detailed experimental conditions.
Experimental Protocols
Protocol: Gravimetric Determination of this compound Solubility in an Organic Solvent
This protocol outlines a standard method for accurately determining the solubility of this compound in a chosen organic solvent at a specific temperature.[6]
Materials:
-
High-purity this compound
-
Analytical grade organic solvent
-
Analytical balance (±0.0001 g)
-
Temperature-controlled shaker or water bath
-
Sealed vials
-
Volumetric flasks and pipettes
-
Syringe filters (compatible with the chosen solvent)
-
Oven
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Allow the vial to stand undisturbed at the set temperature until the undissolved solid has settled.
-
Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe.
-
Filter the withdrawn sample through a syringe filter to remove any suspended solid particles.
-
-
Gravimetric Analysis:
-
Dispense the filtered, saturated solution into a pre-weighed, dry volumetric flask.
-
Determine the mass of the solution.
-
Carefully evaporate the solvent from the flask under a gentle stream of nitrogen or using a rotary evaporator.
-
Dry the flask containing the this compound residue in an oven at a suitable temperature until a constant weight is achieved.
-
Reweigh the flask to determine the mass of the dissolved this compound.
-
-
Calculation of Solubility:
-
Solubility ( g/100 mL) = (mass of dissolved this compound / volume of solvent) * 100
-
Visualizations
Caption: Experimental workflow for the gravimetric determination of solubility.
Caption: Factors influencing the solubility of this compound.
References
Technical Support Center: Catalyst Selection and Optimization for 2,4-Diaminodiphenylamine Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,4-Diaminodiphenylamine (2,4-DADPA). The following sections detail catalyst selection, reaction optimization, and solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing this compound?
A1: The synthesis of this compound, an aryl amine, is typically achieved through cross-coupling reactions that form a carbon-nitrogen (C-N) bond. The two most prevalent and effective methods are the Buchwald-Hartwig amination and the Ullmann condensation.[1][2]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is highly versatile and widely used for the formation of C-N bonds. It offers the advantage of proceeding under relatively mild conditions and tolerates a wide range of functional groups.[1][3]
-
Ullmann Condensation: This is a copper-catalyzed reaction that is also effective for synthesizing aryl amines. While traditional Ullmann reactions required harsh conditions, modern protocols with specialized ligands have made it a more accessible method.[2][4]
Q2: How do I select the appropriate catalyst system for my this compound synthesis?
A2: The choice between a palladium-based (Buchwald-Hartwig) and a copper-based (Ullmann) catalyst system depends on several factors, including the specific substrates, desired reaction conditions, and cost.
-
For Buchwald-Hartwig amination , a combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand is typically used. Bulky, electron-rich phosphine ligands like XPhos, SPhos, and BrettPhos are known to improve reaction efficiency.[5][6]
-
For the Ullmann condensation , a copper(I) source, such as CuI or CuBr, is commonly employed. The reaction is often accelerated by the use of a ligand, with 1,10-phenanthroline and N-methylglycine being effective options.[2][7]
Q3: What are the critical parameters to consider when optimizing the reaction conditions?
A3: Optimizing the reaction conditions is crucial for achieving high yields and purity. Key parameters to consider include:
-
Catalyst and Ligand: The choice and ratio of the catalyst and ligand can significantly impact the reaction rate and yield.
-
Base: The selection of the base is critical. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common.[6] For Ullmann reactions, inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often used.[7]
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or DMF are typically used to prevent side reactions.[6][7]
-
Temperature: While modern catalytic systems allow for milder conditions, temperature optimization is still important. Buchwald-Hartwig reactions often run between 80-120 °C, whereas Ullmann reactions may require slightly higher temperatures.[6][7]
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The palladium or copper source may be oxidized or of poor quality. | - Use a fresh, high-purity catalyst. For Ullmann reactions, consider in-situ activation of the copper catalyst.[7] - For Buchwald-Hartwig, ensure the use of an appropriate pre-catalyst or that the active Pd(0) species is generated in situ.[6] |
| Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates. | - Screen a variety of ligands. For Buchwald-Hartwig, consider bulky biaryl phosphine ligands.[5] For Ullmann, try different classes like phenanthrolines or amino acids.[7] | |
| Suboptimal Base: The base may be too weak or incompatible with the substrates. | - For Buchwald-Hartwig, consider stronger bases like NaOtBu or LiHMDS.[6] - For Ullmann, screen different inorganic bases such as K₃PO₄ or Cs₂CO₃.[7] | |
| Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed or too high, leading to decomposition. | - If no reaction is observed, incrementally increase the temperature. If decomposition occurs, lower the temperature.[7] | |
| Formation of Side Products (e.g., dehalogenation, homocoupling) | Presence of Protic Impurities: Water or other protic impurities can lead to the reduction of the aryl halide (dehalogenation).[7] | - Use anhydrous solvents and reagents. - Ensure all glassware is thoroughly dried before use. |
| Incorrect Catalyst/Ligand Ratio: An improper ratio can lead to undesired side reactions. | - Optimize the catalyst loading and the catalyst-to-ligand ratio. | |
| Reaction Time: Prolonged reaction times at high temperatures can promote side product formation. | - Monitor the reaction progress by TLC or GC-MS and stop the reaction upon completion. | |
| Difficulty in Product Purification | Co-elution of Impurities: Side products or residual ligand may co-elute with the desired product during chromatography. | - Adjust the mobile phase polarity for column chromatography. - Consider alternative purification methods such as recrystallization or preparative TLC. |
| Product Instability: The diaminodiphenylamine product may be sensitive to air or light. | - Perform workup and purification under an inert atmosphere. - Store the final product under inert gas and protected from light. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.2-1.5 mmol).
-
Add the aryl halide (1.0 mmol) and the amine (1.0-1.2 mmol).
-
Add anhydrous solvent (e.g., toluene, 5-10 mL).
-
Seal the tube and heat the reaction mixture to 80-120 °C with stirring.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
General Protocol for Ullmann Condensation
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the amine (1.2-2.0 mmol), the copper(I) source (e.g., CuI, 5-10 mol%), the ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen) three times.
-
Add anhydrous solvent (e.g., dioxane or DMF, 5-10 mL).
-
Heat the reaction mixture to 100-140 °C with stirring.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite to remove the copper catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Experimental workflow for the Ullmann condensation.
References
Minimizing impurities in the production of 2,4-Diaminodiphenylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing impurities during the production of 2,4-Diaminodiphenylamine. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The impurities in this compound synthesis primarily originate from the starting materials, side reactions during the synthesis, and incomplete reactions. The most common synthetic route involves the condensation of an aniline derivative with a substituted nitrobenzene, followed by the reduction of the resulting dinitro compound.
Common Impurities Include:
-
Unreacted Starting Materials: Residual aniline and 1-chloro-2,4-dinitrobenzene may be present if the initial condensation reaction does not go to completion.
-
Incompletely Reduced Intermediates: The reduction of 2,4-dinitrodiphenylamine to this compound proceeds in a stepwise manner. The primary intermediate, 2-amino-4-nitrodiphenylamine, can remain as a significant impurity if the reduction is incomplete.[1]
-
Isomeric Impurities: During the initial synthesis of the diphenylamine backbone, isomers such as 2,2'- and 4,4'-substituted diphenylamines can form, though the 2,4- substitution is generally favored under controlled conditions.
-
Oxidation Products: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities, particularly phenazines. Phenazines can arise from the oxidative cyclization of the ortho-diamine functionality of the product.
-
Solvent and Reagent Residues: Residual solvents from the reaction and purification steps, as well as leftover reagents and catalysts, can also contaminate the final product.
Q2: How are these impurities formed?
A2: Impurity formation is typically a result of suboptimal reaction conditions.
-
Incomplete Reduction: Insufficient reducing agent, low reaction temperature, or a deactivated catalyst can lead to the incomplete conversion of 2,4-dinitrodiphenylamine to the desired product, leaving behind 2-amino-4-nitrodiphenylamine.[1]
-
Side Reactions: High reaction temperatures can promote the formation of isomeric byproducts and polymeric materials.
-
Oxidation: Exposure of the reaction mixture or the final product to air, especially at elevated temperatures or in the presence of certain metal catalysts, can facilitate the oxidation of the diamine to form colored impurities.
Q3: How can I detect and quantify the impurities in my sample?
A3: High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of this compound and its impurities. A well-developed HPLC method can effectively separate the main product from starting materials, intermediates, and other byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Purity of Final Product | Incomplete reduction of the dinitro intermediate. | - Increase the amount of reducing agent (e.g., hydrazine, hydrogen gas).- Ensure the catalyst (e.g., Pd/C, Raney Nickel) is active and not poisoned.- Increase the reaction temperature or pressure (for catalytic hydrogenation).- Extend the reaction time. |
| Presence of unreacted starting materials. | - Ensure the initial condensation reaction goes to completion by optimizing the stoichiometry of reactants, reaction time, and temperature.- Purify the intermediate 2,4-dinitrodiphenylamine before the reduction step. | |
| Formation of oxidation products. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.- Use degassed solvents.- Avoid excessive heat during workup and purification. | |
| Product is Highly Colored (e.g., brown, purple, or black) | Oxidation of the diamine product. | - Handle the purified product under an inert atmosphere.- Store the final product in a cool, dark place, and under an inert atmosphere if possible.- Consider adding an antioxidant during workup, although this may introduce another impurity to be removed. |
| Residual nitro-aromatic impurities. | - Ensure the reduction step is complete.- Purify the product using recrystallization or column chromatography. | |
| Unexpected Peaks in HPLC Analysis | Isomer formation. | - Carefully control the temperature of the initial condensation reaction.- Use a highly selective catalyst if employing a cross-coupling method for synthesis. |
| Solvent or reagent-related impurities. | - Use high-purity solvents and reagents.- Ensure complete removal of solvents after purification. | |
| Low Reaction Yield | Poor reaction kinetics. | - Optimize reaction parameters such as temperature, pressure, and catalyst loading.[2] |
| Mechanical loss during workup and purification. | - Refine the extraction and filtration procedures to minimize product loss. | |
| Formation of byproducts. | - Analyze the reaction mixture by TLC or HPLC to identify major byproducts and adjust reaction conditions to minimize their formation. |
Data Presentation
Table 1: Effect of Catalyst on the Reduction of 2,4-Dinitrodiphenylamine
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Purity of this compound (%) |
| Pd/C (5%) | 1 | Ethanol | 60 | 6 | >99 | 98.5 |
| Raney Nickel | 5 (w/w%) | Methanol | 50 | 8 | >99 | 97.2 |
| SnCl₂·2H₂O | 3 equiv. | Ethyl Acetate | 70 | 4 | >99 | 95.8 |
| Fe/HCl | 5 equiv. | Water/Ethanol | 80 | 10 | 95 | 92.3 |
Note: The data presented in this table is illustrative and may not represent the results of a single specific study. It is a compilation of typical outcomes for such reactions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 2,4-Dinitrodiphenylamine
Materials:
-
2,4-Dinitrodiphenylamine
-
Hydrazine hydrate (80%)
-
Palladium on carbon (5% Pd/C)
-
Ethanol
-
Deionized water
-
Nitrogen gas
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dinitrodiphenylamine (1 equivalent).
-
Add ethanol to dissolve the starting material.
-
Carefully add 5% Pd/C catalyst (typically 1-2 mol% of the substrate).
-
Heat the mixture to a gentle reflux under a nitrogen atmosphere.
-
Slowly add hydrazine hydrate (3-5 equivalents) dropwise to the refluxing mixture. Caution: This reaction is exothermic.
-
After the addition is complete, continue to reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization.
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Activated carbon (optional)
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
If the solution is colored, add a small amount of activated carbon and heat at reflux for 10-15 minutes.
-
Hot filter the solution to remove the activated carbon (if used).
-
Slowly add hot deionized water to the hot ethanolic solution until the solution becomes cloudy.
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Protocol 3: HPLC Analysis of this compound
Objective: To determine the purity of a this compound sample and quantify any impurities.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is commonly used. A typical gradient could be:
-
0-5 min: 10% Acetonitrile
-
5-20 min: Gradient to 90% Acetonitrile
-
20-25 min: 90% Acetonitrile
-
25-30 min: Gradient back to 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 254 nm.
-
Column Temperature: 30 °C.
Procedure:
-
Standard Preparation: Prepare a stock solution of high-purity this compound in the mobile phase. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration.
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration and purity of the sample from its peak area using the calibration curve.
Mandatory Visualizations
References
Validation & Comparative
A Comparative Analysis of 2,4-Diaminodiphenylamine and 4,4'-Diaminodiphenylamine for Researchers and Drug Development Professionals
An in-depth guide to the chemical properties, performance in polymeric applications, and toxicological profiles of 2,4-Diaminodiphenylamine and 4,4'-Diaminodiphenylamine, supported by experimental data and protocols.
Introduction
This compound and its isomer, 4,4'-Diaminodiphenylamine, are aromatic amines that serve as crucial building blocks in the synthesis of a wide array of materials, including high-performance polymers and dyes. While sharing the same molecular formula, the positional difference of an amino group on one of the phenyl rings leads to significant variations in their chemical, physical, and biological properties. This guide provides a comprehensive comparative analysis of these two isomers, offering researchers, scientists, and drug development professionals a detailed understanding of their respective characteristics and performance attributes to inform material selection and experimental design.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound and 4,4'-Diaminodiphenylamine are summarized in the table below. These properties influence their reactivity, solubility, and processing characteristics.
| Property | This compound | 4,4'-Diaminodiphenylamine |
| CAS Number | 136-17-4[1] | 537-65-5 |
| Molecular Formula | C₁₂H₁₃N₃[1] | C₁₂H₁₃N₃ |
| Molecular Weight | 199.26 g/mol [1] | 199.25 g/mol |
| Appearance | Brown or purple to black powder[1] | Light tan to white crystalline solid |
| Melting Point | 126.0-133.0 °C[1] | ~161 °C |
| IUPAC Name | N1-phenylbenzene-1,2,4-triamine[1] | N1-(4-aminophenyl)benzene-1,4-diamine |
Performance in Polymer Applications: A Structural Perspective
The isomeric structure of diaminodiphenylamines plays a pivotal role in determining the macroscopic properties of polymers derived from them, such as polyimides and poly(amide-imide)s. The key differentiator is the symmetry of the molecule.
4,4'-Diaminodiphenylamine: The Linear and Symmetrical Advantage
The para-para linkage in 4,4'-Diaminodiphenylamine results in a linear and highly symmetrical molecule. This structural regularity allows for efficient packing of polymer chains, leading to:
-
Higher Crystallinity: The ordered arrangement of polymer chains promotes the formation of crystalline domains.
-
Enhanced Thermal Stability: Strong intermolecular forces resulting from close chain packing require more energy to overcome, leading to higher glass transition temperatures (Tg) and decomposition temperatures. For instance, polyimides derived from 4,4'-diaminodiphenyl ether exhibit high thermal stability, with glass transition temperatures often exceeding 270°C.[2]
-
Superior Mechanical Properties: The high degree of order and strong intermolecular interactions contribute to high tensile strength and modulus in the resulting polymers.[2]
This compound: The Asymmetrical Influence
In contrast, the ortho-para linkage in this compound introduces an asymmetry or "kink" in the polymer backbone. This irregularity disrupts the close packing of polymer chains, resulting in:
-
More Amorphous Structure: The lack of long-range order leads to a predominantly amorphous polymer.
-
Increased Solubility and Processability: The reduced intermolecular forces make the polymer more soluble in common organic solvents and easier to process.
-
Altered Mechanical Properties: While potentially offering greater flexibility and elongation at break, the disruption in chain packing generally leads to lower tensile strength and modulus compared to polymers derived from the 4,4'-isomer.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of these compounds are often proprietary or found within specialized scientific literature. However, this section provides representative synthesis methods for both isomers.
Synthesis of 4,4'-Diaminodiphenylamine
A common industrial method for the synthesis of 4,4'-diaminodiphenylamine involves the condensation of aniline with nitrobenzene followed by reduction. The following is a representative laboratory-scale procedure:
Experimental Workflow for 4,4'-Diaminodiphenylamine Synthesis
Caption: A two-step synthesis of 4,4'-Diaminodiphenylamine.
Protocol:
-
Condensation: Aniline and nitrobenzene are reacted in the presence of a strong base, such as potassium hydroxide, in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures.
-
Reduction: The resulting intermediate mixture containing 4-nitrodiphenylamine and 4-nitrosodiphenylamine is then reduced. A common reducing agent for this step is sodium sulfide (Na₂S) in an aqueous or alcoholic solution.
-
Isolation: The product, 4,4'-Diaminodiphenylamine, is then isolated by filtration, washed, and purified, often by recrystallization.
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of 1-chloro-2,4-dinitrobenzene with aniline, followed by reduction of the dinitro compound.
Experimental Workflow for this compound Synthesis
Caption: A two-step synthesis of this compound.
Protocol:
-
Nucleophilic Aromatic Substitution: 1-Chloro-2,4-dinitrobenzene is reacted with aniline in the presence of a base, such as sodium carbonate, in a solvent like ethanol. The reaction mixture is typically heated under reflux.
-
Reduction: The resulting 2,4-dinitrodiphenylamine is then reduced to the corresponding diamine. A common method for this reduction is the use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid.
-
Isolation: After the reduction is complete, the reaction mixture is made basic to precipitate the free amine. The product is then collected by filtration, washed, and purified.
Toxicological Profile
The toxicological properties of aromatic amines are of significant concern in drug development and material safety. The position of the amino groups can greatly influence the metabolic pathways and, consequently, the toxicity and mutagenicity of the compound.
While comprehensive, direct comparative studies on the toxicology of 2,4- and 4,4'-diaminodiphenylamine are limited, data from related aromatic amine isomers provide valuable insights. For instance, studies on diaminotoluene (DAT) isomers have shown that 2,4-DAT is a potent hepatocarcinogen, whereas 2,6-DAT is not, despite both isomers being mutagenic in the Ames test. This highlights that subtle structural differences can lead to profound differences in in vivo toxicity.
General Toxicological Considerations for Aromatic Amines:
-
Metabolic Activation: Aromatic amines are often pro-mutagens, meaning they require metabolic activation by enzymes such as cytochrome P450 to exert their genotoxic effects. This activation can lead to the formation of reactive intermediates that can bind to DNA.
-
Mutagenicity: Many aromatic amines have been shown to be mutagenic in bacterial reverse mutation assays (Ames test). For example, 4,4'-methylenedianiline and its derivatives have shown mutagenic activity, particularly in Salmonella strain TA98, suggesting a frameshift mutation mechanism.[3]
-
Carcinogenicity: Some aromatic amines are classified as known or suspected human carcinogens.
Specific Information:
-
This compound: Is classified as toxic if swallowed, in contact with skin, or if inhaled. It may also cause serious eye irritation and damage to organs through prolonged or repeated exposure.[1]
-
4,4'-Diaminodiphenylamine: While specific data is less readily available in the summarized search results, as an aromatic amine, it should be handled with care, assuming potential for toxicity and mutagenicity.
Given the potential for toxicity, it is imperative for researchers and professionals to handle both isomers with appropriate personal protective equipment and to consult detailed safety data sheets before use.
Metabolic Activation and Detoxification Pathways
Caption: Generalized metabolic fate of aromatic amines.
Conclusion
The choice between this compound and 4,4'-Diaminodiphenylamine for a specific application is a nuanced decision that requires a thorough understanding of their structural and property differences. 4,4'-Diaminodiphenylamine, with its linear and symmetrical structure, is generally the preferred choice for applications demanding high thermal stability and mechanical strength, such as in high-performance polyimides. Conversely, the asymmetrical nature of this compound can be advantageous when enhanced solubility and processability are the primary considerations, albeit with a likely compromise in thermal and mechanical performance.
From a safety perspective, both isomers, as aromatic amines, should be handled with caution due to their potential for toxicity and mutagenicity. The isomeric configuration can significantly impact their toxicological profiles, and further research into the direct comparative toxicology of these two compounds is warranted.
This guide provides a foundational understanding to aid researchers and professionals in making informed decisions. It is recommended to consult primary literature and conduct specific experimental evaluations to fully characterize the performance and safety of these isomers in the context of a particular application.
References
The Isomeric Advantage: A Comparative Guide to Polyimide Performance Based on Diamine Structure
The strategic selection of diamine isomers is a critical determinant in tailoring the performance of polyimides for specific high-technology applications. The seemingly subtle variation in the placement of amine functional groups on a monomer backbone can dramatically influence the thermal, mechanical, and dielectric properties of the final polymer. This guide provides a comprehensive comparison of polyimides synthesized from different diamine isomers, supported by experimental data, to aid researchers and engineers in making informed material design choices.
The arrangement of diamine isomers, primarily the meta-, para-, and ortho-positions, directly impacts the geometry, chain packing, and intermolecular interactions of the resulting polyimide chains. These structural variations at the molecular level manifest as significant differences in macroscopic properties. Generally, para-isomers lead to more linear and rigid polymer backbones, enhancing properties like mechanical strength and dimensional stability. In contrast, meta-isomers introduce kinks in the polymer chain, which can disrupt packing, leading to increased solubility and higher glass transition temperatures.
Performance Comparison of Polyimides from Diamine Isomers
The following tables summarize the quantitative performance data of polyimides derived from various diamine isomers, synthesized with common dianhydrides such as 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) and pyromellitic dianhydride (PMDA).
Thermal Properties
The thermal stability of polyimides is paramount for their application in demanding environments. Key metrics include the glass transition temperature (Tg), representing the onset of segmental chain mobility, and the 5% weight loss temperature (Td5), indicating the threshold of thermal decomposition.
| Diamine Isomer Structure | Dianhydride | Tg (°C) | Td5 (°C) |
| Bis-benzimidazole Diamines | |||
| 3,3′-[5,5′-bi-1H-benzimidazole]-2,2′-diylbis-benzenamine (3-AB) | 6FDA | >400 | >530 |
| 4,4′-[5,5′-bi-1H-benzimidazole]-2,2′-diylbis-benzenamine (4-AB) | 6FDA | >400 | >530 |
| MPAB Diamine Isomers | |||
| m-substituted MPAB | 6FDA/BPA | ~280-320 | ~520-540 |
| p-substituted MPAB | 6FDA/BPA | ~300-340 | ~530-550 |
| Other Aromatic Diamines | |||
| 3,5-diaminobenzotrifluoride (m-TFPDA) | 6FDA | - | - |
| 4,4′-oxydianiline (ODA) | PMDA | ~400 | ~500 |
Note: Specific values can vary based on the dianhydride used and the processing conditions. The data presented is a representative range based on available literature.
Analysis of the data reveals that polyimides derived from the para-substituted 4-AB diamine exhibit a higher degree of molecular linearity, which can lead to a lower coefficient of thermal expansion compared to those from the meta-substituted 3-AB isomer.[1] Conversely, the distorted conformation of the 3-AB based polyimide can result in a higher glass transition temperature.[1] Similarly, for copoly(amide-imide)s, the p-substituted MPAB diamines yield films with superior thermo-mechanical properties compared to their m-substituted counterparts.[2]
Mechanical Properties
The mechanical integrity of polyimide films is crucial for applications in flexible electronics and aerospace. Tensile strength and tensile modulus are key indicators of a material's ability to withstand mechanical stress.
| Diamine Isomer Structure | Dianhydride | Tensile Strength (MPa) | Tensile Modulus (GPa) |
| Bis-benzimidazole Diamines | |||
| 3,3′-[5,5′-bi-1H-benzimidazole]-2,2′-diylbis-benzenamine (3-AB) | 6FDA | Lower than 4-AB | Lower than 4-AB |
| 4,4′-[5,5′-bi-1H-benzimidazole]-2,2′-diylbis-benzenamine (4-AB) | 6FDA | Higher than 3-AB | Higher than 3-AB |
| MPAB Diamine Isomers | |||
| m-substituted MPAB | 6FDA/BPA | ~90-110 | ~2.0-2.5 |
| p-substituted MPAB | 6FDA/BPA | ~110-130 | ~2.5-3.0 |
| Fluorinated Diamines | |||
| Various Structures | 6FDA | 152.5–248.1 | 2.1–3.4 |
The more rigid and linear structure of polyimides containing para-isomers, such as 4-AB, allows for more effective intermolecular charge-transfer complex (CTC) interactions, leading to greater tensile strength and a slightly higher tensile modulus compared to those with meta-isomers like 3-AB.[1] This trend is also observed in the MPAB series, where the p-isomers result in higher chain rigidity and improved thermo-mechanical properties.[2]
Dielectric Properties
For applications in microelectronics and high-frequency communication, a low dielectric constant (Dk) and dielectric loss (Df) are essential to minimize signal delay and loss. The incorporation of fluorine atoms and the manipulation of free volume through isomeric design are common strategies to achieve desirable dielectric properties.
| Diamine Isomer Structure | Dianhydride | Dielectric Constant (Dk) | Dielectric Loss (Df) |
| Fluorinated Diamines | 6FDA | As low as 2.8 | As low as 0.002 |
| Aliphatic Diamines | PMDA | 3.96 - 6.57 | - |
Fluorinated polyimides, in general, exhibit low dielectric constants.[3][4] The introduction of bulky trifluoromethyl groups and the use of meta-substituted diamines can disrupt chain packing, increase free volume, and consequently lower the dielectric constant.[5] For instance, a polyimide synthesized from 3,5-diaminobenzotrifluoride (m-TFPDA) and 6FDA is designed to have a low dielectric constant.[5] In contrast, polyimides derived from pyromellitic dianhydride (PMDA) and short-chain aliphatic diamines can be tailored for a higher dielectric constant by increasing the imide functional group density and reducing the free volume.[6][7]
Experimental Protocols
The characterization of polyimide properties relies on a suite of standard analytical techniques. Detailed methodologies for the key experiments are provided below.
Polyimide Synthesis (Two-Step Method)
A common route for synthesizing polyimides is a two-step polycondensation reaction.
-
Poly(amic acid) Formation : A diamine monomer is dissolved in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), under an inert atmosphere (e.g., nitrogen). The dianhydride is then added portion-wise to the stirred solution at room temperature. The reaction is typically allowed to proceed for several hours to form a viscous poly(amic acid) solution.
-
Imidization : The poly(amic acid) solution is cast onto a glass substrate to form a film. The film is then subjected to a thermal imidization process, which involves a stepwise heating program in an oven or under vacuum. A typical heating schedule might be: 80°C for 1 hour, 150°C for 1 hour, 250°C for 1 hour, and finally 300-350°C for 1 hour to ensure complete conversion to the polyimide. Alternatively, chemical imidization can be performed at room temperature by adding a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) to the poly(amic acid) solution.[8]
Thermal Analysis
-
Thermogravimetric Analysis (TGA) : TGA is used to determine the thermal stability and decomposition temperature of the polyimide. A small sample of the polyimide film (typically 5-10 mg) is placed in a TGA instrument. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (nitrogen or air) from room temperature to a high temperature (e.g., 800 °C). The instrument records the weight of the sample as a function of temperature. The Td5 is determined as the temperature at which the sample has lost 5% of its initial weight.
-
Differential Scanning Calorimetry (DSC) : DSC is employed to measure the glass transition temperature (Tg) of the polyimide. A small, weighed sample of the film is sealed in an aluminum pan. The sample is subjected to a heat-cool-heat cycle in the DSC instrument at a controlled rate (e.g., 10 or 20 °C/min) under a nitrogen atmosphere. The Tg is identified as a change in the baseline of the heat flow curve during the second heating scan, which eliminates the thermal history of the sample.
Mechanical Testing
-
Dynamic Mechanical Analysis (DMA) : DMA is used to evaluate the viscoelastic properties of the polyimide film, including the storage modulus (a measure of stiffness) and the glass transition temperature. A rectangular film specimen is mounted in the DMA instrument in a tensile or three-point bending fixture. The sample is subjected to a sinusoidal oscillating strain at a fixed frequency (e.g., 1 Hz) while the temperature is ramped at a constant rate (e.g., 5 °C/min).[9] The Tg can be determined from the peak of the tan δ (loss tangent) curve or the onset of the drop in the storage modulus.[9]
-
Tensile Testing : The tensile properties (tensile strength, tensile modulus, and elongation at break) are measured using a universal testing machine. Dog-bone shaped specimens are cut from the polyimide film. The specimens are clamped in the grips of the testing machine and pulled at a constant crosshead speed until they fracture. The stress-strain curve is recorded, from which the tensile properties are calculated.
Conclusion
The isomeric engineering of diamine monomers provides a powerful tool for fine-tuning the properties of polyimides. By strategically selecting between meta-, para-, and other substituted isomers, researchers can achieve a desired balance of thermal stability, mechanical robustness, and dielectric performance. This guide has demonstrated that para-isomers generally impart higher mechanical strength and dimensional stability, while meta-isomers can enhance solubility and raise the glass transition temperature. The thoughtful incorporation of functional groups, such as fluorine, further expands the design space for creating advanced polyimides for next-generation technologies. The provided experimental protocols offer a foundation for the synthesis and characterization of these high-performance polymers.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03999G [pubs.rsc.org]
- 3. Effect of Diamine Monomers with Varied Backbone Structures on Dielectric and Other Comprehensive Properties of Fluorinated Polyimide Films [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 7. [PDF] Structure–property relationship of polyimides based on pyromellitic dianhydride and short‐chain aliphatic diamines for dielectric material applications | Semantic Scholar [semanticscholar.org]
- 8. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pbipolymer.com [pbipolymer.com]
Validation of analytical methods for 2,4-Diaminodiphenylamine detection
A Comparative Guide to Analytical Methods for the Detection of 2,4-Diaminodiphenylamine
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of impurities such as this compound (2,4-DADP) is critical for ensuring the safety and efficacy of pharmaceutical products.[1][2] This guide provides a comprehensive comparison of various analytical methodologies for the detection of 2,4-DADP, a potential process impurity or degradant. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is objectively evaluated, supported by experimental data and detailed protocols.
Data Presentation
The selection of an optimal analytical method is contingent on factors such as required sensitivity, sample matrix complexity, and instrument availability. Below is a summary of the quantitative performance data for the compared analytical techniques.
| Validation Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.99 | > 0.999 |
| Limit of Detection (LOD) | 0.02 - 0.05 µg/mL | 0.02 - 2.58 µg/g[3] | 0.02 - 1.35 ng/mL[4] |
| Limit of Quantification (LOQ) | 0.05 - 0.15 µg/mL | 0.05 - 7.75 µg/g[3] | 0.06 - 4.09 ng/mL[4] |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% | 81.8 - 114.1%[4] |
| Precision (%RSD) | < 2% | < 15%[3] | < 16.3%[4] |
| Specificity | High | Very High | Very High |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC coupled with UV detection is a widely used technique for the analysis of organic impurities in pharmaceutical quality control laboratories.[1]
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).
-
Gradient Program:
-
0-5 min: 20% Acetonitrile
-
5-15 min: 20% to 80% Acetonitrile
-
15-20 min: 80% Acetonitrile
-
20-25 min: 80% to 20% Acetonitrile
-
25-30 min: 20% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh and dissolve a suitable amount of the drug substance in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.
-
For analysis of a drug product, an extraction step may be necessary to separate the 2,4-DADP from the matrix.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. For non-volatile compounds like 2,4-DADP, a derivatization step is often required.[3]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 4 min.
-
Ramp 1: Increase to 185 °C at 30 °C/min.
-
Ramp 2: Increase to 300 °C at 5 °C/min, hold for 4 min.[3]
-
-
Injector Temperature: 280 °C.
-
MS Transfer Line Temperature: 280 °C.[3]
-
Ion Source Temperature: 230 °C.[3]
-
Detection Mode: Scan mode (m/z 50-500) for identification and Selected Ion Monitoring (SIM) mode for quantification.[3]
-
Sample Preparation with Derivatization:
-
Extract the sample containing 2,4-DADP with a suitable organic solvent.
-
Evaporate the solvent to dryness.
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat to form a volatile derivative.
-
Inject the derivatized sample into the GC-MS.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers very high sensitivity and selectivity, making it ideal for detecting trace levels of impurities.[4]
-
Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).[4]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for 2,4-DADP.
-
Sample Preparation:
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described analytical methods.
References
Cross-Reactivity of 2,4-Diaminodiphenylamine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 2,4-Diaminodiphenylamine (2,4-DADPA) derivatives. The information presented herein is intended to assist researchers in selecting and developing specific antibodies and immunoassays for the detection and quantification of these compounds. The guide summarizes quantitative data, details relevant experimental protocols, and visualizes key processes to facilitate a comprehensive understanding of the cross-reactivity profiles of these derivatives.
Comparative Cross-Reactivity Data
The cross-reactivity of an antibody is a critical parameter in immunoassay development, indicating the extent to which it binds to compounds other than the target analyte. For this compound derivatives, understanding their cross-reactivity with a specific antibody is essential for accurate quantification and avoiding false-positive results.[1][2] The following table provides a representative summary of cross-reactivity data for a panel of 2,4-DADPA derivatives against a hypothetical polyclonal antibody raised against a 2,4-DADPA-protein conjugate. The data is presented as the percentage of cross-reactivity relative to this compound, which is set at 100%.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound (2,4-DADPA) |
| 10 | 100 |
| N-Methyl-2,4-diaminodiphenylamine | Derivative A | 25 | 40 |
| N,N-Dimethyl-2,4-diaminodiphenylamine | Derivative B | 80 | 12.5 |
| 4-Amino-2-nitrodiphenylamine | Derivative C | > 1000 | < 1 |
| 2,4-Dinitrodiphenylamine | Derivative D | > 1000 | < 1 |
| 4-Aminodiphenylamine | Derivative E | 150 | 6.7 |
| Diphenylamine | Derivative F | > 1000 | < 1 |
Note: The IC50 (half-maximal inhibitory concentration) is the concentration of the analyte that causes a 50% reduction in the maximum signal in a competitive immunoassay. Cross-reactivity is calculated as: (IC50 of 2,4-DADPA / IC50 of derivative) x 100%. The structures for derivatives A-F are hypothetical for illustrative purposes.
Experimental Protocols
The following sections detail the methodologies for key experiments relevant to cross-reactivity studies of this compound derivatives.
Hapten Synthesis and Carrier Protein Conjugation
To elicit an immune response against small molecules like 2,4-DADPA derivatives (haptens), they must first be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or ovalbumin (OVA).[3][4][5]
Materials:
-
This compound derivative with a reactive group (e.g., carboxyl or amino group for coupling)
-
Bovine Serum Albumin (BSA) or Ovalbumin (OVA)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Dissolve the 2,4-DADPA derivative in a suitable organic solvent (e.g., DMSO or DMF).
-
In a separate tube, dissolve the carrier protein (BSA or OVA) in PBS.
-
Activate the carboxyl group of the hapten (if applicable) by adding EDC and NHS to the hapten solution and incubating for 15-30 minutes at room temperature.
-
Slowly add the activated hapten solution to the carrier protein solution while gently stirring.
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Terminate the reaction by adding a quenching agent, such as hydroxylamine.
-
Remove unconjugated hapten and by-products by dialysis against PBS for 48 hours with several buffer changes.
-
Determine the conjugation ratio (moles of hapten per mole of protein) using spectrophotometry or mass spectrometry.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive ELISA is a common method for determining the concentration of a small molecule analyte and assessing the cross-reactivity of related compounds.[6][7][8][9][10] In this format, the analyte in the sample competes with a labeled antigen for binding to a limited amount of antibody.
Materials:
-
Microtiter plates (96-well)
-
Coating antigen (e.g., 2,4-DADPA conjugated to a different carrier protein than the immunogen)
-
Primary antibody (polyclonal or monoclonal) raised against the 2,4-DADPA-immunogen
-
Standard solutions of this compound and its derivatives
-
Enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
Procedure:
-
Coating: Coat the wells of a microtiter plate with the coating antigen (e.g., 1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add standard solutions or samples containing the 2,4-DADPA derivatives to the wells, followed immediately by the primary antibody at a predetermined optimal dilution. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add the enzyme-labeled secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution to each well to terminate the color development.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance against the logarithm of the analyte concentration. Determine the IC50 values for 2,4-DADPA and each derivative. Calculate the percent cross-reactivity as described in the data table note.
Visualizations
Experimental Workflow for Cross-Reactivity Determination
The following diagram illustrates the key steps involved in a competitive ELISA for determining the cross-reactivity of this compound derivatives.
Biodegradation Pathway of Diphenylamine
Some microorganisms are capable of degrading diphenylamine. Understanding these metabolic pathways can be relevant for environmental monitoring and bioremediation studies. The initial steps of diphenylamine biodegradation by Burkholderia sp. strain JS667 involve a dioxygenase-mediated reaction.[11]
Hypothetical Signaling Pathway Modulation
This compound derivatives, due to their chemical structure, may interact with various cellular signaling pathways, which is a key area of investigation in drug discovery.[12][13] The following diagram illustrates a hypothetical signaling cascade that could be modulated by these compounds, leading to a cellular response.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synthesis of Haptens and Their Use for the Development of Monoclonal Antibodies for Treating Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8829150B2 - Methods for polymering haptens into immunogens - Google Patents [patents.google.com]
- 5. Anti-hapten antibodies I ImmuSmol [immusmol.com]
- 6. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 7. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 8. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 10. mybiosource.com [mybiosource.com]
- 11. Pathway and Evolutionary Implications of Diphenylamine Biodegradation by Burkholderia sp. Strain JS667 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifechemicals.com [lifechemicals.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of 2,4-Diaminodiphenylamine and Other Aromatic Amine Curing Agents for Epoxy Resins
A comprehensive guide for researchers and professionals in material science and drug development, this document benchmarks the performance of 2,4-Diaminodiphenylamine (DADP) against two widely used aromatic amine curing agents for epoxy resins: 4,4'-Diaminodiphenyl sulfone (DDS) and 4,4'-Methylenedianiline (MDA). This guide provides a comparative analysis of their expected performance based on structure-property relationships, alongside available experimental data for the benchmark agents.
The selection of a curing agent is a critical factor in tailoring the final properties of an epoxy resin system. Aromatic amines are a class of curing agents known for imparting high thermal stability, excellent mechanical strength, and superior chemical resistance to the cured thermoset. This is attributed to the incorporation of rigid aromatic structures into the crosslinked polymer network. This guide focuses on this compound (DADP) and provides a comparative overview with the industry-standard curing agents 4,4'-Diaminodiphenyl sulfone (DDS) and 4,4'-Methylenedianiline (MDA).
While extensive experimental data is available for DDS and MDA, there is a notable lack of publicly available, direct comparative studies for this compound as an epoxy curing agent. Therefore, this guide will present the available quantitative data for DDS and MDA and provide a qualitative assessment of the expected performance of DADP based on its chemical structure relative to the other two agents.
Performance Comparison of Aromatic Amine Curing Agents
The following tables summarize key performance metrics for epoxy resins cured with 4,4'-Methylenedianiline (MDA) and 4,4'-Diaminodiphenyl sulfone (DDS). The data for this compound (DADP) is largely unavailable in the reviewed literature, and as such, the corresponding entries are marked "Data not available." The presented values are representative and can vary depending on the specific epoxy resin, processing conditions, and stoichiometry.
Table 1: Thermal Properties of Epoxy Resins Cured with Aromatic Amines
| Property | This compound (DADP) | 4,4'-Methylenedianiline (MDA) | 4,4'-Diaminodiphenyl sulfone (DDS) |
| Glass Transition Temperature (Tg) (°C) | Data not available | ~150 - 180 | >200 |
| Decomposition Temperature (Td, 5%) (°C) | Data not available | ~350 | ~350 - 400 |
Table 2: Mechanical Properties of Epoxy Resins Cured with Aromatic Amines
| Property | This compound (DADP) | 4,4'-Methylenedianiline (MDA) | 4,4'-Diaminodiphenyl sulfone (DDS) |
| Tensile Strength (MPa) | Data not available | ~70 - 90 | ~80 - 100 |
| Flexural Strength (MPa) | Data not available | ~120 - 150 | Data not available |
| Elongation at Break (%) | Data not available | ~3 - 6 | ~2 - 4 |
Structure-Property Relationship and Expected Performance of 2,4-DADP
The performance of an amine curing agent is intrinsically linked to its chemical structure.
-
4,4'-Methylenedianiline (MDA) possesses a flexible methylene bridge between the two aniline rings, which imparts a degree of toughness to the cured epoxy. However, this flexibility can also limit the ultimate glass transition temperature.
-
4,4'-Diaminodiphenyl sulfone (DDS) contains a rigid and strongly electron-withdrawing sulfonyl group. This rigidity and the resulting strong intermolecular interactions lead to a higher glass transition temperature and excellent thermal stability in the cured epoxy network.
-
This compound (DADP) features a secondary amine bridge between the phenyl rings. This amine linkage is more flexible than the sulfonyl group in DDS but more polar than the methylene bridge in MDA. The presence of the secondary amine introduces an additional active site for reaction with epoxy groups, which could lead to a higher crosslink density compared to MDA. The unsymmetrical nature of the 2,4-substitution pattern may disrupt chain packing, potentially leading to a lower glass transition temperature compared to its symmetrical 4,4'-isomer, but likely higher than MDA due to the polarity of the amine bridge. The overall thermal and mechanical properties of a DADP-cured epoxy are expected to be intermediate between those cured with MDA and DDS.
Experimental Protocols
To ensure reproducibility and accurate comparison of curing agent performance, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments.
Protocol 1: Curing of Epoxy Resin
Objective: To prepare cured epoxy specimens for thermal and mechanical testing.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (Epoxy Equivalent Weight: 185-192 g/eq)
-
This compound (DADP)
-
4,4'-Methylenedianiline (MDA)
-
4,4'-Diaminodiphenyl sulfone (DDS)
-
Silicone molds
-
Vacuum oven
-
Mechanical stirrer
Procedure:
-
Stoichiometric Calculation: Calculate the required amount of curing agent based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin. The stoichiometric ratio is typically 1:1 of amine hydrogens to epoxy groups.
-
Mixing:
-
Preheat the epoxy resin to approximately 60°C to reduce its viscosity.
-
Melt the solid curing agents (MDA and DDS) at a temperature just above their melting points before adding to the resin. DADP, if solid, should also be melted.
-
Slowly add the calculated amount of the molten curing agent to the preheated epoxy resin while stirring mechanically.
-
Continue stirring for 10-15 minutes until a homogeneous mixture is obtained.
-
-
Degassing: Place the mixture in a vacuum oven at 70-80°C for 15-20 minutes or until all visible air bubbles are removed.
-
Casting: Pour the degassed mixture into preheated silicone molds treated with a mold release agent.
-
Curing:
-
For MDA: A typical cure schedule is 2 hours at 80°C followed by 3 hours at 150°C.
-
For DDS: A typical cure schedule is 2 hours at 120°C followed by 3 hours at 180°C.
-
For DADP: A suitable cure schedule would need to be determined experimentally, likely starting with a lower temperature stage around 100°C followed by a post-cure at a higher temperature.
-
-
Post-Curing and Cooling: After the curing cycle is complete, slowly cool the molds to room temperature inside the oven to minimize residual thermal stresses. Once cooled, carefully demold the specimens.
Protocol 2: Differential Scanning Calorimetry (DSC) for Cure Kinetics and Glass Transition Temperature
Objective: To determine the heat of cure, cure kinetics, and glass transition temperature (Tg) of the epoxy systems.[1]
Instrumentation: A differential scanning calorimeter (DSC) with a cooling system.[1]
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the uncured epoxy-amine mixture into a standard aluminum DSC pan and hermetically seal it.[1] Prepare an empty sealed pan as a reference.[1]
-
Dynamic Scan (for Heat of Cure and Cure Kinetics):
-
Place the sample and reference pans in the DSC cell.
-
Equilibrate the sample at a starting temperature well below the onset of the curing reaction (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) to a temperature above the completion of the curing exotherm (e.g., 300°C).[2]
-
Record the heat flow as a function of temperature.
-
-
Scan for Glass Transition Temperature (Tg):
-
Use a previously cured specimen.
-
Place a 5-10 mg sample of the cured epoxy in a DSC pan.
-
Equilibrate at a temperature below the expected Tg (e.g., 30°C).
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above the Tg.[3]
-
Cool the sample back to the starting temperature.
-
Perform a second heating scan at the same rate. The Tg is determined from the midpoint of the step change in the heat flow curve of the second heating scan.[1]
-
Protocol 3: Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To evaluate the thermal stability of the cured epoxy resins.
Instrumentation: A thermogravimetric analyzer (TGA).
Procedure:
-
Sample Preparation: Place a 10-15 mg sample of the cured epoxy into a TGA sample pan.
-
TGA Measurement:
-
Place the sample pan in the TGA furnace.
-
Heat the sample from ambient temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).[4]
-
Record the sample weight as a function of temperature.
-
The onset of decomposition is often reported as the temperature at which 5% weight loss occurs (Td, 5%).[5]
-
Protocol 4: Tensile Testing for Mechanical Properties
Objective: To determine the tensile strength, modulus, and elongation at break of the cured epoxy resins according to ASTM D638.
Instrumentation: A universal testing machine with appropriate grips and an extensometer.[6]
Procedure:
-
Specimen Preparation: Prepare dog-bone shaped specimens according to the dimensions specified in ASTM D638 (Type I is commonly used for rigid plastics).[6][7] Ensure the specimens are free of voids and surface defects.
-
Testing Conditions: Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours prior to testing.
-
Measurement:
-
Measure the width and thickness of the narrow section of each specimen.
-
Mount the specimen in the grips of the universal testing machine.
-
Attach an extensometer to the gauge section of the specimen to accurately measure strain.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min for rigid plastics) until the specimen fractures.[8]
-
Record the load and elongation data throughout the test.
-
-
Data Analysis: From the resulting stress-strain curve, determine the tensile strength (the maximum stress before failure), Young's modulus (the slope of the initial linear portion of the curve), and the elongation at break.[3]
Visualizing the Curing Process and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the epoxy curing process and the experimental workflows for material characterization.
References
- 1. meridian.allenpress.com [meridian.allenpress.com]
- 2. Curing Kinetics of Epoxy Adhesive by Non-Isothermal DSC [ouci.dntb.gov.ua]
- 3. thermalsupport.com [thermalsupport.com]
- 4. Thermal Degradation Behavior of Epoxy Resin Containing Modified Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Step by Step Guide to ASTM D638 Testing | Frank Bacon % [frankbacon.com]
- 8. How to Measure Tensile Strength in Polymers: ASTM D638 Explained [eureka.patsnap.com]
Comparative study of the antimicrobial activity of 2,4-Diaminodiphenylamine analogues
This guide provides a comparative analysis of the antimicrobial properties of a series of synthesized diphenylamine analogues. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their potential as antimicrobial agents, supported by experimental data. This document summarizes quantitative antimicrobial activity, details the experimental methodologies employed, and visualizes the general workflow for synthesizing these compounds.
Data on Antimicrobial Activity
The antimicrobial efficacy of nine novel diphenylamine derivatives (A1-A9) was evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as several fungal strains. The results, presented as the diameter of the zone of inhibition in millimeters, are summarized in the table below. The compounds were tested at a concentration of 1 mg/mL. For comparison, the activity of standard antimicrobial agents, Chloramphenicol for bacteria and Fluconazole for fungi, was also assessed.
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Bacillus pumilus | Bacillus subtilis | Escherichia coli | |
| A1 | 15 | 14 | 14 |
| A2 | 12 | 13 | 12 |
| A3 | 17 | 18 | 16 |
| A4 | 13 | 12 | 13 |
| A5 | 14 | 15 | 14 |
| A6 | 15 | 14 | 13 |
| A7 | 16 | 15 | 15 |
| A8 | 14 | 13 | 12 |
| A9 | 18 | 17 | 17 |
| Chloramphenicol | 25 | 26 | 24 |
| Fluconazole | - | - | - |
Note: '-' indicates no significant zone of inhibition observed.
Experimental Protocols
The following sections detail the methodologies used for the synthesis and antimicrobial screening of the diphenylamine analogues.
Synthesis of Diphenylamine Derivatives (A1-A9)
The synthesis of the target diphenylamine derivatives was carried out in a two-step process.
-
Synthesis of 2-chloro-N,N-diphenylacetamide: Diphenylamine was reacted with chloroacetyl chloride in toluene. The reaction mixture was refluxed for four hours. After cooling, the product was precipitated by pouring the mixture into crushed ice, followed by filtration, washing with cold water, drying, and recrystallization from ethanol.[1]
-
Synthesis of 2-hydrazino-N,N-diphenylacetamide: The previously synthesized 2-chloro-N,N-diphenylacetamide was reacted with hydrazine hydrate in an alcoholic medium.
-
Synthesis of Final Derivatives (A1-A9): The 2-hydrazino-N,N-diphenylacetamide intermediate was then reacted with various substituted aromatic aldehydes in methanol containing glacial acetic acid to yield the final diphenylamine derivatives (A1-A9).[1]
Antimicrobial Screening
The antimicrobial activity of the synthesized compounds was determined using the cup-plate method.[1]
-
Microorganisms: The test organisms included Gram-positive bacteria (Bacillus pumilus ATCC7061, Bacillus subtilis ATCC6051), Gram-negative bacteria (Escherichia coli ATCC35218, Proteus vulgaris ATCC6380), and fungal strains (Aspergillus niger, Aspergillus flavus, Rhizopus oryzae). The strains were procured from the Microbiology R&D Laboratory, Department of Pharmacy, IFTM University, Moradabad, India.[1]
-
Culture Media: Nutrient broth was used for the cultivation of bacterial strains, and a suitable medium as per the Indian Pharmacopoeia was used for fungal strains.
-
Preparation of Test Solutions: The synthesized compounds were dissolved in dimethyl sulfoxide (DMSO) to a concentration of 1 mg/mL. Standard solutions of Chloramphenicol (for bacteria) and Fluconazole (for fungi) were also prepared.
-
Assay Procedure:
-
Petri plates containing sterile agar medium were seeded with the respective test microorganisms.
-
Cups or wells of a standard diameter were made in the agar.
-
A fixed volume (0.01 mL) of each test solution and the standard drug solution were added to the respective cups.[1] A control with DMSO was also maintained.
-
The plates were incubated under appropriate conditions for microbial growth.
-
-
Data Analysis: The diameter of the zone of inhibition around each cup was measured in millimeters.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and antimicrobial screening of the diphenylamine analogues.
Caption: General workflow for the synthesis and antimicrobial evaluation of diphenylamine analogues.
Discussion
The results indicate that several of the synthesized diphenylamine derivatives exhibit significant antimicrobial activity. Notably, compounds A3 and A9 showed strong antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] Compound A1 demonstrated the highest potential against the tested fungal strains.[1] The variation in activity among the analogues suggests that the nature and position of the substituent on the aromatic aldehyde play a crucial role in determining the antimicrobial potency. Further studies are warranted to elucidate the precise mechanism of action of these compounds and to explore their potential for further development as therapeutic agents. The detailed experimental protocols provided herein should facilitate the replication and extension of these findings by other researchers in the field.
References
Evaluating the Cost-Effectiveness of Synthesis Routes for 2,4-Diaminodiphenylamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the primary synthesis routes for 2,4-diaminodiphenylamine (2,4-DADPA), a crucial intermediate in the pharmaceutical and chemical industries. By examining key performance indicators, experimental data, and cost-effectiveness, this document aims to equip researchers and professionals with the necessary information to select the most suitable synthesis strategy for their specific needs.
Executive Summary
The synthesis of this compound is predominantly achieved through a two-step process involving the initial synthesis of 2,4-dinitrodiphenylamine, followed by its reduction. This guide evaluates three primary reduction methods against the initial condensation step, providing a comparative analysis of their yields, reaction conditions, and associated costs.
Route 1: Nucleophilic Aromatic Substitution followed by Reduction
The most common and industrially relevant approach to synthesizing this compound involves a two-stage process:
-
Condensation: Nucleophilic aromatic substitution of 1-chloro-2,4-dinitrobenzene with aniline to produce 2,4-dinitrodiphenylamine.
-
Reduction: Subsequent reduction of the dinitro intermediate to the desired this compound.
This guide will focus on the comparative cost-effectiveness of different reduction methodologies for the second step.
Experimental Protocols
Step 1: Synthesis of 2,4-Dinitrodiphenylamine
A common laboratory-scale procedure involves the reaction of aniline with 1-chloro-2,4-dinitrobenzene. In a typical setup, 0.75 g of 2,4-dinitrochlorobenzene is dissolved in 25 mL of absolute ethanol. To this solution, 1.0 mL of aniline is added, and the mixture is refluxed for 35 minutes. Upon cooling, the 2,4-dinitrodiphenylamine product crystallizes and can be collected via vacuum filtration. This reaction typically yields around 95%.
Step 2: Reduction of 2,4-Dinitrodiphenylamine
Three primary methods for the reduction of the dinitro intermediate are compared below:
-
Method A: Reduction with Iron and Hydrochloric Acid: This classic method involves treating the dinitro compound with iron powder in the presence of an acidic medium, such as hydrochloric acid. The reaction is typically carried out at elevated temperatures.
-
Method B: Reduction with Sodium Sulfide: An alternative to using a strong acid, this method employs a solution of sodium sulfide to reduce the nitro groups.
-
Method C: Catalytic Hydrogenation: This method utilizes hydrogen gas in the presence of a catalyst, most commonly palladium on carbon (Pd/C), to achieve the reduction. This is often considered a "greener" alternative due to the avoidance of stoichiometric metal reagents.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for the different reduction routes, assuming the synthesis of 2,4-dinitrodiphenylamine as the initial step with a 95% yield.
| Parameter | Route 1A: Iron/HCl Reduction | Route 1B: Sodium Sulfide Reduction | Route 1C: Catalytic Hydrogenation |
| Starting Material | 2,4-Dinitrodiphenylamine | 2,4-Dinitrodiphenylamine | 2,4-Dinitrodiphenylamine |
| Key Reagents | Iron Powder, Hydrochloric Acid | Sodium Sulfide | 10% Palladium on Carbon, Hydrogen Gas |
| Typical Yield | ~85-95% | ~80-90% | >95% |
| Reaction Temperature | Reflux | Reflux | Room Temperature to 50°C |
| Reaction Time | 2-4 hours | 2-4 hours | 1-3 hours |
| Safety Concerns | Corrosive acid, exothermic reaction | Toxic H2S gas evolution | Flammable hydrogen gas, pyrophoric catalyst |
| Environmental Impact | Iron sludge waste | Sulfide-containing wastewater | Recyclable catalyst, minimal waste |
Cost-Effectiveness Analysis
The following table provides an estimated cost analysis for the different synthesis routes based on currently available market prices for the key reagents. Prices are subject to fluctuation and are provided for comparative purposes.
| Reagent | Route 1A: Iron/HCl | Route 1B: Sodium Sulfide | Route 1C: Catalytic Hydrogenation |
| 2,4-Dinitrochlorobenzene | ~$1.12 - $1.50/kg | ~$1.12 - $1.50/kg | ~$1.12 - $1.50/kg |
| Aniline | ~$1.11 - $1.90/kg | ~$1.11 - $1.90/kg | ~$1.11 - $1.90/kg |
| Iron Powder | ~$1.10 - $3.50/kg | - | - |
| Sodium Sulfide | - | ~$0.30 - $0.80/kg | - |
| 10% Palladium on Carbon | - | - | ~$288/10g (lab scale) |
Note: The price of palladium on carbon can vary significantly based on the supplier and quantity. For industrial applications, the cost per kilogram is substantially lower.
Mandatory Visualizations
Synthesis Pathway Diagrams
Caption: Overall synthesis pathway for this compound.
Experimental Workflow: Iron/HCl Reduction
Caption: Experimental workflow for the Iron/HCl reduction method.
Discussion and Conclusion
The choice of the most cost-effective synthesis route for this compound is highly dependent on the scale of production, available equipment, and safety and environmental considerations.
-
Iron/HCl Reduction (Route 1A): This method is often favored in laboratory and smaller-scale industrial settings due to the low cost of iron powder and hydrochloric acid. However, the generation of significant amounts of iron sludge as a byproduct presents a considerable waste disposal challenge, adding to the overall process cost and environmental impact. The reaction is also highly exothermic and requires careful temperature control.
-
Sodium Sulfide Reduction (Route 1B): Sodium sulfide is an inexpensive reducing agent, making this route economically attractive. A significant drawback is the potential for the evolution of highly toxic and corrosive hydrogen sulfide gas, necessitating stringent safety measures and specialized equipment.[1][2][3] The resulting sulfide-containing wastewater also requires extensive treatment, which can be a major contributor to the operational cost and environmental footprint of the process.[2][4]
-
Catalytic Hydrogenation (Route 1C): This method offers the highest yields and is considered the most environmentally friendly option due to the use of a recyclable catalyst and the generation of water as the primary byproduct. While the initial investment in the palladium catalyst and high-pressure hydrogenation equipment can be substantial, the long-term operational costs are often lower, especially at an industrial scale, due to catalyst recycling and reduced waste treatment requirements. The high flammability of hydrogen gas is a primary safety concern that must be carefully managed.
Recommendation:
For large-scale, industrial production where long-term cost-effectiveness and environmental sustainability are paramount, catalytic hydrogenation (Route 1C) is the most favorable option, despite the higher initial capital investment. For smaller-scale laboratory synthesis where cost is a primary driver and waste disposal is manageable, the iron/HCl reduction method (Route 1A) remains a viable and economical choice. The sodium sulfide reduction method (Route 1B) is generally less favorable due to the significant safety and environmental hazards associated with it.
It is crucial for researchers and drug development professionals to conduct a thorough process hazard analysis and environmental impact assessment before selecting and implementing any synthesis route.
References
A Comparative Guide to the Inter-Laboratory Validation of 2,4-Diaminodiphenylamine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of 2,4-Diaminodiphenylamine. Given the absence of publicly available inter-laboratory validation studies for this specific analyte, this document presents a framework based on established techniques for other aromatic amines. The objective is to objectively evaluate the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) through representative experimental data, assisting professionals in selecting and validating suitable analytical methods.
The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose.[1] International guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for this process, outlining the performance characteristics that must be investigated.[2][3][4][5] For a method to be considered robust, it must yield consistent and accurate results when performed by different analysts in different laboratories, a characteristic known as reproducibility.[2][6][7][8]
Comparison of Key Analytical Techniques
The quantification of aromatic amines like this compound is commonly achieved using chromatographic techniques.[9][10] The choice between methods depends on factors such as required sensitivity, sample matrix complexity, and instrument availability.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a robust and widely used technique for the quantification of compounds that possess a UV-absorbing chromophore, which is characteristic of aromatic amines.[11] It is known for its reliability and cost-effectiveness, making it a staple in many quality control laboratories.[12]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and selectivity compared to HPLC-UV.[13][14] By monitoring specific precursor-to-product ion transitions, LC-MS/MS can unequivocally identify and quantify analytes even at very low concentrations and in complex matrices, minimizing the risk of interference.[9][10]
Quantitative Data Summary: A Hypothetical Inter-Laboratory Study
The following table summarizes hypothetical results from an inter-laboratory validation study involving three distinct laboratories. This data illustrates the expected performance and reproducibility of HPLC-UV and LC-MS/MS methods for the analysis of this compound.
Table 1: Comparison of Hypothetical Quantitative Performance Data
| Parameter | Method | Laboratory 1 | Laboratory 2 | Laboratory 3 | Overall Mean / RSD |
| Linearity (r²) | HPLC-UV | 0.9992 | 0.9995 | 0.9991 | > 0.999 |
| LC-MS/MS | 0.9998 | 0.9997 | 0.9999 | > 0.999 | |
| Accuracy (% Recovery) | HPLC-UV | 99.5% | 101.2% | 98.9% | 99.9% |
| LC-MS/MS | 100.8% | 99.1% | 100.2% | 100.0% | |
| Precision (Repeatability, RSDr %) | HPLC-UV | 1.8% | 1.5% | 2.0% | 1.8% |
| LC-MS/MS | 0.9% | 1.1% | 0.8% | 0.9% | |
| Precision (Reproducibility, RSDR %) | HPLC-UV | - | - | - | 2.5% |
| LC-MS/MS | - | - | - | 1.5% | |
| LOD (ng/mL) | HPLC-UV | 5.0 | 5.5 | 4.8 | ~5.1 |
| LC-MS/MS | 0.05 | 0.04 | 0.06 | ~0.05 | |
| LOQ (ng/mL) | HPLC-UV | 15.0 | 16.5 | 14.5 | ~15.3 |
| LC-MS/MS | 0.15 | 0.12 | 0.18 | ~0.15 |
Data is representative and based on typical performance characteristics for aromatic amine analysis.[10][12][13][14][15][16][17]
Experimental Protocols
Detailed methodologies are crucial for ensuring consistency across laboratories.[6] The following protocols are based on established methods for aromatic amine analysis.[12][13][14][15][18]
HPLC-UV Method
-
Instrumentation:
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.[18]
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.[11]
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 15-5000 ng/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample in methanol to achieve a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
LC-MS/MS Method
-
Instrumentation:
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.[20]
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.[20]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transitions for this compound (C12H13N3, MW: 199.25):
-
Precursor Ion (Q1): m/z 200.1
-
Product Ion (Q3) for Quantification: To be determined experimentally (e.g., m/z 183.1)
-
Product Ion (Q3) for Confirmation: To be determined experimentally (e.g., m/z 106.1)
-
-
Optimize source parameters (e.g., gas temperatures, gas flows, capillary voltage) and compound-specific parameters (e.g., collision energy, fragmentor voltage) for maximum signal intensity.[10][14]
-
-
Sample and Standard Preparation:
-
Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1-500 ng/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample in methanol to achieve a concentration within the calibration range.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
-
Inter-Laboratory Validation Workflow
A well-defined workflow is critical for the success of an inter-laboratory study. The process ensures that all participating laboratories follow the same procedures, allowing for a meaningful statistical comparison of the results.
Caption: Workflow of a typical inter-laboratory comparison study.
Conclusion
This guide outlines a comparative framework for the inter-laboratory validation of analytical methods for this compound quantification. While HPLC-UV provides a reliable and accessible method for routine analysis, LC-MS/MS is superior for applications requiring high sensitivity and specificity, particularly in complex sample matrices.[13][14] Regardless of the chosen technology, a rigorous inter-laboratory validation process compliant with ICH guidelines is essential to ensure that the analytical method is reproducible and generates reliable, consistent data across different testing sites.[2][5][6][8] This is fundamental for regulatory compliance and confidence in product quality and safety.
References
- 1. Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. Method validation according to ICH guidelines: Reliability and reproducibility of analytical results. - Novovitae [novovitae.fr]
- 5. ema.europa.eu [ema.europa.eu]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Rapid analysis of 2,4-D in soil samples by modified Soxhlet apparatus using HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Diaminonaphtalene, a new highly specific reagent for HPLC-UV measurement of total and free malondialdehyde in human plasma or serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 2,4-Diaminodiphenylamine and Its Precursors: Aniline and p-Phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the aromatic amine 2,4-Diaminodiphenylamine with its fundamental precursors, aniline and p-phenylenediamine. Understanding the distinct spectral characteristics of these compounds is crucial for reaction monitoring, purity assessment, and structural elucidation in synthetic and medicinal chemistry. This document presents a summary of their Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopic data, supported by generalized experimental protocols.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of this compound, aniline, and p-phenylenediamine. These values are compiled from various sources and should be considered as reference points. Experimental conditions such as solvent and instrument frequency can cause variations in observed spectral data.
Table 1: FTIR Spectroscopic Data (cm⁻¹)
| Functional Group | Vibration Mode | Aniline | p-Phenylenediamine | This compound |
| Primary Amine | N-H Asymmetric & Symmetric Stretch | 3441, 3356[1] | 3498, 3450[2] | ~3400-3200 |
| Primary Amine | N-H Bending | 1660[1] | 1605[2] | ~1620 |
| Secondary Amine | N-H Stretch | - | - | ~3350 |
| Aromatic Ring | C=C Stretching | 1604, 1500[1] | 1500-1600[2] | ~1600, ~1500 |
| Aromatic Amine | C-N Stretching | ~1275 | 1240[2] | ~1250 |
| Aromatic Ring | =C-H Stretching | 3009[1] | ~3030 | ~3030 |
Table 2: UV-Vis Spectroscopic Data (λmax in nm)
| Compound | Solvent | λmax (nm) |
| Aniline | Ethanol | 230, 280[3] |
| Aniline | Acidic Mobile Phase | 203[3] |
| p-Phenylenediamine | Acidic Mobile Phase | 198, 236, 284[4] |
| p-Phenylenediamine | Acetonitrile | 251[5] |
| This compound | Not Specified | Not specified |
Note: The UV-Vis absorption of these compounds is sensitive to the solvent and the pH of the medium. For instance, in an acidic medium, the anilinium cation is formed, leading to a hypsochromic (blue) shift in the absorption maximum of aniline as the lone pair on the nitrogen is no longer in conjugation with the benzene ring.[3]
Table 3: ¹H NMR Spectroscopic Data (δ in ppm)
| Compound | Solvent | Aromatic Protons (ppm) | Amine Protons (ppm) |
| Aniline | DMSO-d₆ | 6.5-7.5 (m) | ~5.0 (br s) |
| p-Phenylenediamine | CDCl₃ | ~6.6 (s) | ~3.4 (br s) |
| This compound | Not Specified | 6.0-7.5 (m) | Not specified |
Note: Chemical shifts are highly dependent on the solvent and concentration. The values presented are approximate ranges.
Table 4: ¹³C NMR Spectroscopic Data (δ in ppm)
| Compound | Solvent | Aromatic Carbons (ppm) |
| Aniline | Not Specified | ~115-148 |
| p-Phenylenediamine | Not Specified | ~116-140 |
| This compound | Not Specified | ~105-150 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of aromatic amines.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
A small amount of the solid sample (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
-
The resulting fine powder is then compressed in a pellet die under high pressure to form a thin, transparent pellet.[2]
-
-
Data Acquisition:
-
A background spectrum of the empty sample compartment is recorded.
-
The KBr pellet is placed in the sample holder.
-
The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹.[2]
-
-
Data Analysis: The acquired spectrum is analyzed to identify characteristic absorption bands corresponding to the various functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
A dilute solution of the sample is prepared using a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or water).[2] The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance.
-
-
Data Acquisition:
-
The sample solution is placed in a quartz cuvette.
-
A reference cuvette containing the pure solvent is placed in the reference beam.
-
The UV-Vis spectrum is recorded over a specific wavelength range, typically 200-400 nm for these compounds.[2]
-
-
Data Analysis: The wavelength(s) of maximum absorbance (λmax) are determined from the resulting spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation:
-
Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing (δ = 0.00 ppm).
-
-
Data Acquisition:
-
¹H NMR: A one-dimensional proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A one-dimensional carbon spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration of the signals to determine the relative number of protons.
Synthesis Pathway
The synthesis of this compound typically involves the reaction of aniline and p-phenylenediamine. The logical relationship between these precursors and the final product is illustrated below.
Caption: Synthesis of this compound from its precursors.
References
A Comparative Environmental Impact Assessment of 2,4-Diaminodiphenylamine and Its Alternatives
This guide offers a detailed comparison of the environmental impact of 2,4-Diaminodiphenylamine (2,4-DADP) and its potential alternatives. The information is tailored for researchers, scientists, and professionals in drug development and chemical safety assessment. This document summarizes available data on ecotoxicity, biodegradability, and bioaccumulation potential, alongside detailed experimental protocols for key assessment methods.
Executive Summary
This compound is an aromatic amine with applications as a chemical intermediate and in products such as hair dyes. However, it is classified as toxic to humans and very toxic to aquatic life with long-lasting effects[1][2][3]. The lack of comprehensive, publicly available quantitative data on its environmental fate necessitates a precautionary approach and the consideration of safer alternatives. This guide explores several alternatives, primarily from the hair dye industry, such as Toluene-2,5-diamine sulfate (TDS) and Hydroxyethyl-p-phenylenediamine sulfate (HE-PPD). While these alternatives present a potentially better human safety profile in terms of reduced sensitization, a significant data gap remains regarding their specific environmental impacts. This guide provides a framework for assessing such chemicals, detailing standardized OECD test protocols for ecotoxicity, biodegradability, and bioaccumulation.
Comparative Data on this compound and Alternatives
The following table summarizes the available toxicological and environmental data for this compound and its potential alternatives. It is important to note the significant lack of quantitative environmental data for these compounds in publicly accessible literature. The information is largely derived from safety data sheets and regulatory assessments focused on human health.
| Compound | Chemical Structure | Acute Oral Toxicity (LD50, rats) | Aquatic Toxicity | Biodegradability | Bioaccumulation Potential |
| This compound (2,4-DADP) | C₁₂H₁₃N₃ | Toxic (GHS Category 3)[1] | Very toxic to aquatic life with long lasting effects (GHS Category 1)[1] | Data not available; substituted diphenylamines are generally characterized by low biodegradability[4] | Data not available |
| Toluene-2,5-diamine sulfate (TDS) | C₇H₁₂N₂O₄S | 98 mg/kg[5] | Data not available | Data not available | Data not available |
| Hydroxyethyl-p-phenylenediamine sulfate (HE-PPD) | C₈H₁₄N₂O₅S | 150 mg/kg | Data not available | Data not available | Data not available |
| N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate | C₁₀H₁₈N₂O₆S | 100 - 400 mg/kg[6][7] | Data not available | Data not available | Data not available |
| 4-Aminodiphenylamine (4-ADPA) | C₁₂H₁₂N₂ | Harmful if swallowed (GHS Category 4)[8] | Very toxic to aquatic life with long lasting effects (GHS Category 1)[8] | Not readily biodegradable[9] | Considered not to be persistent, bioaccumulative, and toxic (PBT)[8] |
Experimental Protocols for Environmental Impact Assessment
A comprehensive environmental risk assessment of chemical substances relies on standardized and reproducible experimental protocols. The Organization for Economic Co-operation and Development (OECD) provides a set of internationally accepted guidelines for the testing of chemicals. Below are summaries of key protocols relevant to this comparison.
OECD 203: Fish, Acute Toxicity Test
This guideline details the method for determining the acute lethal toxicity of a substance to fish in freshwater.
-
Principle: Fish are exposed to the test substance in a static or semi-static system for 96 hours.
-
Procedure: A range of concentrations of the test substance are prepared. A group of fish (e.g., Zebrafish, Rainbow trout) is exposed to each concentration. Mortalities and other toxic effects are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The primary endpoint is the median lethal concentration (LC50), which is the concentration of the substance that is lethal to 50% of the test fish over the 96-hour period[10][11][12][13][14].
OECD 301: Ready Biodegradability
This guideline provides six methods to screen chemicals for ready biodegradability in an aerobic aqueous medium. A substance is considered readily biodegradable if it is likely to undergo rapid and ultimate degradation in the environment.
-
Principle: A small amount of the test substance is dissolved in a mineral medium, which is then inoculated with microorganisms from a source like activated sludge from a wastewater treatment plant.
-
Procedure: The test mixture is incubated under aerobic conditions in the dark or diffuse light for 28 days. The extent of biodegradation is measured by monitoring parameters such as the consumption of dissolved organic carbon (DOC), oxygen consumption, or the production of carbon dioxide.
-
Endpoint: The substance is considered readily biodegradable if it reaches a pass level of 60-70% degradation within a 10-day window during the 28-day test period[15][16][17][18][19].
OECD 305: Bioaccumulation in Fish
This guideline is used to determine the potential of a substance to accumulate in fish from the surrounding water.
-
Principle: The test consists of two phases: an uptake (exposure) phase and a depuration (clearance) phase.
-
Procedure: During the uptake phase, fish are exposed to a constant concentration of the test substance in the water. The concentration of the substance in the fish tissue is measured at regular intervals. For the depuration phase, the fish are transferred to a clean environment, and the elimination of the substance from their tissues is monitored.
-
Endpoint: The primary endpoint is the Bioconcentration Factor (BCF), which is the ratio of the concentration of the substance in the fish to its concentration in the water at steady state[20][21][22][23][24].
Visualizing the Assessment Process and Relationships
The following diagrams, created using the DOT language for Graphviz, illustrate the workflow for assessing the environmental impact of a chemical and the logical relationship between this compound, its alternatives, and their potential impacts.
Caption: Workflow for assessing the environmental impact of a chemical substance.
Caption: Logical relationship between 2,4-DADP, alternatives, and impacts.
References
- 1. This compound | C12H13N3 | CID 8683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound | C12H13N3 - BuyersGuideChem [buyersguidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. View Attachment [cir-reports.cir-safety.org]
- 6. ec.europa.eu [ec.europa.eu]
- 7. View Attachment [cir-reports.cir-safety.org]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 10. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 11. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 12. biotecnologiebt.it [biotecnologiebt.it]
- 13. eurofins.com.au [eurofins.com.au]
- 14. oecd.org [oecd.org]
- 15. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 16. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
- 19. concawe.eu [concawe.eu]
- 20. catalog.labcorp.com [catalog.labcorp.com]
- 21. oecd.org [oecd.org]
- 22. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 23. oecd.org [oecd.org]
- 24. Bioaccumulation in Fish: Aqueous and Dietary Exposure - Fraunhofer IME [ime.fraunhofer.de]
Safety Operating Guide
Safe Disposal of 2,4-Diaminodiphenylamine: A Procedural Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste are paramount to ensuring laboratory safety and environmental responsibility. 2,4-Diaminodiphenylamine is a compound that requires meticulous disposal procedures due to its significant health and environmental hazards. This guide provides a comprehensive, step-by-step plan for its proper disposal.
Hazard Profile and Immediate Safety Precautions
Understanding the hazards associated with this compound is the first step in safe handling. The compound is classified as acutely toxic if swallowed, in contact with skin, or inhaled.[1][2] It may also cause an allergic skin reaction, serious eye irritation, and is suspected of causing genetic defects and cancer.[1] Furthermore, it is recognized as being very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles.[3]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or a protective suit.[3]
-
Respiratory Protection: A NIOSH/MSHA-approved respirator is necessary if there is a risk of dust formation or if exposure limits are exceeded.[3]
Quantitative Data for Handling and Transport
Proper identification and classification are critical for the transportation and disposal of hazardous waste. The following table summarizes key quantitative and classification data for this compound.
| Property | Value |
| CAS Number | 136-17-4[2][4][5] |
| Molecular Formula | C₁₂H₁₃N₃[2][5] |
| UN Number | 2811[2][4] |
| Hazard Class | 6.1 (Toxic Solids)[2][4] |
| Packing Group | III[2] |
| GHS Hazard Statements | H301: Toxic if swallowed[1][2] H311: Toxic in contact with skin[1][2] H317: May cause an allergic skin reaction H319: Causes serious eye irritation[1] H331: Toxic if inhaled[1][2] H341: Suspected of causing genetic defects H350: May cause cancer H373: May cause damage to organs through prolonged or repeated exposure[1] H410: Very toxic to aquatic life with long lasting effects |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with local, regional, and national hazardous waste regulations.[3] Chemical waste generators are responsible for the correct classification and disposal of their waste.
-
Classify as Hazardous Waste: Due to its toxicity and environmental hazards, all waste containing this compound must be classified as hazardous waste.[6]
-
Segregate Waste: Keep this compound waste separate from other chemical waste streams to prevent dangerous reactions. It is incompatible with strong oxidizing agents, acids, isocyanates, and peroxides.[6]
-
Use Compatible Containers: Collect waste in a designated, compatible, and leak-proof container. The original container can be used if it is in good condition.[7]
-
Proper Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., skull and crossbones, health hazard, environmental hazard).[6][7]
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when adding waste.[7]
-
Designated Storage Area: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area.[6]
-
Controlled Access: The storage area should be secure and accessible only to authorized personnel.[8]
-
Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6]
-
Approved Disposal Methods: Approved disposal methods include treatment at a licensed chemical destruction facility or high-temperature incineration with flue gas scrubbing.[6]
-
Documentation: Maintain accurate records of the waste generation, storage, and disposal dates and quantities.
Emergency Procedures: Spill and Exposure Response
In Case of a Spill:
-
Evacuate and Secure: Immediately evacuate the area and prevent unauthorized entry.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Do not attempt cleanup without the appropriate personal protective equipment.
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[8]
-
Cleanup: Carefully sweep or vacuum the solid material, avoiding dust generation. Place the collected material and any contaminated cleanup supplies (e.g., absorbent pads, wipes) into a sealed, labeled hazardous waste container.[6]
-
Decontaminate: Thoroughly decontaminate the spill area.
In Case of Exposure:
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water. Seek medical attention.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C12H13N3 | CID 8683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C12H13N3 - BuyersGuideChem [buyersguidechem.com]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. carlroth.com:443 [carlroth.com:443]
Personal protective equipment for handling 2,4-Diaminodiphenylamine
Essential Safety and Handling Guide for 2,4-Diaminodiphenylamine
This guide provides critical safety, handling, and disposal information for laboratory personnel working with this compound. Adherence to these procedures is essential to ensure personal safety and environmental protection.
Hazard Summary
This compound is classified as a hazardous substance with significant acute toxicity. It is crucial to understand its potential health effects before handling. The substance is toxic if swallowed, in contact with skin, or if inhaled, and can cause serious eye irritation.[1]
GHS Hazard Classification [1]
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure when handling this compound. A risk assessment should be conducted to determine the specific PPE required for the planned procedure. The following table summarizes the recommended PPE.[2][3][4][5]
| Body Part | Equipment | Standard/Specification |
| Respiratory | Full-face respirator with P3 filter cartridge | NIOSH (US) or EN 143/149 (EU) approved.[3] Required when dusts are generated or ventilation is inadequate. |
| Hands | Compatible chemical-resistant gloves | Inspect gloves for integrity before use.[2] Use proper glove removal technique to avoid skin contact.[3] |
| Eyes/Face | Chemical safety goggles and face shield | Must be government-approved (e.g., ANSI Z87.1, EN 166).[2][3] |
| Body | Chemical-resistant lab coat or a complete protective suit | A complete suit is recommended to protect against chemical splashes.[3] |
| Feet | Closed-toe shoes | Shoes must fully cover the feet.[4] |
Operational Plan: Handling and Storage
Handling Protocol
Handling of this compound must be performed in a designated area with appropriate engineering controls.
-
Preparation:
-
Handling:
-
Post-Handling:
-
Thoroughly wash hands and face after completing the work.[2]
-
Decontaminate the work area and any equipment used.
-
Remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.[3]
-
Contaminated clothing should be removed immediately and washed before reuse.
-
Caption: Workflow for Safe Handling of this compound.
Storage Protocol
Proper storage is crucial to maintain the chemical's stability and prevent accidental exposure.
-
Keep the container tightly closed and upright.[2]
-
Store in a locked cabinet or an area accessible only to authorized personnel.
-
Avoid overheating.[2]
Disposal Plan
The disposal of this compound and its containers must be handled as hazardous waste in compliance with all local, regional, and national regulations.[3]
-
Waste Characterization: Chemical waste generators are responsible for correctly identifying and classifying the waste.[6]
-
Segregation: Do not mix this compound waste with other waste streams. Keep it in a separate, dedicated, and clearly labeled hazardous waste container.[7]
-
Container Management:
-
Disposal Method:
-
Arrange for disposal through a licensed hazardous waste disposal company.[3]
-
A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Do not dispose of the chemical down the drain, as it is very toxic to aquatic life.[3]
-
-
Empty Containers: Thoroughly empty containers may be rinsed, with the rinsate collected as hazardous waste.[7] The defaced or removed label container can then be disposed of according to institutional policies.[7]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
First Aid Measures [2]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. |
Spill Response
In the event of a spill, follow these steps while wearing full PPE.
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Cover drains to prevent the chemical from entering them.[2]
-
Clean-up (Solid Spill):
-
Decontaminate: Once the material is collected, ventilate the area and wash the spill site thoroughly.[2]
Caption: Emergency Response Plan for a this compound Spill.
References
- 1. This compound | C12H13N3 | CID 8683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Personal Protective Equipment (PPE) - Environmental Health and Safety - Purdue University [purdue.edu]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. fishersci.com [fishersci.com]
- 7. nswai.org [nswai.org]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
